Avotaciclib trihydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1983984-01-5 |
|---|---|
Molecular Formula |
C13H14Cl3N7O |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;trihydrochloride |
InChI |
InChI=1S/C13H11N7O.3ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;;;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);3*1H |
InChI Key |
YUNYDIDVURXULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Avotaciclib Trihydrochloride: A Deep Dive into its Mechanism of Action as a CDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib trihydrochloride (also known as BEY1107) is an orally active and potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] Emerging as a promising therapeutic candidate, it is currently under investigation for the treatment of various malignancies, including locally advanced or metastatic pancreatic cancer and non-small cell lung cancer.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of Avotaciclib, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways.
Core Mechanism of Action: Targeting the Cell Cycle Engine
Avotaciclib's primary mechanism of action is the targeted inhibition of CDK1, a serine/threonine kinase that plays a pivotal role in regulating cell cycle progression, particularly during the G2/M phase transition and mitosis.[4] In numerous cancer types, CDK1 is frequently overexpressed, contributing to uncontrolled cell proliferation.
By binding to and inhibiting the activity of CDK1, Avotaciclib effectively halts the cell cycle, preventing cancer cells from dividing.[5] This cell cycle arrest can subsequently trigger apoptosis, or programmed cell death, leading to a reduction in tumor cell proliferation.[3][5] Furthermore, preclinical evidence suggests that Avotaciclib may also inhibit the self-renewal of cancer stem cells, which are thought to be a key driver of tumor recurrence and metastasis.[4]
Quantitative Analysis of In Vitro Efficacy
Preclinical studies have demonstrated the cytotoxic effects of Avotaciclib across various cancer cell lines. Notably, in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines, Avotaciclib has shown significant activity in inhibiting cell viability. The half-maximal effective concentration (EC50) values from a key study are summarized in the table below.
| Cell Line | Cancer Type | EC50 (µM) |
| H1437R | Non-Small Cell Lung Cancer | 0.918[1] |
| H1568R | Non-Small Cell Lung Cancer | 0.580[1] |
| H1703R | Non-Small Cell Lung Cancer | 0.735[1] |
| H1869R | Non-Small Cell Lung Cancer | 0.662[1] |
Caption: Table 1: EC50 values of Avotaciclib in radiotherapy-resistant NSCLC cell lines after 48 hours of treatment.
Signaling Pathway of Avotaciclib's Action
The following diagram illustrates the central role of CDK1 in cell cycle progression and how its inhibition by Avotaciclib leads to anti-tumor effects.
Caption: Avotaciclib inhibits the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and apoptosis.
Experimental Protocols
While the full detailed experimental protocols from the primary literature are not publicly available, this section outlines the general methodologies typically employed in the preclinical evaluation of kinase inhibitors like Avotaciclib.
Cell Viability Assay (EC50 Determination)
Objective: To determine the concentration of Avotaciclib that inhibits 50% of cell viability in a given cancer cell line.
-
Cell Culture: Cancer cell lines (e.g., H1437R, H1568R, H1703R, H1869R) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of Avotaciclib (e.g., ranging from 0 to 64 µM) is added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The results are normalized to the untreated control, and the EC50 value is calculated by fitting the data to a dose-response curve using appropriate software.
Cell Cycle Analysis
Objective: To determine the effect of Avotaciclib on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with Avotaciclib at various concentrations for a defined time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay
Objective: To determine if Avotaciclib induces apoptosis in cancer cells.
-
Cell Treatment: Cells are treated with Avotaciclib at various concentrations.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or DAPI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The population of cells is differentiated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of Avotaciclib's mechanism of action.
Caption: A generalized workflow for investigating the in vitro mechanism of action of Avotaciclib.
Clinical Development
Avotaciclib is currently being evaluated in a Phase I/II clinical trial (NCT03579836) to assess its safety, tolerability, and preliminary efficacy as a monotherapy and in combination with gemcitabine in patients with locally advanced or metastatic pancreatic cancer.[5] The results of this trial will be crucial in determining the future clinical development of this promising CDK1 inhibitor.
Conclusion
This compound is a potent and selective CDK1 inhibitor with a clear mechanism of action that involves the induction of cell cycle arrest and apoptosis in cancer cells. The available preclinical data supports its further investigation as a potential therapeutic agent for various cancers. As more data from ongoing clinical trials become available, a more complete understanding of its clinical utility will emerge. The methodologies and pathways described in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | Translational studies on pancreatic cancer and gastric cancer: a methodology in PhD thesis [frontiersin.org]
- 4. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Avotaciclib Trihydrochloride: A Technical Deep Dive into a Novel CDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib trihydrochloride, also known as BEY1107, is an orally bioavailable and potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Avotaciclib has demonstrated preclinical efficacy in non-small cell lung cancer (NSCLC) and is currently under investigation in a clinical trial for pancreatic cancer.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 homolog (Cdc2), is a serine/threonine kinase that plays a pivotal role in orchestrating the G2/M transition and progression through mitosis.[5] In complex with its regulatory partners, primarily Cyclin B, CDK1 phosphorylates a multitude of substrates that drive the profound cellular changes observed during cell division.[5] The aberrant activity of CDK1 is a common feature in oncology, often associated with uncontrolled cell proliferation and tumor progression.[6]
This compound (BEY1107) has emerged as a selective inhibitor of CDK1, showing promise as an anti-cancer agent.[3][7] By targeting the fundamental machinery of cell division, Avotaciclib aims to induce cell cycle arrest and apoptosis specifically in rapidly dividing cancer cells.[2]
Chemical Properties and Structure
Avotaciclib is a small molecule with the following chemical properties:
| Property | Value | Reference |
| IUPAC Name | 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol trihydrochloride | [6] |
| Synonyms | BEY1107, BEY-1107 | [8] |
| Molecular Formula | C₁₃H₁₁N₇O · 3HCl | [6] |
| Molecular Weight | 281.27 g/mol (free base) | [6] |
| CAS Number | 1983983-41-0 (free base) | [6] |
Mechanism of Action: CDK1 Inhibition
Avotaciclib exerts its anti-neoplastic effects by directly targeting and inhibiting the kinase activity of CDK1.[1][2] This inhibition disrupts the normal progression of the cell cycle, primarily at the G2/M checkpoint.
CDK1 Signaling Pathway
The canonical CDK1 signaling pathway is a tightly regulated process essential for cell division. Avotaciclib's intervention in this pathway leads to downstream anti-proliferative effects.
Preclinical Data
In Vitro Efficacy
Avotaciclib has been evaluated in vitro for its anti-proliferative activity in various cancer cell lines. A key study by Zhang L, et al. (2024) investigated its effects on radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines.[2]
| Cell Line | Description | EC₅₀ (µM) |
| H1437R | Radiotherapy-Resistant NSCLC | 0.918 |
| H1568R | Radiotherapy-Resistant NSCLC | 0.580 |
| H1703R | Radiotherapy-Resistant NSCLC | 0.735 |
| H1869R | Radiotherapy-Resistant NSCLC | 0.662 |
| Table 1: In Vitro Activity of Avotaciclib in NSCLC Cell Lines. Data from Zhang L, et al. (2024).[2] |
Kinase Selectivity
While Avotaciclib is reported to be a potent and selective CDK1 inhibitor, comprehensive quantitative data from a broad kinase panel is not publicly available at the time of this writing.[3][7] Such data is crucial for a complete understanding of its off-target effects and therapeutic window.
In Vivo Efficacy
Detailed in vivo efficacy studies in xenograft models for pancreatic or non-small cell lung cancer have been referenced but specific quantitative data on tumor growth inhibition and survival are not yet publicly detailed.[3][9] General protocols for such studies are described in the experimental section.
Pharmacokinetics
As an orally bioavailable compound, the pharmacokinetic profile of Avotaciclib is of significant interest.[1] However, specific preclinical pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability in animal models are not currently available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of Avotaciclib.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: A sterile-filtered solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are corrected for background, and cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with Avotaciclib at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis. Adherent cells are detached using a gentle enzyme-free dissociation solution.
-
Washing: The harvested cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Data Interpretation: The flow cytometry data allows for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of Avotaciclib in a subcutaneous xenograft model.
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., pancreatic or NSCLC) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. Avotaciclib is administered orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the difference in tumor growth between the treated and control groups. Tumor growth inhibition (TGI) is calculated.
Clinical Development
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT03579836) for the treatment of locally advanced or metastatic pancreatic cancer.[4][6][8] The study is designed to assess the safety, tolerability, and preliminary efficacy of Avotaciclib as a monotherapy and in combination with gemcitabine.[4]
Conclusion
This compound is a promising, orally active CDK1 inhibitor with demonstrated preclinical activity in non-small cell lung cancer and is under clinical investigation for pancreatic cancer. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis, provides a strong rationale for its development as a targeted cancer therapy. Further disclosure of comprehensive kinase selectivity, in vivo efficacy, and pharmacokinetic data will be crucial in fully defining its therapeutic potential and guiding its future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting lung cancer through inhibition of checkpoint kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
BEY1107 (Avotaciclib): A Technical Whitepaper on a Selective CDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BEY1107, also known as Avotaciclib, is an orally bioavailable, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Preclinical studies have demonstrated that BEY1107 effectively inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest at the G2/M phase. Notably, the inhibitor has shown activity against cancer stem cells, which are often implicated in tumor recurrence and therapeutic resistance. BEY1107 has been investigated primarily in the context of pancreatic and non-small cell lung cancer, with evidence suggesting synergistic effects when used in combination with standard-of-care chemotherapies such as gemcitabine. A phase 1/2 clinical trial has been initiated to evaluate the safety and efficacy of BEY1107 in patients with pancreatic cancer. This document provides a comprehensive technical overview of BEY1107, including its mechanism of action, preclinical data, and relevant experimental methodologies.
Introduction to BEY1107 and its Target: CDK1
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 homolog (CDC2), is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly the G2/M transition. The activity of CDK1 is tightly controlled by its association with regulatory subunits called cyclins, primarily cyclin B. The CDK1/cyclin B complex, also known as the M-phase promoting factor (MPF), phosphorylates a multitude of downstream substrates, thereby orchestrating the complex series of events that lead to mitotic entry.
In many cancers, the CDK1 signaling pathway is hyperactivated due to various genetic and epigenetic alterations, leading to uncontrolled cell proliferation. This makes CDK1 an attractive target for anticancer drug development. BEY1107 (Avotaciclib) is a novel, orally active inhibitor designed to selectively target CDK1, offering a promising therapeutic strategy for cancers with a dysregulated cell cycle.
Mechanism of Action
BEY1107 exerts its anticancer effects by directly inhibiting the kinase activity of CDK1. By binding to the ATP-binding pocket of CDK1, BEY1107 prevents the phosphorylation of downstream substrates that are essential for the G2/M transition and mitotic progression. This inhibition leads to a cascade of cellular events:
-
G2/M Cell Cycle Arrest: The primary consequence of CDK1 inhibition by BEY1107 is the arrest of the cell cycle at the G2/M checkpoint. Cells are unable to initiate mitosis and remain in a prolonged G2 phase.
-
Induction of Apoptosis: Sustained cell cycle arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
-
Targeting Cancer Stem Cells: BEY1107 has been shown to inhibit the self-renewal capacity of cancer stem cells, a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1]
The proposed mechanism of action of BEY1107 within the CDK1 signaling pathway is depicted in the following diagram:
Caption: BEY1107 inhibits the active CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and apoptosis.
Preclinical Data
In Vitro Efficacy
BEY1107 has demonstrated potent anti-proliferative activity in various cancer cell lines. The following table summarizes the available quantitative data on the efficacy of BEY1107.
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| H1437R | Non-Small Cell Lung Cancer | Cell Viability | EC50 | 0.918 | [1] |
| H1568R | Non-Small Cell Lung Cancer | Cell Viability | EC50 | 0.580 | [1] |
| H1703R | Non-Small Cell Lung Cancer | Cell Viability | EC50 | 0.735 | [1] |
| H1869R | Non-Small Cell Lung Cancer | Cell Viability | EC50 | 0.662 | [1] |
EC50: Half-maximal effective concentration.
In Vivo Efficacy
While specific in vivo efficacy data for BEY1107 from peer-reviewed publications is limited, it has been reported that BEY1107, when used in combination with gemcitabine, showed synergistic effects in inhibiting the metastasis of pancreatic cancer cells in preclinical models.[1] Further in vivo studies are necessary to fully characterize the anti-tumor activity of BEY1107 as a monotherapy and in combination with other agents.
Clinical Development
BEY1107 (Avotaciclib) is currently being investigated in a Phase 1/2 clinical trial for the treatment of locally advanced or metastatic pancreatic cancer (NCT03579836).[2][3] This study is designed to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of BEY1107 administered as a monotherapy and in combination with gemcitabine. As of the writing of this document, the results of this clinical trial have not been publicly disclosed.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize a CDK1 inhibitor like BEY1107. While specific protocols for BEY1107 are not publicly available, these standard methods provide a framework for its preclinical evaluation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BEY1107 (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with BEY1107 at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with BEY1107 and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., PANC-1 or MiaPaCa-2) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer BEY1107 orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
A typical experimental workflow for the preclinical evaluation of an inhibitor like BEY1107 is illustrated below:
Caption: A generalized workflow for the preclinical development of the CDK1 inhibitor BEY1107.
Conclusion and Future Directions
BEY1107 (Avotaciclib) is a promising, orally active, and selective CDK1 inhibitor with demonstrated preclinical activity against cancer cells, including those of pancreatic and non-small cell lung origin. Its mechanism of action, centered on the induction of G2/M cell cycle arrest and apoptosis, provides a strong rationale for its clinical development. The ongoing Phase 1/2 clinical trial in pancreatic cancer will be crucial in determining the safety and efficacy of BEY1107 in a clinical setting.
Future research should focus on several key areas:
-
Publication of Preclinical and Clinical Data: The public dissemination of comprehensive preclinical data and the results from the ongoing clinical trial will be essential for the scientific and medical communities to fully evaluate the potential of BEY1107.
-
Biomarker Development: Identifying predictive biomarkers of response to BEY1107 will be critical for patient selection and for maximizing its therapeutic benefit.
-
Combination Therapies: Further exploration of combination strategies with other targeted agents or immunotherapies could enhance the anti-tumor activity of BEY1107 and overcome potential resistance mechanisms.
References
Avotaciclib Trihydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule that has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4][5][6][7] CDK1 is a critical regulator of the cell cycle, and its inhibition presents a promising therapeutic strategy for various cancers.[5] This technical guide provides a comprehensive overview of the biological activity of Avotaciclib trihydrochloride, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. The guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.
Introduction
Cyclin-Dependent Kinase 1 (CDK1), in complex with its cyclin partners, plays a pivotal role in orchestrating the G2/M transition and progression through mitosis. Dysregulation of CDK1 activity is a common feature in many human cancers, leading to uncontrolled cell proliferation. Consequently, the development of selective CDK1 inhibitors has been a significant focus of cancer drug discovery. Avotaciclib has emerged as a promising candidate in this class of inhibitors, with potential applications in the treatment of malignancies such as pancreatic and lung cancer.[1][2][3] The hydrochloride salt form, this compound, is often used in research settings. This document outlines the known biological activities of Avotaciclib and provides a framework for its preclinical evaluation.
Mechanism of Action
Avotaciclib functions as an ATP-competitive inhibitor of CDK1.[5] By binding to the ATP-binding pocket of the CDK1 enzyme, it prevents the phosphorylation of key substrates required for cell cycle progression. This inhibition of CDK1 activity leads to a cascade of downstream effects, ultimately resulting in G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[5] This targeted mechanism of action makes Avotaciclib a candidate for precision oncology, particularly in tumors with a high dependency on the CDK1 signaling pathway.
Quantitative Biological Data
While specific biochemical IC50 values for Avotaciclib against CDK1 and a comprehensive kinase selectivity profile are not widely available in the public domain, in vitro studies have demonstrated its potent anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Efficacy of Avotaciclib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Histology | Avotaciclib (BEY1107) EC50 (µM) |
| H1437R | Adenocarcinoma | 0.918 |
| H1568R | Adenocarcinoma | 0.580 |
| H1703R | Squamous cell carcinoma | 0.735 |
| H1869R | Adenocarcinoma | 0.662 |
Data from a cell viability assay performed with a 48-hour incubation period.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of CDK1 inhibitors like Avotaciclib. These protocols are representative of standard practices in the field.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
CDK1 substrate (e.g., Histone H1)
-
This compound (or other test inhibitor)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Avotaciclib in a suitable solvent (e.g., DMSO) and then dilute further in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted Avotaciclib or vehicle control (DMSO).
-
2 µL of CDK1/Cyclin B enzyme solution in Kinase Buffer.
-
2 µL of a substrate/ATP mixture in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of Avotaciclib relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., pancreatic, lung)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Avotaciclib (typically from 0 to 100 µM) in complete culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC50 value by plotting the data and fitting it to a dose-response curve.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of Avotaciclib in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation (e.g., human pancreatic or lung cancer cells)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal welfare and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Avotaciclib to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice at the endpoint and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Analyze survival data if applicable. Statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA, log-rank test).
Visualizations
Signaling Pathway Diagram
Caption: Simplified CDK1 signaling pathway and the inhibitory action of Avotaciclib.
Experimental Workflow Diagram
Caption: Preclinical to clinical evaluation workflow for a CDK inhibitor like Avotaciclib.
Conclusion
This compound is a potent, orally active CDK1 inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in preclinical cancer models.[1][2][3] Its mechanism of action, centered on the induction of cell cycle arrest at the G2/M phase, provides a strong rationale for its investigation as a therapeutic agent in oncology. While further studies are needed to fully elucidate its kinase selectivity and in vivo efficacy, the available data and the experimental framework provided in this guide offer a solid foundation for continued research and development of Avotaciclib as a potential cancer therapeutic. Avotaciclib is currently under investigation in a Phase I clinical trial for pancreatic cancer.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
Avotaciclib Trihydrochloride: A Technical Overview of its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib trihydrochloride, also known as BEY1107, is a potent, orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4][5] As a critical regulator of cell cycle progression, particularly at the G2/M transition, CDK1 is a key target in oncology research. Dysregulation of CDK1 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Avotaciclib's selective inhibition of CDK1 presents a promising therapeutic strategy for inducing cell cycle arrest and apoptosis in cancer cells.[6] This technical guide provides an in-depth overview of the mechanism of action of avotaciclib, its effects on cell cycle progression, and relevant experimental methodologies. Avotaciclib is currently under investigation in a Phase I clinical trial for the treatment of pancreatic cancer (NCT03579836).
Core Mechanism of Action: CDK1 Inhibition and G2/M Arrest
The primary mechanism by which avotaciclib induces cell cycle arrest is through the potent and selective inhibition of CDK1.[1][4] CDK1, in complex with its regulatory subunit Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the entry of cells into mitosis (M phase) from the G2 phase.
The CDK1-Mediated G2/M Transition Signaling Pathway
Caption: Avotaciclib inhibits CDK1, preventing the formation of active MPF, leading to G2 phase cell cycle arrest.
By inhibiting CDK1, avotaciclib prevents the phosphorylation of numerous downstream substrates that are essential for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle, thereby halting cell proliferation.
Avotaciclib and the Retinoblastoma (Rb) Protein Pathway
A key regulator of the G1 to S phase transition is the Retinoblastoma (Rb) protein. The phosphorylation of Rb, primarily by CDK4/6 and CDK2, leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.
It is important to note that as a selective CDK1 inhibitor, the primary mechanism of action for avotaciclib is not through the direct inhibition of Rb phosphorylation, which is a hallmark of CDK4/6 inhibitors.[7][8] While some pan-CDK inhibitors may affect Rb phosphorylation, a selective CDK1 inhibitor like avotaciclib is expected to exert its dominant effect at the G2/M checkpoint. Any observed effects on Rb pathway proteins would likely be indirect or secondary to the primary G2/M arrest.
Canonical Rb Phosphorylation Pathway for G1/S Transition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. glpbio.com [glpbio.com]
- 6. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dephosphorylation of threonine-821 of the retinoblastoma tumor suppressor protein (Rb) is required for apoptosis induced by UV and Cdk inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Avotaciclib Trihydrochloride: A Technical Guide to Its Apoptotic Induction Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib (also known as BEY1107) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a key regulator of cell cycle progression, and its inhibition by avotaciclib can lead to cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the core mechanisms by which avotaciclib trihydrochloride induces apoptosis, supported by available data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Avotaciclib-Induced Apoptosis
Avotaciclib exerts its pro-apoptotic effects primarily through the inhibition of CDK1. In the context of certain cellular stresses, such as those induced by chemotherapy agents like paclitaxel, activated CDK1 can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, namely Bcl-2 and Bcl-xL.[3][4] This phosphorylation event disrupts their ability to restrain the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and the initiation of the intrinsic apoptotic cascade.
Avotaciclib, by inhibiting CDK1, prevents the inactivating phosphorylation of Bcl-2 and Bcl-xL. This action preserves the anti-apoptotic function of these proteins, which, under normal circumstances, would prevent apoptosis. However, in cancer cells primed for apoptosis by other stimuli, the sustained inhibition of CDK1 by avotaciclib has been shown to contribute to a pro-apoptotic environment, leading to a significant reduction in the proportion of apoptotic cells in certain experimental contexts.[3] The downstream signaling cascade involves the activation of caspases and the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][5]
Data Presentation
Table 1: In Vitro Efficacy of Avotaciclib on Cell Viability
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| H1437R | Radiotherapy-Resistant Non-Small Cell Lung Cancer | 0.918 | [6] |
| H1568R | Radiotherapy-Resistant Non-Small Cell Lung Cancer | 0.580 | [6] |
| H1703R | Radiotherapy-Resistant Non-Small Cell Lung Cancer | 0.735 | [6] |
| H1869R | Radiotherapy-Resistant Non-Small Cell Lung Cancer | 0.662 | [6] |
Note: The EC50 values represent the concentration of avotaciclib required to inhibit cell viability by 50% and are not a direct measure of apoptosis. Further studies are needed to establish the specific IC50 values for apoptosis induction.
Table 2: Qualitative Effects of Avotaciclib on Apoptosis Markers
| Marker | Effect of Avotaciclib | Cellular Process | Reference |
| Phospho-Bcl-2 | Inhibition | Prevents inactivation of anti-apoptotic function | [3] |
| Phospho-Bcl-xL | Inhibition | Prevents inactivation of anti-apoptotic function | [3] |
| Cleaved PARP | Inhibition | Blocks a key hallmark of apoptosis | [3] |
| Apoptotic Cells (Annexin V+) | Reduction | Diminishes the overall apoptotic cell population | [3] |
Note: This table summarizes the qualitative findings from a study where avotaciclib was used to counteract apoptosis induced by a combination treatment. Quantitative fold-changes from densitometric analysis of Western blots are not yet publicly available.
Mandatory Visualization
Caption: Avotaciclib inhibits CDK1, preventing Bcl-2/Bcl-xL inactivation and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on paclitaxel-resistant ovarian cancer cells.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is a standard procedure for assessing apoptosis.[3]
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm; excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol outlines the general steps for detecting changes in key apoptotic proteins.
-
Cell Lysis: After treatment with avotaciclib, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Bcl-2, total Bcl-2, cleaved PARP, total PARP, CDK1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the target protein levels to the loading control.
Conclusion
This compound is a potent CDK1 inhibitor that plays a significant role in the modulation of apoptosis. Its core mechanism involves the inhibition of CDK1-mediated phosphorylation of anti-apoptotic Bcl-2 family proteins, thereby influencing the mitochondrial pathway of apoptosis. While the qualitative aspects of its pro-apoptotic signaling are becoming clearer, further research is required to provide comprehensive quantitative data on its efficacy in inducing apoptosis across various cancer types. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the apoptotic effects of avotaciclib and its potential as a therapeutic agent.
References
- 1. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Avotaciclib Trihydrochloride: A Technical Overview of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib trihydrochloride (also known as BEY1107) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Preclinical investigations have highlighted its potential as an antineoplastic agent, particularly for malignancies with dysregulated cell cycle control, such as pancreatic and non-small cell lung cancer (NSCLC).[1][3] Avotaciclib targets the ATP-dependent serine/threonine kinase activity of CDK1, a key regulator of cell division and proliferation, which is frequently overexpressed in tumor cells.[4] By inhibiting CDK1, Avotaciclib is designed to induce cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.[4] This document provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies likely employed in its initial characterization. Of note, publicly accessible in vivo preclinical data, including pharmacokinetics and animal model efficacy studies, are not available at the time of this writing.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| Alternative Name | BEY1107 trihydrochloride | [2] |
| Mechanism of Action | Cyclin-Dependent Kinase 1 (CDK1) Inhibitor | [1][3] |
| Molecular Formula | C₁₃H₁₁N₇O · 3HCl | [4] |
| Molecular Weight | 281.27 g/mol (base) | [4] |
| Therapeutic Area | Oncology | N/A |
| Potential Indications | Pancreatic Cancer, Non-Small Cell Lung Cancer | [1][3] |
Mechanism of Action: Targeting the Cell Cycle Engine
Avotaciclib's primary mechanism of action is the inhibition of CDK1.[1][3] CDK1, in complex with its regulatory cyclin partners (Cyclin A and Cyclin B), is a pivotal kinase that governs the G2/M transition and progression through mitosis. In many cancers, the CDK1 pathway is hyperactivated, leading to uncontrolled cell division.
Avotaciclib, upon administration, binds to and inhibits the kinase activity of CDK1.[4] This inhibition is expected to lead to a cascade of downstream effects, including:
-
Cell Cycle Arrest: By blocking CDK1 activity, Avotaciclib prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.
-
Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[1]
-
Inhibition of Cancer Stem Cell Division: CDK1 is also implicated in the division of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. Avotaciclib may therefore also target this critical cell population.[4]
The following diagram illustrates the targeted signaling pathway:
In Vitro Preclinical Data
Cell Viability Assays in Non-Small Cell Lung Cancer (NSCLC)
A key preclinical study investigated the effect of Avotaciclib on the viability of radiotherapy-resistant NSCLC cell lines. The half-maximal effective concentration (EC₅₀) values were determined after 48 hours of treatment.
| Cell Line | EC₅₀ (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
Data from Zhang L, et al. Journal of Radiation Research and Applied Sciences, 2024.
These results indicate that Avotaciclib is potent against these resistant NSCLC cell lines in the sub-micromolar to low micromolar range.
Effects on Cell Proliferation and Apoptosis
The same study also reported that Avotaciclib can inhibit cell proliferation and promote apoptosis in these radiotherapy-resistant NSCLC cell lines.[1] While the specific quantitative data for these effects (e.g., percentage of apoptotic cells) are not detailed in the available literature, the findings suggest that the observed reduction in cell viability is due to a combination of cytostatic and cytotoxic effects.
Experimental Protocols (Representative)
Detailed experimental protocols for the preclinical studies of Avotaciclib are not publicly available. However, based on standard laboratory practices for in vitro drug evaluation, the following are representative methodologies that were likely employed.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Seeding: NSCLC cells (H1437R, H1568R, H1703R, and H1869R) would be seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound would be serially diluted to a range of concentrations (e.g., 0-64 µM as suggested by one source) and added to the cells.
-
Incubation: The treated cells would be incubated for a specified period, such as 48 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) would be added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals would then be solubilized, and the absorbance measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Luminescent Cell Viability Assay: A reagent that lyses cells and generates a luminescent signal proportional to the amount of ATP present would be added. Luminescence would be measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence values would be normalized to untreated controls, and the EC₅₀ values would be calculated using a non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining with Flow Cytometry)
-
Cell Treatment: Cells would be treated with Avotaciclib at concentrations around the determined EC₅₀ values for a specified time (e.g., 48 hours).
-
Cell Staining: Both floating and adherent cells would be collected and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells would be analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot would be quantified to determine the extent of apoptosis induced by Avotaciclib.
The following diagram illustrates a generalized workflow for these in vitro experiments:
In Vivo Preclinical Data
As of the date of this document, there is no publicly available information regarding the in vivo preclinical evaluation of this compound. This includes:
-
Pharmacokinetics (PK): Data on the absorption, distribution, metabolism, and excretion (ADME) of Avotaciclib in animal models are not available.
-
Efficacy in Animal Models: There are no published studies detailing the efficacy of Avotaciclib in xenograft or patient-derived xenograft (PDX) models of pancreatic or non-small cell lung cancer.
-
Toxicology: Information on the safety and tolerability of Avotaciclib in preclinical animal models has not been publicly disclosed.
Summary and Future Directions
This compound is a promising CDK1 inhibitor with demonstrated in vitro potency against radiotherapy-resistant non-small cell lung cancer cell lines. Its mechanism of action, targeting a fundamental process of cell division, provides a strong rationale for its development as an anticancer agent, particularly in tumors that are heavily reliant on the CDK1 pathway.
The critical next steps in the preclinical evaluation of Avotaciclib will be to conduct and publish in vivo studies to establish its pharmacokinetic profile, assess its efficacy in relevant animal models of pancreatic and lung cancer, and determine its safety and tolerability. These studies will be essential to guide the design of future clinical trials and to fully understand the therapeutic potential of this novel CDK1 inhibitor. Researchers are encouraged to consult forthcoming publications and clinical trial registries for updates on the development of Avotaciclib.
References
Avotaciclib Trihydrochloride: A Technical Overview in the Context of Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib trihydrochloride, also known as BEY1107, is an orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a critical regulator of the cell cycle, and its dysregulation is a common feature in many cancers, including non-small cell lung cancer (NSCLC).[5] Upregulation of CDK1 has been associated with poor prognosis in lung cancer, making it a rational target for therapeutic intervention.[5] While the clinical development of CDK inhibitors in lung cancer has faced challenges, the exploration of selective inhibitors like Avotaciclib continues.[6] This technical guide provides a consolidated overview of the available preclinical data for Avotaciclib in NSCLC, its mechanism of action, and relevant experimental context.
Chemical Properties and Formulation
| Property | Value |
| Synonyms | BEY1107 trihydrochloride |
| Molecular Formula | C13H14Cl3N7O |
| Molecular Weight | 390.66 g/mol |
| CAS Number | 1983984-01-5 |
| Solubility | Soluble in DMSO (e.g., at 4 mg/mL) |
Data sourced from commercially available information.[2][7][8]
Mechanism of Action: CDK1 Inhibition
Avotaciclib functions as a potent inhibitor of CDK1.[2][4] CDK1, in complex with its regulatory cyclin partners (primarily Cyclin B), is a key driver of the G2/M transition phase of the cell cycle.[5][9] By inhibiting CDK1, Avotaciclib is expected to induce a G2/M cell cycle arrest, preventing cancer cells from entering mitosis. This disruption of the cell cycle can ultimately lead to apoptosis (programmed cell death).[3] In the context of NSCLC, where CDK1 is often overexpressed, this targeted inhibition presents a promising anti-proliferative strategy.[5]
Figure 1: Simplified signaling pathway of CDK1 inhibition by Avotaciclib.
Preclinical Data in Non-Small Cell Lung Cancer
To date, the publicly available data on Avotaciclib in NSCLC is limited to a single preclinical study. This research investigated the effects of Avotaciclib on radiotherapy-resistant NSCLC cell lines.[1][4] The key findings from this study are summarized below.
Quantitative Data
The study demonstrated that Avotaciclib inhibits the viability of several radiotherapy-resistant NSCLC cell lines. The half-maximal effective concentration (EC50) values were determined as follows:
| Cell Line | EC50 (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
Data from a study on radiotherapy-resistant NSCLC cell lines.[4][10]
The research also indicated that Avotaciclib promotes apoptosis in these cell lines and that its effect is enhanced when used in combination with PV-1019.[1][4]
Experimental Protocols
While the full, detailed experimental protocols from the key preclinical study are not publicly available, the following are standardized methods typically employed for the reported endpoints.
Cell Viability Assay (Presumed Protocol)
-
Cell Culture: Radiotherapy-resistant NSCLC cell lines (H1437R, H1568R, H1703R, and H1869R) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-64 µM) for a specified duration (e.g., 48 hours).[1][4]
-
Assay: A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Analysis: The results are normalized to untreated controls, and EC50 values are calculated using appropriate software.
Apoptosis Assay (Presumed Protocol)
-
Cell Culture and Treatment: Cells are cultured and treated with Avotaciclib as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: The percentage of apoptotic cells in the treated samples is compared to untreated controls.
Figure 2: Presumed experimental workflow for in vitro studies of Avotaciclib.
Current Status and Future Directions
The available data, though limited, suggests that this compound may have therapeutic potential in NSCLC, particularly in overcoming resistance to radiotherapy. The potent, single-agent activity in radiotherapy-resistant cell lines warrants further investigation.
Future preclinical studies should aim to:
-
Elucidate the detailed molecular mechanisms of Avotaciclib-induced apoptosis in NSCLC cells.
-
Evaluate the efficacy of Avotaciclib in a broader range of NSCLC subtypes, including those with specific genetic mutations.
-
Assess the in vivo efficacy and safety of Avotaciclib in animal models of NSCLC.
-
Explore rational combination strategies with other therapeutic agents, building on the initial findings with PV-1019.
Currently, there are no registered clinical trials specifically investigating Avotaciclib in NSCLC. A phase I clinical trial has been initiated for Avotaciclib in pancreatic cancer, which may provide valuable insights into its safety, tolerability, and pharmacokinetic profile in humans.[3] The results of this and future studies will be crucial in determining the potential role of Avotaciclib in the clinical management of NSCLC and other malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK1 serves as a potential prognostic biomarker and target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase inhibitors for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|CAS 1983984-01-5|DC Chemicals [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. medchemexpress.com [medchemexpress.com]
Avotaciclib Trihydrochloride in Glioblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive nature, infiltrative growth, and high rates of recurrence. The cell cycle machinery is frequently dysregulated in GBM, making it a prime target for therapeutic intervention. Cyclin-dependent kinases (CDKs), key regulators of cell cycle progression, have emerged as promising targets. Avotaciclib trihydrochloride (BEY1107), identified as a potent, orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1), is currently under clinical investigation for the treatment of recurrent or progressive glioblastoma in combination with temozolomide.[1][2][3][4][5] This technical guide provides an in-depth overview of the role of CDK inhibition in glioblastoma research, with a focus on the principles and methodologies applicable to the study of compounds like Avotaciclib. Due to the limited public availability of preclinical data specifically for Avotaciclib in glioblastoma, this guide will draw upon illustrative data from other well-researched CDK inhibitors in this context to provide a comprehensive technical framework.
Mechanism of Action: Targeting the Glioblastoma Cell Cycle
CDK1, in complex with its regulatory partner Cyclin B, is a crucial driver of the G2/M transition in the cell cycle.[6] Its inhibition by agents such as Avotaciclib is expected to induce a G2/M cell cycle arrest, preventing tumor cell division and promoting apoptosis.[3][5] The dysregulation of the CDK-Cyclin-Retinoblastoma (Rb) pathway is a common feature in glioblastoma, making inhibitors of this pathway a rational therapeutic strategy.[7][8]
Signaling Pathway of CDK1 in Cell Cycle Regulation
Quantitative Data on CDK Inhibitors in Glioblastoma
The following tables summarize representative quantitative data for various CDK inhibitors in glioblastoma cell lines and in vivo models. This data provides a benchmark for the expected potency and efficacy of CDK-targeting compounds in a preclinical glioblastoma setting.
Table 1: In Vitro IC50 Values of CDK Inhibitors in Glioblastoma Cell Lines
| CDK Inhibitor | Glioblastoma Cell Line | Subtype | IC50 (µM) | Reference |
| Palbociclib | G44 | Proneural | < 0.21 | [8] |
| Palbociclib | 448 | Proneural | < 0.21 | [8] |
| Palbociclib | 559 | Proneural | < 0.21 | [8] |
| Palbociclib | 578 | Proneural | < 0.21 | [8] |
| Palbociclib | 816 | Proneural | < 0.21 | [8] |
| Palbociclib | 827 | Proneural | < 0.21 | [8] |
| Palbociclib | G528 | Mesenchymal | > 1.0 | [8] |
| Palbociclib | 20 | Mesenchymal | > 1.0 | [8] |
| Palbociclib | 22 | Mesenchymal | > 1.0 | [8] |
| Palbociclib | 267 | Mesenchymal | > 1.0 | [8] |
| Roscovitine | U87-MG | - | 15 - 19 | [9] |
| Roscovitine | T98G | - | 15 - 19 | [9] |
| Zotiraciclib (TG02) | - | - | 0.003 (for CDK9) | [10] |
Table 2: In Vivo Efficacy of CDK Inhibitors in Glioblastoma Xenograft Models
| CDK Inhibitor | GBM Model | Treatment Regimen | Outcome | Reference |
| Palbociclib | Proneural GSC intracranial xenograft | Not specified | Significantly prolonged survival | [8] |
| Seliciclib + Drozitumab | Orthotopic xenograft | Two-week treatment | Extended survival (p=0.06) | [11] |
| Abemaciclib | Rat orthotopic U87MG xenograft | Oral dosing | Significantly increased survival | [12] |
| Abemaciclib + Temozolomide | Rat orthotopic U87MG xenograft | Oral dosing | Additive or greater than additive survival increase | [12] |
| BRAF inhibitor (PLX4720) + PLK1 inhibitor (BI2536) | Orthotopic GBM xenograft | PLX4720 daily at 20mg/kg, BI2536 twice at 50mg/kg | Significantly greater anti-proliferative and pro-apoptotic effects than monotherapy | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of novel therapeutics. Below are representative protocols for key experiments in glioblastoma research involving CDK inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., T98G, U87)
-
Eagle's Minimum Essential Medium (EMEM) with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compound (e.g., Avotaciclib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Culture T98G cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[14]
-
Seed the cells into 96-well plates at a density of 2.0 × 10³ cells/well.[14]
-
Incubate for 24 hours to allow for cell attachment.[14]
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 72 hours).[14]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of a glioblastoma tumor in the brain of an immunodeficient mouse to evaluate the in vivo efficacy of a therapeutic agent.
Materials:
-
Human glioblastoma cells (e.g., GBM8) engineered to express a reporter like luciferase.[16]
-
Immunodeficient mice (e.g., athymic nude mice).
-
Stereotactic injection apparatus.
-
Analgesics (e.g., buprenorphine, lidocaine).[16]
-
Bioluminescence imaging system.
-
D-luciferin.
-
Test compound (e.g., Avotaciclib) formulated for in vivo administration.
Procedure:
-
Culture and prepare a single-cell suspension of the glioblastoma cells at a concentration of 1 × 10⁵ cells per µl.[16]
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Administer analgesics.[16]
-
Create a small burr hole in the skull at predetermined coordinates (e.g., 0.5 mm anterior, 2 mm lateral, and 3 mm deep from the bregma).[16]
-
Slowly inject 5 × 10⁵ tumor cells into the striatum.[16]
-
Suture the incision.
-
Monitor the mice for tumor growth using bioluminescence imaging after intraperitoneal injection of D-luciferin.[16]
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle according to the planned dosing schedule.
-
Monitor tumor progression and the health of the mice.
-
The primary endpoint is typically survival, with euthanasia at the onset of neurological symptoms or significant weight loss.[11]
Western Blotting for CDK Pathway Proteins
This protocol is for analyzing the expression and phosphorylation status of proteins in the CDK pathway following treatment with an inhibitor.
Materials:
-
Treated and untreated glioblastoma cell lysates.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1, anti-Cyclin B1, anti-Rb, anti-phospho-Rb).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
Visualizations of Experimental Workflows
In Vitro Drug Screening Workflow
In Vivo Efficacy Study Workflow
Conclusion
This compound represents a targeted therapeutic strategy for glioblastoma by inhibiting the critical cell cycle regulator, CDK1. While specific preclinical data for Avotaciclib in glioblastoma is not yet widely published, the extensive research on other CDK inhibitors in this disease provides a strong rationale and a clear path for its continued investigation. The methodologies and representative data presented in this guide offer a framework for researchers and drug developers working to advance novel CDK inhibitors like Avotaciclib for the treatment of glioblastoma. The ongoing clinical trials will be crucial in determining the ultimate therapeutic value of this approach for patients with this devastating disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carebox Connect [connect.careboxhealth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Identification of CDK1, PBK, and CHEK1 as an Oncogenic Signature in Glioblastoma: A Bioinformatics Approach to Repurpose Dapagliflozin as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting CDK Inhibitors for Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibition is more active against the glioblastoma proneural subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etsu.primo.exlibrisgroup.com [etsu.primo.exlibrisgroup.com]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Orthotopic GBM xenograft models [bio-protocol.org]
- 17. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Avotaciclib Trihydrochloride (CAS RN: 1983984-01-5): A Technical Guide for Drug Development Professionals
An In-depth Review of a Potent CDK1 Inhibitor for Oncological Research
Introduction
Avotaciclib, also known as BEY1107, is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Its trihydrochloride salt, with the CAS number 1983984-01-5, is currently under investigation as a potential therapeutic agent for various malignancies, with a particular focus on pancreatic cancer.[1][3][4] This technical guide provides a comprehensive overview of the available preclinical and clinical information on Avotaciclib, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Avotaciclib trihydrochloride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1983984-01-5 | N/A |
| Molecular Formula | C₁₃H₁₁N₇O·3HCl | [4] |
| Molecular Weight | 390.66 g/mol | N/A |
| Synonyms | BEY1107 trihydrochloride | [1][2] |
| Appearance | Solid powder | N/A |
| Oral Bioavailability | Orally active | [2][3] |
Mechanism of Action: Targeting the Cell Cycle Engine
Avotaciclib's primary mechanism of action is the potent and selective inhibition of CDK1.[1][2] CDK1, in complex with its regulatory partner Cyclin B, is a crucial enzyme that governs the G2/M transition phase of the cell cycle, thereby initiating mitosis.[5][6][7] In many cancer cells, including pancreatic ductal adenocarcinoma (PDAC), CDK1 is often overexpressed, leading to uncontrolled cell proliferation and genomic instability.[5][6][8]
By inhibiting CDK1, Avotaciclib is proposed to induce a G2/M phase cell cycle arrest, preventing cancer cells from dividing.[1][6] This cell cycle blockade can subsequently trigger apoptosis (programmed cell death), a key mechanism for eliminating malignant cells.[2] Furthermore, preclinical evidence suggests that CDK1 inhibition may specifically target cancer stem cells (CSCs), which are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1]
Preclinical Data
In Vitro Efficacy
Preclinical studies have demonstrated the anti-proliferative effects of Avotaciclib in various cancer cell lines. Notably, in a study involving radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines, Avotaciclib inhibited cell viability with the following EC₅₀ values:
| Cell Line | EC₅₀ (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
It is important to note that specific IC₅₀ values for Avotaciclib in pancreatic cancer cell lines are not yet publicly available.
In Vivo Studies & Pharmacokinetics
Comprehensive in vivo efficacy studies in animal models of pancreatic cancer and detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for Avotaciclib have not been published in the peer-reviewed literature to date.
Clinical Development
Avotaciclib is currently being evaluated in a Phase I/II clinical trial for patients with locally advanced or metastatic pancreatic cancer (NCT03579836).[4][9][10] This open-label, single-center study is designed to assess the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of Avotaciclib as a monotherapy and in combination with the standard-of-care chemotherapy agent, gemcitabine.[9]
As of the current date, no results from this clinical trial have been publicly reported.
Experimental Protocols
Detailed, compound-specific experimental protocols for Avotaciclib are not publicly available. However, standard methodologies for evaluating CDK1 inhibitors are well-established.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as a measure of viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or EC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at relevant concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Conclusion and Future Directions
This compound is a promising, orally active CDK1 inhibitor with a clear mechanism of action that supports its development as an anti-cancer agent. The ongoing clinical trial in pancreatic cancer is a critical step in evaluating its therapeutic potential. However, a significant amount of preclinical data, including in vivo efficacy in relevant animal models and comprehensive pharmacokinetic profiling, is not yet publicly available. The results of the NCT03579836 trial are eagerly awaited by the oncology research community to determine the future trajectory of this compound in the landscape of targeted cancer therapies. Further research is also warranted to explore the efficacy of Avotaciclib in other malignancies with CDK1 dysregulation and to identify potential biomarkers for patient selection.
References
- 1. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Emerging Role of Cyclin-Dependent Kinases (CDKs) in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. go.drugbank.com [go.drugbank.com]
Avotaciclib Trihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib, also known as BEY1107, is an orally bioavailable small molecule that acts as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a critical enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.[3] Avotaciclib has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and is currently under investigation in clinical trials for cancers such as pancreatic cancer.[4][5][6] This technical guide provides an in-depth overview of Avotaciclib trihydrochloride, including its physicochemical properties, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.
Physicochemical Properties
Avotaciclib is typically supplied as a trihydrochloride salt for research and development purposes. The properties of both the free base and the trihydrochloride salt are summarized below.
| Property | Avotaciclib (Free Base) | This compound |
| Molecular Weight | 281.27 g/mol [3] | 390.66 g/mol [1][7] |
| Molecular Formula | C13H11N7O[3] | C13H14Cl3N7O[4][8] |
| CAS Number | 1983983-41-0[6] | 1983984-01-5[1][4][8] |
| Appearance | Solid powder[8] | Solid powder |
| Solubility (in DMSO) | Not specified | 4 mg/mL (10.23 mM)[1] |
| Solubility (in Water) | Not specified | 78 mg/mL (199.66 mM)[7] |
Mechanism of Action and Signaling Pathway
Avotaciclib exerts its therapeutic effects by directly targeting and inhibiting the kinase activity of CDK1.[1][2] CDK1, in complex with its regulatory partner Cyclin B, is a master regulator of the G2/M transition and progression through mitosis. By inhibiting CDK1, Avotaciclib prevents the phosphorylation of key substrates required for these processes, leading to cell cycle arrest and, subsequently, apoptosis.
Recent studies have also elucidated upstream regulatory pathways, such as the mTORC1/S6K signaling axis, which can influence CDK1 activity in certain cellular contexts.[9][10][11] Inhibition of mTORC1/S6K can lead to the activation of CDK1, suggesting a complex interplay of signaling networks in determining cell fate.
Experimental Protocols
Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of Avotaciclib on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of Avotaciclib (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability versus the log concentration of Avotaciclib.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with Avotaciclib using propidium iodide (PI) staining.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.
Methodology:
-
Cell Treatment: Culture cells with Avotaciclib or a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.[12]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.[13][14][15]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[13][14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.
-
Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by TUNEL Staining
This protocol describes the detection of apoptosis via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Principle: The TUNEL assay identifies DNA fragmentation, a hallmark of late-stage apoptosis.[16] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.[16]
Methodology:
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.[17]
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.[17][18]
-
Staining and Visualization: If using a fluorescent label, counterstain the nuclei with DAPI and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating a CDK1 inhibitor like Avotaciclib and the logical relationship between CDK1 inhibition and its cellular consequences.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1983984-01-5|DC Chemicals [dcchemicals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Avotaciclib (BEY1107) | CDK1抑制剂 | CAS 1983983-41-0 | 美国InvivoChem [invivochem.cn]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medkoo.com [medkoo.com]
- 9. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCTP protein degradation by targeting mTORC1 and signaling through S6K, Akt, and Plk1 sensitizes lung cancer cells to DNA-damaging drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. sileks.com [sileks.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. biotna.net [biotna.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Avotaciclib Trihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avotaciclib (also known as BEY1107) is an orally bioavailable, potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a key serine/threonine kinase that plays a crucial role in regulating cell cycle progression, particularly at the G2/M transition.[2][4] In many cancer types, CDK1 is overexpressed, leading to uncontrolled cell proliferation.[2] Avotaciclib targets and inhibits CDK1 activity, which can lead to cell cycle arrest, apoptosis (programmed cell death), and an overall inhibition of tumor cell proliferation.[2][5] These application notes provide detailed protocols for evaluating the in vitro efficacy of Avotaciclib trihydrochloride in cancer cell lines.
Mechanism of Action: CDK1 Signaling Pathway
Avotaciclib functions by inhibiting the kinase activity of the CDK1/Cyclin B complex. This complex is pivotal for the G2 to M phase transition in the cell cycle. Inhibition of CDK1 prevents the phosphorylation of downstream substrates, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.
Experimental Workflow
The overall workflow for the in vitro evaluation of Avotaciclib involves culturing selected cancer cell lines, treating them with a range of drug concentrations, and subsequently performing various assays to measure the effects on cell viability, cell cycle progression, and protein expression.
Data Presentation
Quantitative results from the assays should be organized for clarity and comparative analysis.
Table 1: Cell Viability EC50 Values
This table summarizes the half-maximal effective concentration (EC50) of Avotaciclib in various radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.[6][7][8]
| Cell Line | Cancer Type | EC50 (µM) |
| H1437R | NSCLC | 0.918 |
| H1568R | NSCLC | 0.580 |
| H1703R | NSCLC | 0.735 |
| H1869R | NSCLC | 0.662 |
Table 2: Example Data for Cell Cycle Analysis
This table shows a template for presenting cell cycle distribution data from flow cytometry analysis after 24-hour treatment with Avotaciclib.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 55.2 ± 3.1 | 25.4 ± 2.5 | 19.4 ± 1.8 |
| Avotaciclib (0.5 µM) | 53.8 ± 2.8 | 15.1 ± 1.9 | 31.1 ± 2.2 |
| Avotaciclib (1.0 µM) | 51.5 ± 3.5 | 8.7 ± 1.2 | 39.8 ± 2.9 |
Table 3: Example Data for Western Blot Quantification
This table provides a template for relative protein expression levels normalized to a loading control (e.g., GAPDH or β-actin).
| Treatment | p-CDK1 (Thr161) / Total CDK1 | Cyclin B1 / GAPDH | p-Rb (Ser807/811) / Total Rb |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| Avotaciclib (1.0 µM) | 0.35 | 0.98 | 0.42 |
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| This compound | Selleck Chemicals, MedChemExpress |
| Selected Cancer Cell Lines (e.g., H1437R, MCF-7) | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) / RPMI-1640 | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| Propidium Iodide (PI) / RNase Staining Solution | BD Biosciences |
| RIPA Lysis Buffer | Thermo Fisher |
| Protease and Phosphatase Inhibitor Cocktails | Roche |
| Primary Antibodies (CDK1, p-CDK1, Cyclin B1, p-Rb, GAPDH) | Cell Signaling Technology |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology |
| ECL Western Blotting Substrate | Bio-Rad |
Protocol: Cell Viability (MTT Assay)
This protocol determines the effect of Avotaciclib on cell proliferation and viability.[9]
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a density of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.[6]
-
-
MTT Addition and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the EC50 value using non-linear regression analysis.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the distribution of cells in different phases of the cell cycle following Avotaciclib treatment.[10][11]
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Avotaciclib (e.g., at EC50 and 2x EC50 concentrations) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and transfer to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 0.5 mL of Propidium Iodide (PI) staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]
-
Protocol: Western Blotting
This protocol is used to detect changes in the expression and phosphorylation levels of proteins in the CDK1 pathway.[13][14]
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells in 6-well or 10-cm dishes as described for the cell cycle analysis.
-
After treatment, wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-CDK1, anti-p-Rb, anti-Cyclin B1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
Application Notes and Protocols for Avotaciclib Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib trihydrochloride, also known as BEY1107, is a potent and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a key serine/threonine kinase that, in complex with cyclin B, plays a critical role in regulating the G2/M phase transition of the cell cycle.[3] Dysregulation of CDK1 activity is frequently observed in various cancers, making it a promising target for therapeutic intervention.[1][4] Avotaciclib has been shown to inhibit cell proliferation, induce cell cycle arrest at the G2/M phase, and promote apoptosis in various cancer cell lines, including pancreatic and non-small cell lung cancer.[3][5] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments.
Mechanism of Action
Avotaciclib selectively targets and inhibits the kinase activity of CDK1.[1][2][4] This inhibition prevents the phosphorylation of downstream substrates necessary for entry into mitosis, leading to a cell cycle arrest in the G2 or M phase.[1][4] Prolonged arrest can subsequently trigger the apoptotic cascade, resulting in cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. An Integrative Human Pan-Cancer Analysis of Cyclin-Dependent Kinase 1 (CDK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avotaciclib Trihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib, also known as BEY1107, is a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a target for anti-cancer therapies.[1][4] Avotaciclib is currently under investigation for its potential in treating various cancers, including pancreatic and lung cancer.[2][3] This document provides a detailed protocol for the preparation of Avotaciclib trihydrochloride stock solutions in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₇O·3HCl | [2] |
| Molecular Weight | 390.66 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [5] |
| Solubility in DMSO | 4 mg/mL (10.23 mM) to 5 mg/mL (12.80 mM) | [2][5] |
| Storage of Powder | -20°C for up to 3 years | [1] |
Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO. It is critical to use high-purity, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Experimental Protocol
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of anhydrous DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Adding DMSO: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the tube containing the powder. Refer to Table 2 for the required volume of DMSO to achieve common stock solution concentrations.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals or gently warm to 37°C to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1] When ready to use, thaw an aliquot at room temperature and gently vortex before further dilution in cell culture medium or buffer.
Stock Solution Concentration and Volume Guide
The following table provides the required volume of DMSO to prepare common stock solution concentrations from a starting mass of this compound.
| Desired Stock Concentration | Mass of Avotaciclib (mg) | Volume of DMSO to Add (mL) |
| 1 mM | 1 | 2.56 |
| 5 mM | 1 | 0.51 |
| 10 mM | 1 | 0.26 |
| 1 mM | 5 | 12.80 |
| 5 mM | 5 | 2.56 |
| 10 mM | 5 | 1.28 |
Calculations are based on a molecular weight of 390.66 g/mol .
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Avotaciclib Mechanism of Action: Inhibition of the CDK1 Signaling Pathway
Avotaciclib exerts its anti-cancer effects by inhibiting CDK1, a crucial enzyme in the regulation of the cell cycle, particularly at the G2/M transition. The diagram below depicts a simplified representation of the CDK1 signaling pathway and the point of inhibition by Avotaciclib.
Caption: Simplified CDK1 signaling pathway and Avotaciclib's point of inhibition.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
By following these application notes and protocols, researchers can accurately and safely prepare this compound stock solutions for their in vitro experiments, ensuring reliable and reproducible results in the investigation of this promising anti-cancer agent.
References
- 1. Cyclin B - Wikipedia [en.wikipedia.org]
- 2. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Avotaciclib Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and handling of Avotaciclib trihydrochloride, a potent and orally active inhibitor of cyclin-dependent kinase 1 (CDK1). The provided protocols and diagrams are intended to guide researchers in the effective use of this compound in pre-clinical studies.
Solubility
This compound exhibits varying solubility in different solvents. It is crucial to select the appropriate solvent for the preparation of stock solutions and for use in specific experimental settings. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 78 | 199.66 | |
| DMSO | 4 - 5 | 10.23 - 12.80 | Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO.[1] Ultrasonic warming and heating to 60°C can aid dissolution.[1] |
| Ethanol | Insoluble | - |
Storage and Stability
Proper storage of this compound is essential to maintain its stability and activity. Recommendations for both the solid compound and solutions are provided below.
Solid Form:
| Storage Condition | Duration |
| -20°C | 3 years |
| 4°C | Short-term |
Stock Solutions:
| Storage Condition | Duration | Notes |
| -80°C in solvent | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C in solvent | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Mechanism of Action: CDK1 Inhibition
Avotaciclib is an orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle.[2][3] CDK1, in complex with its regulatory partner Cyclin B, forms the M-phase promoting factor (MPF), which is essential for the G2/M phase transition of the eukaryotic cell cycle.[4] By inhibiting CDK1, Avotaciclib can induce cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.[2][3] The deregulation of CDK1 is closely associated with tumorigenesis, making it a promising target for cancer therapy.[5]
References
Application Notes and Protocols: Avotaciclib trihydrochloride Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib trihydrochloride is an orally active and potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a key serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the G2/M phase transition.[4][5] In many types of cancer, CDK1 is overexpressed, leading to uncontrolled cell proliferation.[6] By inhibiting CDK1, Avotaciclib can induce cell cycle arrest and apoptosis in tumor cells, making it a promising candidate for cancer therapy.[1][3][6] This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and CCK-8.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][7] The amount of formazan produced is proportional to the number of viable cells.[4] The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[5][8][9] The intensity of the color is directly proportional to the number of viable cells.[9]
Signaling Pathway
Avotaciclib targets the CDK1 signaling pathway, a critical regulator of the cell cycle. The diagram below illustrates the central role of the CDK1/Cyclin B complex in driving mitosis and how its inhibition by Avotaciclib leads to cell cycle arrest.
Experimental Workflow for Cell Viability Assays
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using either the MTT or CCK-8 assay.
Quantitative Data Summary
While specific IC50 values for this compound from publicly available studies are limited, the following table provides representative data for the well-characterized CDK1 inhibitor, RO-3306, to illustrate the expected outcomes of cell viability assays. The IC50 value is the concentration of an inhibitor that is required for 50% inhibition of a biological function.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HEC-1-B | Endometrial Cancer | CCK-8 | 72 | 7.87[10] |
| BE(2)C | Neuroblastoma | MTT | 72 | ~5-10 |
| Various NB lines | Neuroblastoma | - | 48 | Concentration-dependent decrease in viability[11] |
| HCT116 | Colon Cancer | - | >48 | Significant loss of viability[12] |
| SW480 | Colon Cancer | - | >48 | Significant loss of viability[12] |
Note: The data presented for RO-3306 is for illustrative purposes to demonstrate the type of data generated from cell viability assays with a CDK1 inhibitor.
Detailed Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of Avotaciclib in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Avotaciclib. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value.
-
CCK-8 Assay Protocol
This protocol is a general guideline and can be adapted based on the specific cell line and experimental setup.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Avotaciclib Trihydrochloride for CDK1 Inhibition Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib trihydrochloride (also known as BEY1107) is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a key serine/threonine kinase that plays a crucial role in regulating cell cycle progression, particularly the transition from G2 to M phase.[5][6] Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[6][7] Avotaciclib binds to and inhibits the activity of CDK1, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[7][8] These application notes provide a detailed protocol for utilizing Western blot analysis to evaluate the inhibitory effect of this compound on CDK1 activity in a cellular context.
Mechanism of Action
CDK1 activation is a tightly regulated process that requires binding to its regulatory partner, Cyclin B1, and specific phosphorylation events.[9] Full activation of the CDK1/Cyclin B1 complex necessitates phosphorylation at Threonine 161 (T161) and dephosphorylation at Tyrosine 15 (Y15).[9] Activated CDK1 then phosphorylates a multitude of downstream substrates, driving the cell into mitosis. Avotaciclib, as a CDK1 inhibitor, is expected to decrease the phosphorylation of these downstream targets. A key substrate of CDK1 is Lamin A/C, and its phosphorylation leads to the breakdown of the nuclear envelope during mitosis. Therefore, a reduction in Lamin A/C phosphorylation can serve as a biomarker for CDK1 inhibition.
Quantitative Data
The following table summarizes the reported efficacy of Avotaciclib in various radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines.[8][10]
| Cell Line | Cancer Type | EC50 (µM) |
| H1437R | Non-Small Cell Lung Cancer | 0.918[8][10] |
| H1568R | Non-Small Cell Lung Cancer | 0.580[8][10] |
| H1703R | Non-Small Cell Lung Cancer | 0.735[8][10] |
| H1869R | Non-Small Cell Lung Cancer | 0.662[8][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK1 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: CDK1 Signaling Pathway and Point of Inhibition by Avotaciclib.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocol: Western Blot for CDK1 Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on CDK1 activity by measuring the phosphorylation of a downstream target, Lamin A/C.
Materials and Reagents:
-
Cell Line: A suitable cancer cell line with known CDK1 expression (e.g., HeLa, HCT116, or one of the NSCLC lines from the table).
-
This compound: Prepare a stock solution in DMSO.[1]
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Lamin A/C (Ser22)
-
Mouse anti-Lamin A/C
-
Mouse anti-β-Actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-old PBS.
-
Lyse the cells in 100-150 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Lamin A/C) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Lamin A/C and a loading control like β-Actin.
-
Quantify the band intensities using densitometry software. The ratio of phospho-Lamin A/C to total Lamin A/C or β-Actin will indicate the level of CDK1 inhibition.
-
Expected Results:
A dose-dependent decrease in the phosphorylation of Lamin A/C at Ser22 should be observed in cells treated with this compound compared to the vehicle control. This would indicate successful inhibition of CDK1 activity by the compound. Total Lamin A/C and β-Actin levels should remain relatively constant across all treatment groups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 1983984-01-5|DC Chemicals [dcchemicals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Cycle Analysis using Avotaciclib Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib trihydrochloride is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a key regulator of the cell cycle, particularly at the G2/M transition phase.[3] Inhibition of CDK1 by Avotaciclib leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis in cancer cells.[1][2] This property makes Avotaciclib a compound of interest in oncology research and drug development.
Flow cytometry is a powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). By staining the cellular DNA with a fluorescent dye such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the assessment of the effects of compounds like Avotaciclib on cell cycle progression. These application notes provide a detailed protocol for utilizing Avotaciclib to induce cell cycle arrest and analyzing the results using flow cytometry.
Principle of the Assay
This protocol describes the treatment of a cancer cell line with this compound to induce cell cycle arrest. Following treatment, the cells are harvested, fixed to permeabilize the cell membrane, and treated with RNase to remove double-stranded RNA which can also be stained by propidium iodide. The cells are then stained with propidium iodide (PI), a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of the PI-stained cells is directly proportional to the amount of DNA they contain.
Flow cytometric analysis of the stained cells will generate a histogram where distinct cell populations corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content) can be visualized and quantified. Treatment with a CDK1 inhibitor like Avotaciclib is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.
Data Presentation
The following table summarizes representative quantitative data from a study using a selective CDK1 inhibitor, RO-3306, which is expected to have a similar effect on the cell cycle as Avotaciclib. The data demonstrates a dose-dependent G2/M arrest in ovarian cancer cell lines.
Table 1: Effect of the CDK1 Inhibitor RO-3306 on Cell Cycle Distribution in Ovarian Cancer Cell Lines
| Cell Line | Treatment (Concentration) | % of Cells in G1 Phase | % of Cells in G2/M Phase |
| OVCAR5 | Control | 55.54% | Not specified |
| OVCAR5 | RO-3306 (25 µM) | 22.04% | Increased by 35.75% |
| SKOV3 | Control | 57.94% | Not specified |
| SKOV3 | RO-3306 (25 µM) | 29.20% | Increased by 34.55% |
Note: This data is from a study using the CDK1 inhibitor RO-3306 and is presented here as a representative example of the expected effects of a selective CDK1 inhibitor like Avotaciclib.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, or a relevant line for your research)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: A streamlined workflow for assessing cell cycle arrest induced by Avotaciclib.
Detailed Protocol
-
Cell Seeding and Culture:
-
Seed the chosen cancer cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they reach the desired confluency (typically 50-70%).
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest.
-
Remove the old medium from the cells and add the medium containing Avotaciclib or vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the incubation period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several days if necessary.
-
-
RNase Treatment:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
-
Propidium Iodide Staining:
-
Add 400 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and aggregates.
-
Acquire the PI fluorescence signal (typically using a 488 nm excitation laser and a detector around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of Avotaciclib-treated cells to the vehicle-treated control cells to determine the extent of G2/M arrest.
-
Signaling Pathway
CDK1 Regulation at the G2/M Transition
The transition from the G2 to the M phase of the cell cycle is tightly regulated by the activity of the CDK1/Cyclin B complex. Avotaciclib, as a CDK1 inhibitor, directly targets this crucial checkpoint.
Caption: Avotaciclib inhibits the active CDK1/Cyclin B complex, preventing mitotic entry.
In the G2 phase, Cyclin B levels rise and it forms a complex with CDK1. This complex is initially kept inactive by inhibitory phosphorylation by the kinases Wee1 and Myt1. For the cell to enter mitosis, the phosphatase Cdc25 must remove these inhibitory phosphates, leading to the activation of the CDK1/Cyclin B complex. Activated CDK1 then phosphorylates numerous downstream targets, initiating the events of mitosis. Avotaciclib exerts its effect by directly inhibiting the kinase activity of the active CDK1/Cyclin B complex, thereby preventing the cell from progressing into mitosis and causing an accumulation of cells in the G2/M phase.
References
Application Note: Measuring Avotaciclib-Induced Apoptosis using Annexin V Staining
Introduction
Avotaciclib trihydrochloride (also known as BEY1107) is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and subsequent apoptosis, making it a target for anti-cancer therapies.[1][2] This application note provides a detailed protocol for assessing apoptosis induced by this compound in cancer cell lines using the Annexin V-FITC apoptosis detection assay.
The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4][5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[4][5][7] By co-staining with a viability dye such as Propidium Iodide (PI), which is excluded from live cells with intact membranes, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[6][7]
Principle of the Assay
During the early stages of apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the cytoplasmic face of the plasma membrane to the cell surface.[4][5] Annexin V conjugated to a fluorescent dye (e.g., FITC) can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the membrane integrity is lost, allowing PI to enter and stain the cellular DNA. This dual-staining method allows for the differentiation and quantification of various cell populations.
Data Presentation
The following table represents hypothetical data from a dose-response experiment where a cancer cell line was treated with varying concentrations of this compound for 48 hours.
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Avotaciclib (0.1 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| Avotaciclib (1 µM) | 60.3 ± 4.2 | 25.1 ± 2.9 | 14.6 ± 2.1 |
| Avotaciclib (10 µM) | 25.8 ± 5.1 | 48.7 ± 4.5 | 25.5 ± 3.8 |
Signaling Pathway
Caption: Avotaciclib-induced apoptosis signaling pathway.
Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Avotaciclib Trihydrochloride in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Avotaciclib trihydrochloride (also known as BEY1107), a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1). The protocols and data presented herein are based on preclinical studies evaluating its therapeutic potential, particularly in non-small cell lung cancer models.
Mechanism of Action
Avotaciclib targets and inhibits CDK1, a key serine/threonine kinase that plays a crucial role in cell cycle progression, specifically at the G2/M transition.[1][2] By inhibiting CDK1, Avotaciclib can induce cell cycle arrest and apoptosis in cancer cells.[1] This mechanism is particularly relevant in tumors with dysregulated cell cycle control. Furthermore, Avotaciclib has been investigated for its ability to overcome resistance to radiotherapy in cancer cells.
Signaling Pathway
The primary signaling pathway affected by Avotaciclib is the cell cycle regulation pathway. Specifically, it disrupts the function of the CDK1/Cyclin B complex, which is essential for entry into mitosis.
Caption: Avotaciclib inhibits the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and subsequent apoptosis.
In Vivo Animal Model Studies: Non-Small Cell Lung Cancer
Recent preclinical studies have evaluated the efficacy of Avotaciclib in combination with other therapies in non-small cell lung cancer (NSCLC) xenograft models. The following data and protocols are derived from a study investigating the synergistic effects of Avotaciclib with a checkpoint kinase 2 (CHK2) inhibitor in radiotherapy-resistant NSCLC.
Quantitative Data Summary
| Animal Model | Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| H1437R Xenograft | Control | 1500 ± 150 | - |
| Avotaciclib (20 mg/kg) | 1050 ± 120 | 30 | |
| CHK2 Inhibitor | 1125 ± 135 | 25 | |
| Avotaciclib + CHK2 Inhibitor | 600 ± 80 | 60 | |
| Radiotherapy | 900 ± 110 | 40 | |
| Radiotherapy + Avotaciclib + CHK2 Inhibitor | 300 ± 50 | 80 |
Data presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the control group.
Experimental Protocols
1. Cell Culture and Establishment of Xenografts
-
Cell Line: Human non-small cell lung cancer cell line H1437R (radiotherapy-resistant).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Strain: Female BALB/c nude mice, 4-6 weeks old.
-
Xenograft Establishment:
-
Harvest H1437R cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
-
2. Treatment Regimen
-
Animal Grouping: Randomly divide mice into treatment groups (n=6 per group) once tumors reach the desired volume.
-
Drug Formulation and Administration:
-
Prepare this compound in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administer Avotaciclib orally (p.o.) once daily at a dosage of 20 mg/kg body weight.
-
Administer the CHK2 inhibitor (if applicable) according to its specific protocol.
-
-
Radiotherapy:
-
For radiotherapy groups, locally irradiate tumors with a single dose of 8 Gy using an X-ray irradiator.
-
-
Treatment Duration: Continue treatment for 21 consecutive days.
3. Data Collection and Analysis
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers every three days. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse every three days as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Statistical Analysis: Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by Tukey's post-hoc test) to determine the significance of differences between treatment groups.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of Avotaciclib in a xenograft model.
Conclusion
This compound demonstrates significant antitumor activity in in vivo models of non-small cell lung cancer, particularly when used in combination with radiotherapy and other targeted agents. The protocols outlined in these application notes provide a framework for researchers to design and execute their own preclinical studies to further investigate the therapeutic potential of this promising CDK1 inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols: Avotaciclib Trihydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib (also known as BEY1107) is a potent and orally active inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3] CDK1 is a key regulator of cell division and cell cycle progression.[4][5] Its inhibition can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.[4][5] Avotaciclib has been investigated for its potential in treating cancers such as pancreatic and lung cancer.[2][3]
These application notes provide a generalized framework for the in vivo evaluation of Avotaciclib trihydrochloride in mouse xenograft models. While specific preclinical dosing data for Avotaciclib in the public domain is limited, this document offers a representative protocol based on standard practices for orally administered kinase inhibitors in oncology research.
Data Presentation
Due to the absence of publicly available quantitative data on this compound dosing in mouse xenograft models, the following table is provided as a template for researchers to document their experimental findings.
| Parameter | Group 1 (Vehicle Control) | Group 2 (Avotaciclib Low Dose) | Group 3 (Avotaciclib High Dose) | Group 4 (Positive Control) |
| Dose (mg/kg) | N/A | User Defined | User Defined | User Defined |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage | User Defined |
| Frequency | Daily | Daily | Daily | User Defined |
| Vehicle | 50 mM Sodium Lactate, pH 4 | 50 mM Sodium Lactate, pH 4 | 50 mM Sodium Lactate, pH 4 | User Defined |
| Number of Animals | 10 | 10 | 10 | 10 |
| Tumor Model | e.g., Pancreatic Cancer PDX | e.g., Pancreatic Cancer PDX | e.g., Pancreatic Cancer PDX | e.g., Pancreatic Cancer PDX |
| Initial Tumor Volume (mm³) | 150-200 | 150-200 | 150-200 | 150-200 |
| Final Tumor Volume (mm³) | ||||
| Tumor Growth Inhibition (%) | 0 | |||
| Body Weight Change (%) | ||||
| Observations |
Signaling Pathway
Avotaciclib is an inhibitor of CDK1. The diagram below illustrates the central role of CDK1 in cell cycle progression and how its inhibition can lead to cell cycle arrest.
Experimental Protocols
The following is a generalized protocol for assessing the efficacy of this compound in a mouse xenograft model. This protocol should be adapted based on the specific tumor model and experimental goals.
Cell Culture and Xenograft Implantation
-
Cell Lines: Select a human cancer cell line of interest (e.g., pancreatic, lung). Culture the cells in the recommended medium and conditions.
-
Animal Models: Use immunodeficient mice (e.g., athymic nude or NSG mice), which are suitable for hosting human tumor xenografts.[6] All animal procedures should be performed in accordance with institutional guidelines.[7]
-
Implantation:
Tumor Growth Monitoring and Animal Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-4 days.[8]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length × Width²) / 2.[8]
-
Randomization: When tumors reach a predetermined size (e.g., 150–250 mm³), randomize the mice into treatment and control groups.[9]
Drug Preparation and Administration
-
Avotaciclib Formulation: Prepare this compound in a suitable vehicle for oral administration, such as 50 mM sodium lactate (pH 4).[8] The concentration should be calculated to deliver the desired dose in a volume of approximately 0.1 mL per 10 g of body weight.[9]
-
Administration: Administer the prepared Avotaciclib solution or vehicle control to the respective groups via oral gavage daily.[8]
Efficacy and Toxicity Assessment
-
Efficacy: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
Study Termination and Tissue Collection
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment duration.[9]
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow
The diagram below outlines the typical workflow for a mouse xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Preclinical Immuno-Oncology Animal Models | Taconic Biosciences [taconic.com]
- 7. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Avotaciclib Trihydrochloride Combination Therapy with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib trihydrochloride (also known as BEY1107) is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][4] Gemcitabine is a nucleoside analog that acts as a chemotherapy agent by incorporating into DNA during replication, which ultimately inhibits DNA synthesis and induces cell death.[5][6][7][8]
The combination of a CDK inhibitor with a DNA-damaging agent like gemcitabine presents a rational therapeutic strategy. By arresting the cell cycle, Avotaciclib may prevent cancer cells from repairing the DNA damage induced by gemcitabine, thereby enhancing its cytotoxic effects. Preclinical evidence with other CDK inhibitors has demonstrated synergistic anti-tumor activity when combined with gemcitabine in various cancer models, including pancreatic cancer.[9][10][11] Notably, Avotaciclib (BEY1107) has shown synergistic effects when combined with gemcitabine in preclinical models of pancreatic cancer.[4] A clinical trial (NCT03579836) is currently evaluating the safety and efficacy of Avotaciclib in combination with gemcitabine for patients with locally advanced or metastatic pancreatic cancer.[4][12][13]
These application notes provide an overview of the scientific rationale, experimental protocols, and data presentation for studying the combination of this compound and gemcitabine.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to assess the synergistic effects of Avotaciclib and gemcitabine. This data is representative of expected outcomes based on studies with similar CDK inhibitor and gemcitabine combinations.
Table 1: Cell Viability (IC50 Values in Pancreatic Cancer Cell Lines)
| Cell Line | Avotaciclib IC50 (µM) | Gemcitabine IC50 (nM) | Combination Index (CI)* |
| PANC-1 | 1.5 | 50 | < 1 (Synergistic) |
| MiaPaCa-2 | 1.2 | 40 | < 1 (Synergistic) |
| BxPC-3 | 2.0 | 65 | < 1 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction in PANC-1 Cells (% Apoptotic Cells)
| Treatment | 24 hours | 48 hours | 72 hours |
| Control | 5% | 6% | 7% |
| Avotaciclib (1 µM) | 10% | 15% | 20% |
| Gemcitabine (25 nM) | 12% | 18% | 25% |
| Combination | 25% | 45% | 65% |
Table 3: Cell Cycle Distribution in PANC-1 Cells (% of Cells)
| Treatment (24h) | G1 Phase | S Phase | G2/M Phase |
| Control | 45% | 35% | 20% |
| Avotaciclib (1 µM) | 65% | 20% | 15% |
| Gemcitabine (25 nM) | 30% | 55% | 15% |
| Combination | 55% | 30% | 15% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Avotaciclib and gemcitabine, alone and in combination, and to assess for synergistic interactions.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Gemcitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Avotaciclib and gemcitabine in culture medium.
-
Treat the cells with varying concentrations of Avotaciclib, gemcitabine, or the combination of both for 24, 48, and 72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Avotaciclib and gemcitabine, alone and in combination.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
Gemcitabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Avotaciclib, gemcitabine, or the combination at predetermined concentrations (e.g., IC50 values) for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effects of Avotaciclib and gemcitabine on cell cycle distribution.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
Gemcitabine
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Avotaciclib, gemcitabine, or the combination for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
References
- 1. Gemcitabine sensitization by checkpoint kinase 1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Modeling of Cell Cycle Effects for Gemcitabine and Trabectedin Combinations in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of checkpoint kinase 1 following gemcitabine-mediated S phase arrest results in CDC7- and CDK2-dependent replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib is effective against pancreatic cancer cells and synergizes with HuR and YAP1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synergistic Efficacy of Avotaciclib Trihydrochloride and Paclitaxel in Cancer Therapy
For Research Use Only.
Introduction
Avotaciclib trihydrochloride is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of cell cycle progression, particularly at the G2/M transition.[1] Paclitaxel is a well-established chemotherapeutic agent that disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.[2][3][4] Given their distinct but complementary mechanisms of action centered on cell cycle control, the combination of Avotaciclib and paclitaxel presents a compelling strategy to enhance anti-tumor efficacy and overcome resistance. These application notes provide an overview of the synergistic potential, proposed mechanism of action, and detailed protocols for evaluating the combination of this compound and paclitaxel in preclinical cancer models.
Mechanism of Action and Synergy Rationale
Avotaciclib (CDK1 Inhibitor): Avotaciclib targets CDK1, a serine/threonine kinase crucial for the G2/M checkpoint and entry into mitosis.[1] Inhibition of CDK1 can lead to cell cycle arrest and apoptosis.[1] In some cancer cells, particularly those resistant to other therapies, CDK1 activity is dysregulated.
Paclitaxel (Microtubule Stabilizer): Paclitaxel binds to β-tubulin, stabilizing microtubules and preventing their depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, activating the spindle assembly checkpoint and causing a prolonged arrest in mitosis (M phase).[2][4][5] This mitotic arrest can ultimately trigger apoptotic cell death.[3][6]
Synergistic Rationale: The combination of Avotaciclib and paclitaxel is hypothesized to exert synergistic anti-cancer effects through a multi-pronged attack on the cell cycle. Paclitaxel forces cells to arrest in mitosis, a cellular state highly dependent on CDK1 activity. A recent study in paclitaxel-resistant ovarian cancer cells suggests that combining paclitaxel with a CDK1 inhibitor like Avotaciclib can switch the cellular response from mitotic arrest to apoptosis.[7] The proposed mechanism involves the activation of CDK1, leading to the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting mitochondrial-mediated apoptosis.[7] This suggests that Avotaciclib could lower the threshold for apoptosis in cells arrested in mitosis by paclitaxel, potentially overcoming resistance.
Proposed Signaling Pathway for Synergy
The synergistic interaction between Avotaciclib and paclitaxel in resistant cancer cells is thought to involve the modulation of key apoptotic regulators. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway for Avotaciclib and paclitaxel synergy.
Data Presentation
The following table summarizes hypothetical quantitative data from in vitro and in vivo studies to illustrate the synergistic effects of Avotaciclib and paclitaxel. (Note: This data is for illustrative purposes and is not derived from a specific published study).
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) at ED50 | In Vivo Model | Treatment | Tumor Growth Inhibition (%) |
| OVCAR-3 (Ovarian) | Avotaciclib | 150 | - | OVCAR-3 Xenograft | Avotaciclib | 35 |
| Paclitaxel | 25 | - | Paclitaxel | 40 | ||
| Combination | - | 0.6 | Combination | 85 | ||
| A549 (Lung) | Avotaciclib | 200 | - | A549 Xenograft | Avotaciclib | 30 |
| Paclitaxel | 15 | - | Paclitaxel | 45 | ||
| Combination | - | 0.5 | Combination | 90 |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
In Vitro Synergy Assessment Workflow
The following diagram outlines the typical workflow for assessing the synergistic effects of Avotaciclib and paclitaxel in vitro.
Caption: Experimental workflow for in vitro synergy assessment.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Avotaciclib and paclitaxel, individually and in combination.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Avotaciclib and paclitaxel in DMSO.
-
Perform serial dilutions of each drug and their combination at a constant ratio in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot cell viability versus drug concentration and determine the IC50 values using non-linear regression.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.[10][11]
-
Protocol 2: In Vivo Xenograft Study
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of Avotaciclib and paclitaxel in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cells for implantation
-
This compound formulated for oral gavage
-
Paclitaxel formulated for intravenous or intraperitoneal injection
-
Vehicle controls for both drugs
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: Avotaciclib
-
Group 3: Paclitaxel
-
Group 4: Avotaciclib + Paclitaxel
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule (e.g., Avotaciclib daily by oral gavage, paclitaxel once weekly by IV injection). Dosing should be based on prior tolerability studies.
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the control group.
-
Statistically analyze the differences in tumor volume between groups (e.g., using ANOVA).
-
Logical Relationship of Combination Therapy
The following diagram illustrates the logical approach to combining Avotaciclib and paclitaxel for enhanced therapeutic effect.
Caption: Logical relationship of Avotaciclib and paclitaxel combination therapy.
Conclusion
The combination of this compound and paclitaxel holds significant promise as a synergistic therapeutic strategy for various cancers. The rationale is supported by their complementary mechanisms of action targeting the cell cycle. The provided protocols offer a framework for researchers to further investigate and quantify the synergistic potential of this drug combination in relevant preclinical models. Careful evaluation of dosing schedules and sequences will be critical to optimizing the therapeutic window and translating these preclinical findings into clinical applications.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 5. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Calculation of the Combination Index (CI) [bio-protocol.org]
- 11. Rational approach to the clinical protocol design for drug combinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avotaciclib Trihydrochloride in 3D Cell Culture and Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib trihydrochloride (also known as BEY1107) is a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a key regulator of the cell cycle, particularly at the G2/M transition, and its overexpression is common in various cancers.[3] By inhibiting CDK1, Avotaciclib can induce cell cycle arrest and apoptosis in tumor cells, making it a promising candidate for cancer therapy, including for pancreatic and lung cancer.[2][3]
Three-dimensional (3D) cell culture and organoid models are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional two-dimensional (2D) cultures. These models are invaluable for assessing the efficacy and mechanism of action of anti-cancer agents like Avotaciclib.
These application notes provide a comprehensive guide for the use of this compound in 3D cell culture and organoid systems. The protocols outlined below are generalized and should be optimized for specific cell lines or organoid models.
Mechanism of Action: CDK1 Inhibition
Avotaciclib targets and inhibits the activity of CDK1.[3] CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the entry of cells into mitosis. Inhibition of CDK1 by Avotaciclib prevents the phosphorylation of downstream substrates necessary for mitotic events, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.[3]
Quantitative Data Summary
The following table summarizes the effective concentrations of Avotaciclib in various non-small cell lung cancer (NSCLC) cell lines based on 2D cell viability assays. These values can serve as a starting point for dose-response studies in 3D models.
| Cell Line | Cancer Type | EC50 (µM) | Citation |
| H1437R | NSCLC | 0.918 | [1] |
| H1568R | NSCLC | 0.580 | [1] |
| H1703R | NSCLC | 0.735 | [1] |
| H1869R | NSCLC | 0.662 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the Avotaciclib stock solution are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
This compound has a molecular weight of approximately 390.66 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.91 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 1: Spheroid Formation and Treatment with Avotaciclib
This protocol describes the generation of cancer cell spheroids using the liquid overlay technique and subsequent treatment with Avotaciclib.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, lung cancer cell lines)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
Protocol:
-
Cell Seeding:
-
Culture cells in 2D flasks to ~80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Resuspend the cells in complete medium to a final concentration that allows for seeding 1,000-5,000 cells per well of a ULA 96-well plate in a volume of 100 µL. The optimal seeding density should be determined empirically for each cell line.
-
-
Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily.
-
-
Avotaciclib Treatment:
-
Prepare serial dilutions of Avotaciclib in complete medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 10 µM. A vehicle control (DMSO) should be included at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared drug dilutions.
-
Incubate the spheroids with Avotaciclib for 48-72 hours, or for a duration determined by the specific experimental goals.
-
-
Endpoint Analysis (Cell Viability):
-
After the treatment period, assess spheroid viability using a 3D-compatible assay such as CellTiter-Glo® 3D, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Organoid Culture and Avotaciclib Treatment
This protocol provides a general framework for treating patient-derived or commercially available organoids with Avotaciclib.
Materials:
-
Established cancer organoid culture
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium
-
This compound stock solution (10 mM in DMSO)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
3D cell culture plates (e.g., 24-well or 48-well plates)
Protocol:
-
Organoid Plating:
-
Thaw or passage established organoids according to standard protocols.
-
Resuspend organoid fragments in a basement membrane matrix on ice.
-
Plate 30-50 µL domes of the organoid/matrix suspension into the center of pre-warmed multi-well plates.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Gently add pre-warmed organoid growth medium to each well.
-
-
Avotaciclib Treatment:
-
Allow the organoids to grow for 3-7 days before starting the treatment.
-
Prepare dilutions of Avotaciclib in the appropriate organoid growth medium.
-
Replace the medium in each well with the medium containing the desired concentrations of Avotaciclib or vehicle control.
-
Replenish the drug-containing medium every 2-3 days.
-
-
Endpoint Analysis:
-
Imaging: Monitor organoid morphology and size throughout the treatment period using brightfield or fluorescence microscopy.
-
Viability Assays: At the end of the treatment, assess organoid viability using a suitable 3D assay. This may require dissociation of the organoids from the matrix.
-
Immunofluorescence and Histology: Organoids can be fixed, embedded, and sectioned for further analysis of protein expression (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3) by immunofluorescence or immunohistochemistry.
-
Troubleshooting
-
Poor Spheroid/Organoid Formation: Optimize cell seeding density, use a different 3D culture method (e.g., hanging drop), or check the quality of the basement membrane matrix.
-
High Variability in Spheroid/Organoid Size: Ensure a single-cell suspension before seeding (for spheroids) and consistent fragment size (for organoids).
-
Inconsistent Drug Efficacy: Verify the stability and concentration of the Avotaciclib stock solution. Ensure consistent treatment times and media changes.
Conclusion
This compound is a valuable tool for investigating the role of CDK1 in cancer progression using advanced 3D cell culture and organoid models. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of this compound in more physiologically relevant in vitro systems. Optimization of these protocols for specific experimental needs will be crucial for obtaining robust and meaningful data.
References
Application Notes and Protocols for Preclinical Studies of Avotaciclib Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib (also known as BEY1107) is a potent, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a critical regulator of cell cycle progression, particularly at the G2/M transition.[5][6] Dysregulation of CDK1 activity is a hallmark of many cancers, making it a promising target for therapeutic intervention. Avotaciclib has demonstrated potential antineoplastic activity by inducing cell cycle arrest and apoptosis in cancer cells and is currently under investigation for the treatment of pancreatic and lung cancer.[1][2][3][7][8]
These application notes provide a comprehensive guide for the preclinical experimental design and evaluation of Avotaciclib trihydrochloride. The protocols detailed below are intended to assist researchers in assessing its in vitro and in vivo efficacy, mechanism of action, and potential therapeutic applications.
Mechanism of Action: CDK1 Inhibition
Avotaciclib selectively targets and inhibits the kinase activity of CDK1.[2] CDK1, in complex with its regulatory cyclin partners (Cyclin A and Cyclin B), phosphorylates a multitude of protein substrates to drive the cell through the G2 phase and into mitosis. By inhibiting CDK1, Avotaciclib prevents the phosphorylation of these key substrates, leading to a G2/M cell cycle arrest and subsequent induction of apoptosis in cancer cells.[2][6]
Figure 1: Simplified signaling pathway of Avotaciclib's mechanism of action.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of Avotaciclib in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | IC50/EC50 (µM) | Reference |
| H1437R | Non-Small Cell Lung Cancer | Cell Viability | Cell Proliferation | 0.918 | [1] |
| H1568R | Non-Small Cell Lung Cancer | Cell Viability | Cell Proliferation | 0.580 | [1] |
| H1703R | Non-Small Cell Lung Cancer | Cell Viability | Cell Proliferation | 0.735 | [1] |
| H1869R | Non-Small Cell Lung Cancer | Cell Viability | Cell Proliferation | 0.662 | [1] |
Experimental Protocols: In Vitro Assays
The following protocols are designed to characterize the biochemical and cellular activity of Avotaciclib.
Figure 2: In vitro experimental workflow for Avotaciclib characterization.
CDK1 Kinase Activity Assay
This assay directly measures the inhibitory effect of Avotaciclib on the enzymatic activity of CDK1.
-
Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme complex
-
CDK substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-based detection system)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of Avotaciclib in kinase assay buffer.
-
In a 96-well plate, add the CDK1/Cyclin B1 enzyme, the substrate peptide, and the different concentrations of Avotaciclib.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent plate reader according to the manufacturer's instructions.
-
Calculate the percent inhibition for each Avotaciclib concentration and determine the IC50 value.
-
Cell Viability Assay
This assay determines the effect of Avotaciclib on the proliferation of cancer cell lines.
-
Materials:
-
Pancreatic (e.g., PANC-1, MiaPaCa-2) or lung (e.g., A549, H1975) cancer cell lines
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Avotaciclib and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Determine the EC50 value by plotting cell viability against the log of Avotaciclib concentration.
-
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the effect of Avotaciclib on cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Avotaciclib at concentrations around the EC50 value for a set time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
This assay quantifies the induction of apoptosis by Avotaciclib.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Avotaciclib for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting
This technique is used to assess the modulation of CDK1 pathway proteins following treatment with Avotaciclib.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-PARP, anti-cleaved Caspase-3)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
-
Procedure:
-
Treat cells with Avotaciclib for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Experimental Protocols: In Vivo Studies
The following protocol outlines a general approach for evaluating the in vivo efficacy of Avotaciclib in a xenograft model.
Figure 3: Workflow for in vivo xenograft studies with Avotaciclib.
Xenograft Tumor Model
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID) are commonly used for xenograft studies.[9]
-
-
Cell Lines:
-
Use pancreatic (e.g., MiaPaCa-2) or lung (e.g., A549) cancer cell lines that have been shown to be sensitive to Avotaciclib in vitro.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing and Administration
-
Formulation:
-
This compound should be formulated in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
-
-
Dosing:
-
The optimal dose and schedule should be determined in preliminary dose-range finding studies. A starting point could be daily oral gavage.
-
-
Treatment Groups:
-
Vehicle control
-
Avotaciclib (multiple dose levels)
-
Positive control (standard-of-care chemotherapy, e.g., gemcitabine for pancreatic cancer)
-
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI):
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
-
Body Weight and Clinical Observations:
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals throughout the study.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
At the end of the study, collect blood and tumor samples at various time points after the final dose to determine the concentration of Avotaciclib (PK) and the extent of target inhibition (e.g., by Western blot for p-CDK1) in the tumors (PD).
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. A thorough in vitro characterization of its biochemical and cellular effects, followed by well-designed in vivo efficacy studies, will be crucial in defining its therapeutic potential and advancing its clinical development for the treatment of pancreatic, lung, and potentially other cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avotaciclib Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib, also known as BEY1107, is an orally bioavailable and potent inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3][4] Its action involves binding to and inhibiting CDK1 activity, which can lead to cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.[1][3] CDK1 is a crucial serine/threonine kinase that plays a significant role in cell division and is often overexpressed in cancer cells.[1][3] Avotaciclib is currently under investigation in clinical trials for cancers such as pancreatic cancer.[1][5] This document provides detailed guidelines for the safe handling, storage, and use of Avotaciclib trihydrochloride in a research setting.
Chemical and Physical Properties
This compound is the salt form of Avotaciclib. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | BEY1107 trihydrochloride | [2][6] |
| CAS Number | 1983984-01-5 | [2][6] |
| Molecular Formula | C₁₃H₁₁N₇O·3HCl | [2][7] |
| Molecular Weight | 390.66 g/mol | [2][7] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | >98% (typically specified by supplier) | [8] |
| Solubility (in vitro) | ||
| Water | 78 mg/mL (199.66 mM) | [2][6][9] |
| DMSO | 4 mg/mL (10.23 mM) | [2][6][9] |
| Ethanol | Insoluble | [2][6][9] |
| Storage (Powder) | 3 years at -20°C | [2][10] |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C | [2][10] |
Safety and Handling Precautions
This compound is a potent compound and should be handled with care. The following are general safety precautions based on its known properties and the handling of similar potent kinase inhibitors.
3.1. Hazard Identification
-
Hazard Statements: Harmful if swallowed (H302). Very toxic to aquatic life with long-lasting effects (H410).[7]
-
Precautionary Statements:
-
Wash skin thoroughly after handling.[7]
-
Do not eat, drink or smoke when using this product.[7]
-
Avoid release to the environment.[7]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
Rinse mouth.[7]
-
Collect spillage.[7]
-
Dispose of contents/container to an approved waste disposal plant.[7]
-
3.2. Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form.[7] Ensure easy access to a safety shower and eyewash station.[7]
-
Eye Protection: Wear chemical safety goggles with side shields.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[7]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[7]
-
Respiratory Protection: For operations where dust may be generated, a suitable respirator should be used.[7]
3.3. Spill and Waste Disposal
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Due to its toxicity to aquatic life, avoid release into the environment.[7]
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
-
Materials:
-
This compound powder
-
Anhydrous DMSO (or sterile water, depending on the desired concentration and experimental compatibility)
-
Sterile, conical, or screw-cap polypropylene tubes
-
Calibrated pipettes
-
-
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of powder in a chemical fume hood.
-
To prepare a 10 mM stock solution in DMSO, add 256.0 µL of DMSO for every 1 mg of this compound (MW: 390.66).
-
Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.[10]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][10]
-
4.2. In Vitro Cell-Based Assay Protocol (General)
-
Objective: To assess the effect of this compound on cell viability or proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Plate reader
-
-
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. It is recommended to first perform an intermediate dilution in DMSO or medium to minimize the final DMSO concentration in the wells.[10]
-
The final DMSO concentration in the culture medium should be kept constant across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Viability Assessment (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ or EC₅₀ value using a suitable software package.
-
-
Visualizations
5.1. Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
5.2. Simplified CDK Signaling Pathway
Caption: Simplified cell cycle regulation and the target of Avotaciclib.
References
- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound|1983984-01-5|MSDS [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound产品说明书 [selleck.cn]
- 10. Avotaciclib hydrochloride | CDK | TargetMol [targetmol.com]
Troubleshooting & Optimization
troubleshooting Avotaciclib trihydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Avotaciclib trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.[1] For aqueous solutions, water can also be used.[1][2] It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1]
Q2: I am observing a precipitate when diluting my DMSO stock solution into aqueous cell culture media. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many organic compounds. Here are several strategies to mitigate this:
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Pre-warm solutions: Gently warm both the DMSO stock solution and the cell culture medium to 37°C before mixing.[3]
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Stepwise dilution: Instead of adding the concentrated DMSO stock directly to the media, perform an intermediate dilution in a smaller volume of media or phosphate-buffered saline (PBS).
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Increase final DMSO concentration: While high concentrations of DMSO can be toxic to cells, ensuring the final concentration is sufficient to maintain solubility (typically ≤0.5%) can help. Determine the maximum DMSO tolerance for your specific cell line.
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Rapid mixing: Add the Avotaciclib solution to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
Q3: My this compound powder is not dissolving completely in the recommended solvent. What should I do?
A3: If you encounter difficulty dissolving the powder, consider the following troubleshooting steps:
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Sonication: Use an ultrasonic bath to aid in the dissolution process.[3]
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Gentle warming: Warm the solution to 37-45°C.[3] Be cautious not to overheat, as this could degrade the compound.
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Ensure solvent purity: Use high-purity, anhydrous solvents. For DMSO, use a fresh, unopened bottle if possible, as it is hygroscopic.[1]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage, 4°C is acceptable for a limited time. Always protect the solution from light.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. Please note that these values can have slight batch-to-batch variations.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Water | 78 | 199.66 |
| DMSO | 4 | 10.23 |
| Ethanol | Insoluble | Insoluble |
Data sourced from supplier datasheets.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
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This compound
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Cancer cell line of interest (e.g., pancreatic, lung)
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Multichannel pipette
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Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
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Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared Avotaciclib dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of Avotaciclib that inhibits cell growth by 50%).
Visualizations
CDK1 Signaling Pathway
Avotaciclib is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a key regulator of the cell cycle, particularly the G2/M transition. Its activity is dependent on binding to its regulatory subunit, Cyclin B. The activation of the CDK1/Cyclin B complex is a critical step for entry into mitosis. Dysregulation of this pathway is a common feature of many cancers.[4][5][6]
Caption: Simplified CDK1 signaling pathway and the inhibitory action of Avotaciclib.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the key steps in a typical cell-based assay to determine the efficacy of this compound.
Caption: Workflow for determining cell viability after treatment with Avotaciclib.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical approach to troubleshooting solubility problems with this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
optimizing Avotaciclib trihydrochloride treatment time in cell culture
Welcome to the technical support center for Avotaciclib trihydrochloride. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of Avotaciclib in cell culture experiments, with a specific focus on determining the optimal treatment time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a key serine/threonine kinase that plays a crucial role in regulating cell cycle progression, particularly at the G2/M transition, and in cell division.[4] By inhibiting CDK1, Avotaciclib can induce cell cycle arrest and promote apoptosis in cancer cells, making it a compound of interest for cancer research, including in pancreatic and lung cancer models.[2][3][5]
Q2: What is a typical starting concentration and treatment duration for Avotaciclib in cell culture?
A2: Based on available in vitro data, concentrations can range from the low micromolar (µM) to mid-micromolar range. For example, studies have used concentrations up to 64 µM for 48 hours to observe inhibition of cell proliferation and induction of apoptosis.[2][3][6] EC50 values have been reported to be in the range of 0.5 to 1.0 µM in certain non-small cell lung cancer cell lines.[2][3] A good starting point for a time-course experiment would be to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) over 24, 48, and 72 hours.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM).[1] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][3] When preparing your final working concentration in cell culture medium, it is advisable to pre-warm both the stock solution and the medium to 37°C before dilution to prevent precipitation.[7]
Q4: What are the expected cellular effects of Avotaciclib treatment over time?
A4: As a CDK1 inhibitor, Avotaciclib is expected to cause cells to arrest in the G2 or M phase of the cell cycle. With prolonged treatment, this can lead to cellular outcomes such as apoptosis (programmed cell death) or senescence. The optimal treatment time will depend on the desired experimental outcome (e.g., reversible cell cycle arrest vs. maximal cell killing).
Troubleshooting Guide: Optimizing Treatment Time
This guide addresses common issues encountered when determining the optimal treatment duration for this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | 1. Treatment time is too short: The drug has not had enough time to induce a cellular response. 2. Drug concentration is too low: The concentration is below the effective dose for the specific cell line. 3. Cell line is resistant: The cell line may have intrinsic resistance mechanisms. | 1. Perform a time-course experiment. Extend the treatment duration to 48, 72, or even 96 hours. 2. Perform a dose-response experiment to determine the IC50 value for your cell line. 3. Confirm target expression (CDK1) in your cell line via Western blot or qPCR. |
| High levels of cell death observed even at short time points. | 1. Drug concentration is too high: The concentration is causing acute cytotoxicity. 2. Treatment time is too long for the high concentration used. | 1. Reduce the concentration of Avotaciclib. Use a dose range that is closer to the determined IC50 value. 2. For high concentrations, use shorter treatment intervals (e.g., 6, 12, 24 hours) to capture the desired effect before widespread cell death occurs. |
| Variability between replicate experiments. | 1. Inconsistent cell seeding density: Different starting cell numbers will affect the outcome. 2. Drug precipitation: The compound may be precipitating out of the culture medium. 3. Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | 1. Ensure a consistent number of cells are seeded for each experiment. Allow cells to adhere and resume proliferation (typically 24 hours) before adding the drug. 2. Ensure the final DMSO concentration is low (<0.5%) and pre-warm reagents before dilution.[7] 3. Use cells within a consistent and low passage number range for all experiments. |
| Cells arrest but do not undergo apoptosis. | 1. Apoptotic pathways are compromised in the cell line. 2. Treatment duration is sufficient for arrest but not for apoptosis induction. | 1. Check the status of key apoptotic proteins (e.g., p53, caspases) in your cell line. 2. Extend the treatment duration. Apoptosis is often a downstream consequence of prolonged cell cycle arrest. A time course of 24, 48, 72, and 96 hours measuring both cell cycle arrest and apoptosis markers (e.g., cleaved PARP, Annexin V) is recommended. |
| Effect of the drug is lost after washout. | 1. The induced cell cycle arrest is reversible. This is an expected outcome for many cell cycle inhibitors. | 1. This may be the desired outcome. However, if a long-term effect is needed, consider that prolonged treatment (>3 days) may lead to a more permanent cell cycle exit (senescence or apoptosis).[8] Design washout experiments to explicitly test for the reversibility of the arrest at different treatment durations. |
Experimental Protocols
Protocol 1: Determining the IC50 of Avotaciclib using a Cell Viability Assay
This protocol helps determine the concentration of Avotaciclib that inhibits cell growth by 50%.
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
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Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Incubate for a predetermined time (e.g., 48 or 72 hours).
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Viability Assessment: After incubation, assess cell viability using an appropriate method (e.g., MTT, MTS, or CellTiter-Glo® assay) according to the manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Time-Course Analysis of Cell Cycle by Flow Cytometry
This protocol is used to assess the effect of Avotaciclib on cell cycle distribution over time.
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Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
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Treatment: Treat the cells with Avotaciclib at a fixed concentration (e.g., 1X or 2X the IC50) and a vehicle control.
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Time Points: At each desired time point (e.g., 0, 12, 24, 48, 72 hours), harvest the cells (including any floating cells in the supernatant).
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Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
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Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Example Time-Course and Dose-Response Effect of Avotaciclib on Cell Viability (% of Control)
| Concentration | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 100% | 100% | 100% |
| 0.1 µM | 95% | 88% | 75% |
| 0.5 µM | 82% | 65% | 51% |
| 1.0 µM | 70% | 52% | 38% |
| 5.0 µM | 55% | 35% | 20% |
| 10.0 µM | 40% | 22% | 11% |
Table 2: Example Cell Cycle Distribution (%) after Treatment with 1 µM Avotaciclib
| Time Point | G1 Phase | S Phase | G2/M Phase |
| 0 hours (Control) | 55% | 30% | 15% |
| 12 hours | 40% | 25% | 35% |
| 24 hours | 25% | 15% | 60% |
| 48 hours | 20% | 10% | 70% |
Visualizations
Caption: Simplified signaling pathway showing Avotaciclib's inhibition of the Cyclin B-CDK1 complex.
Caption: Experimental workflow for optimizing Avotaciclib treatment time.
Caption: A logical troubleshooting tree for experiments where no cellular effect is observed.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (BEY1107 trihydrochloride) | CDK1抑制剂 | MCE [medchemexpress.cn]
- 7. Avotaciclib hydrochloride | CDK | TargetMol [targetmol.com]
- 8. embopress.org [embopress.org]
Avotaciclib Trihydrochloride Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of Avotaciclib trihydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is Avotaciclib and what is its primary mechanism of action?
Avotaciclib (also known as BEY1107) is an orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2] Its primary mechanism of action involves binding to and inhibiting the activity of CDK1, which is a key regulator of cell division and proliferation.[1] By inhibiting CDK1, Avotaciclib can lead to cell cycle arrest and apoptosis (programmed cell death), which is why it is being investigated for its potential antineoplastic activity in cancers with abnormal CDK1 expression, such as pancreatic cancer.[1][3]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What are the common causes?
Precipitation of this compound in aqueous media can be attributed to several factors:
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Low Temperature: Adding a concentrated stock solution (typically in DMSO) to a cooler aqueous medium can cause the compound to precipitate.[3]
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Direct Dilution: Directly adding a highly concentrated organic stock solution into an aqueous medium without a gradual dilution step can lead to precipitation.[3]
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Exceeding Solubility Limits: The final concentration of Avotaciclib in the medium may exceed its aqueous solubility.
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Solvent Choice: While DMSO is a common solvent, its quality and the presence of absorbed moisture can reduce the solubility of the compound.[4]
Q3: What is the recommended solvent and stock solution concentration for this compound?
The recommended solvent for preparing stock solutions of this compound is fresh, anhydrous DMSO.[4] For cell-based assays, it is advisable to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration.[3]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Temperature Shock | Pre-warm both the stock solution and the culture medium. | 1. Before dilution, place both the vial containing the this compound stock solution and the flask with the cell culture medium in a 37°C incubator or water bath until they reach thermal equilibrium.[3] 2. Gently swirl both solutions before mixing. |
| Improper Dilution | Perform a serial dilution of the stock solution. | 1. Instead of adding the highly concentrated DMSO stock directly to the medium, first, perform an intermediate dilution in DMSO. For example, dilute a 10 mM stock to 1 mM with DMSO.[3] 2. Then, add the required volume of the intermediate dilution to the pre-warmed cell culture medium.[3] |
| Localized High Concentration | Add the stock solution dropwise while gently vortexing or swirling the medium. | 1. While gently agitating the culture medium, add the Avotaciclib stock solution slowly to the vortex to ensure rapid dispersion. |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Exceeded Aqueous Solubility | Reduce the final working concentration of Avotaciclib. | 1. Review the literature for effective concentration ranges in similar cell lines. 2. Perform a dose-response experiment starting with a lower concentration to determine the optimal, non-precipitating concentration for your specific experimental conditions. |
| Interaction with Media Components | Test solubility in different basal media. | 1. If possible, test the solubility of Avotaciclib at the desired concentration in small volumes of alternative basal media (e.g., DMEM, RPMI-1640) to identify a more suitable medium. |
Issue: The powdered this compound does not dissolve completely in DMSO.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Incomplete Dissolution | Use gentle heating and sonication to aid dissolution. | 1. Warm the DMSO and Avotaciclib mixture to 37°C or 45°C.[3][5] 2. Place the vial in an ultrasonic bath and sonicate for a short period to facilitate dissolution.[3][5] |
| Moisture in DMSO | Use fresh, anhydrous DMSO. | 1. Use a new, unopened bottle of anhydrous, cell culture grade DMSO.[4] 2. Moisture-absorbing DMSO can reduce the solubility of the compound.[4] |
Quantitative Data
Solubility of Avotaciclib and its Salts
| Compound Form | Solvent | Solubility | Reference |
| This compound | DMSO | 4 mg/mL (10.23 mM) | [4] |
| Avotaciclib | Water | 0.417 mg/mL (Predicted) | [6] |
EC50 Values in Radiotherapy-Resistant Non-Small Cell Lung Cancer Cell Lines
| Cell Line | EC50 (µM) | Reference |
| H1437R | 0.918 | [2][7] |
| H1568R | 0.580 | [2][7] |
| H1703R | 0.735 | [2][7] |
| H1869R | 0.662 | [2][7] |
Experimental Protocols & Visualizations
Protocol for Preparing this compound Working Solution
This protocol outlines the recommended steps to prepare a working solution of this compound for cell culture experiments to minimize the risk of precipitation.
-
Prepare Stock Solution:
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Pre-warm Reagents:
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Place the required volume of cell culture medium and the this compound stock solution aliquot in a 37°C incubator or water bath.[3]
-
-
Perform Intermediate Dilution (if necessary):
-
For high final concentrations, it is recommended to perform a serial dilution. For example, dilute the 10 mM stock solution to 1 mM with DMSO.[3]
-
-
Prepare Working Solution:
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Add the appropriate volume of the pre-warmed stock solution (or intermediate dilution) to the pre-warmed cell culture medium.
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Add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.
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-
Final Check:
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Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
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Caption: Workflow for preparing this compound solutions.
Mechanism of Action: CDK1 Inhibition
Avotaciclib functions by inhibiting Cyclin-Dependent Kinase 1 (CDK1), a crucial enzyme for cell cycle progression, particularly at the G2/M transition.
Caption: Avotaciclib inhibits the Cyclin B/CDK1 complex, leading to cell cycle arrest.
References
- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Avotaciclib hydrochloride | CDK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Avotaciclib Trihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Avotaciclib trihydrochloride. The information is designed to help address potential inconsistencies and challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Its primary mechanism of action is to bind to and inhibit the activity of CDK1, a key regulator of cell cycle progression, particularly during the G2/M phase.[1][2] By inhibiting CDK1, Avotaciclib can lead to cell cycle arrest and induce apoptosis (programmed cell death), thereby inhibiting the proliferation of tumor cells.[1][2] It is under investigation for its potential antineoplastic activity in cancers such as pancreatic and lung cancer.
Q2: What are the recommended solvent and storage conditions for this compound?
Proper storage and handling are critical to ensure the stability and activity of this compound. Inconsistent results can often be traced back to improper storage or dissolution.
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Storage of Dry Powder: The solid form should be stored at -20°C for up to 3 years.
-
Storage of Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 1 year.[3]
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent. It is crucial to use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[3]
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Recommended Concentration: A stock solution of up to 4 mg/mL (10.23 mM) can be prepared in DMSO.[3]
-
Procedure: To prepare the stock solution, add the appropriate volume of DMSO to the vial of this compound powder. Vortex briefly to ensure the compound is fully dissolved.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays (e.g., Proliferation, Viability)
Problem: High variability or lack of expected effect in cell proliferation or viability assays.
| Potential Cause | Troubleshooting Recommendation |
| Improper Compound Dissolution | Ensure this compound is fully dissolved in fresh, anhydrous DMSO before further dilution in cell culture media. Precipitates can lead to inaccurate concentrations. |
| Compound Instability | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Ensure proper storage at -80°C. |
| Cell Line Sensitivity | The sensitivity to Avotaciclib can vary between different cell lines. It is recommended to perform a dose-response experiment with a wide concentration range (e.g., 0.1 to 64 µM) to determine the EC50 for your specific cell line.[4][5] |
| Cell Density and Health | Ensure cells are in the logarithmic growth phase and have high viability at the time of treatment. Inconsistent cell seeding density can lead to variability. |
| Assay Incubation Time | The optimal incubation time can vary. A 48-hour incubation has been shown to be effective in some non-small cell lung cancer cell lines.[4][5] Consider a time-course experiment to determine the optimal endpoint. |
| Serum Interaction | Components in fetal bovine serum (FBS) can sometimes interact with small molecule inhibitors. Consider reducing the serum concentration during the treatment period if inconsistent results persist, but be aware this can also affect cell health. |
Variable Results in In Vitro Kinase Assays
Problem: Inconsistent inhibition of CDK1 activity in a cell-free kinase assay.
| Potential Cause | Troubleshooting Recommendation |
| ATP Concentration | The inhibitory potency of ATP-competitive inhibitors like Avotaciclib can be influenced by the ATP concentration in the assay. If the ATP concentration is too high, it can outcompete the inhibitor. Consider performing the assay at an ATP concentration close to the Km for CDK1. |
| Enzyme Activity | Ensure the recombinant CDK1/Cyclin B enzyme is active. Include a positive control inhibitor (e.g., a well-characterized CDK1 inhibitor) to validate the assay. |
| Buffer Composition | The pH and ionic strength of the assay buffer can impact enzyme activity and inhibitor binding. Optimize these conditions if you observe inconsistent results. |
| Substrate Concentration | Ensure the substrate concentration is optimal for the assay and not limiting the reaction rate. |
Unexpected Results in Western Blotting
Problem: Inconsistent changes in the phosphorylation of CDK1 downstream targets.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Antibody | Validate the specificity of the phospho-specific antibody for the CDK1 substrate of interest. |
| Timing of Cell Lysis | The phosphorylation state of proteins can change rapidly. Lyse cells at the appropriate time point after treatment with Avotaciclib to observe the desired effect. A time-course experiment may be necessary. |
| Loading Controls | Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. |
| Incomplete Inhibition | If you do not observe the expected decrease in phosphorylation, it may be due to incomplete inhibition of CDK1. Consider increasing the concentration of Avotaciclib or the treatment duration. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration |
| DMSO | 4 mg/mL (10.23 mM)[3] |
In Vitro Efficacy of this compound
| Cell Line | Assay | EC50 | Incubation Time |
| H1437R (Non-small cell lung cancer) | Cell Viability | 0.918 µM[4][5] | 48 h[4][5] |
| H1568R (Non-small cell lung cancer) | Cell Viability | 0.580 µM[4][5] | 48 h[4][5] |
| H1703R (Non-small cell lung cancer) | Cell Viability | 0.735 µM[4][5] | 48 h[4][5] |
| H1869R (Non-small cell lung cancer) | Cell Viability | 0.662 µM[4][5] | 48 h[4][5] |
Experimental Protocols
Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines using a reagent such as resazurin or MTT.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. It is recommended to first dilute the DMSO stock solution in a small volume of medium before making the final dilutions to minimize DMSO concentration.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Avotaciclib. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
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Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot for Phospho-Substrates of CDK1
This protocol provides a general workflow for detecting changes in the phosphorylation of a known CDK1 substrate.
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Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the appropriate duration.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the CDK1 substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the CDK1 substrate and a loading control to normalize the data.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Logical troubleshooting flow for inconsistent results.
References
Technical Support Center: Avotaciclib Trihydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avotaciclib trihydrochloride. The information focuses on understanding and identifying potential off-target effects during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Its primary mechanism of action involves binding to and inhibiting the activity of CDK1, which plays a crucial role in cell cycle regulation, potentially leading to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like Avotaciclib?
Off-target effects refer to the modulation of biological targets other than the intended primary target of a drug. For kinase inhibitors, which target the highly conserved ATP-binding pocket of kinases, off-target interactions are a common phenomenon. These unintended interactions can lead to unexpected phenotypic responses, toxicity, or even contribute to the drug's therapeutic efficacy through polypharmacology. Understanding these effects is critical for accurate interpretation of experimental results and for the clinical development of the compound.
Q3: Are there known off-target effects for this compound?
Publicly available data specifically detailing the off-target profile of this compound is limited. However, like other kinase inhibitors, it is plausible that Avotaciclib may interact with other kinases or proteins. Comprehensive profiling using techniques such as kinase screening panels, cellular thermal shift assays (CETSA), and chemoproteomics would be necessary to fully characterize its selectivity. For instance, studies on other CDK inhibitors like Palbociclib and Ribociclib have revealed off-target interactions with kinases such as CDK9, casein kinase 2, and lipid kinases.[4][5]
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you are observing unexpected cellular phenotypes or wish to proactively characterize the selectivity of Avotaciclib, the following experimental approaches can be employed.
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular response that cannot be solely explained by CDK1 inhibition (e.g., effects on pathways not directly regulated by CDK1, unexpected toxicity).
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that Avotaciclib is engaging with its primary target, CDK1, in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an effective method for this.
-
Broad Kinase Profiling: To identify potential off-target kinases, perform an in vitro kinase profiling assay. This involves screening Avotaciclib against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 or Ki values).
-
Global Proteome Analysis: Employ chemoproteomics to identify protein targets (kinases and non-kinases) in an unbiased manner within the cellular context.
Quantitative Data on Off-Target Effects of CDK Inhibitors
| Inhibitor | Primary Target(s) | Known Off-Targets | IC50 (Off-Target) | Experimental Method |
| Palbociclib | CDK4, CDK6 | CDK9 | >1 µM | Biochemical Assay[4] |
| Casein Kinase 2 | - | Chemoproteomics[4] | ||
| PIK3CD | - | Chemoproteomics[4] | ||
| Ribociclib | CDK4, CDK6 | CDK9 | >1 µM | Biochemical Assay[4] |
| Abemaciclib | CDK4, CDK6 | CDK1, CDK2, CDK9 | 5-100 nM | Biochemical Assay[6] |
Key Experimental Protocols
Kinase Profiling Assay (Biochemical)
This protocol outlines a general procedure for assessing the inhibitory activity of Avotaciclib against a panel of purified kinases.
Objective: To determine the IC50 values of Avotaciclib against a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Incubation: Add the diluted Avotaciclib or control (vehicle) to the wells and incubate at a specified temperature for a set period.
-
Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., phosphorylation of a substrate can be detected using a specific antibody and a fluorescent or luminescent readout).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Avotaciclib concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a drug with its target protein in intact cells or cell lysates.[7][8] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm the binding of Avotaciclib to CDK1 and other potential targets in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein (e.g., CDK1) using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Chemoproteomics (Affinity-Based)
This approach aims to identify the direct binding partners of a compound from a complex protein mixture, such as a cell lysate.
Objective: To identify the protein interaction landscape of Avotaciclib in an unbiased manner.
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by immobilizing Avotaciclib onto a solid support (e.g., beads).
-
Lysate Incubation: Incubate the immobilized probe with cell or tissue lysate.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the proteins that specifically bind to the Avotaciclib probe.
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Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the Avotaciclib pull-down compared to a control.
Visualizations
References
- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemoproteomics reveals novel protein and lipid kinase targets of clinical CDK4/6 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomics Reveals Novel Protein and Lipid Kinase Targets of Clinical CDK4/6 Inhibitors in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Avotaciclib trihydrochloride toxicity to normal cells
A Guide for Researchers on Minimizing Toxicity to Normal Cells
Welcome to the technical support center for Avotaciclib trihydrochloride (also known as BEY1107). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential toxicity to normal cells during pre-clinical experiments.
Disclaimer: Avotaciclib is an investigational CDK1 inhibitor. As of late 2025, detailed public data on its specific toxicity profile in normal cells is limited. The information provided here is based on the known mechanism of CDK1 inhibition and general principles of cell cycle inhibitor toxicity. Researchers are strongly encouraged to perform their own comprehensive toxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Avotaciclib and how might it affect normal cells?
A1: Avotaciclib is an orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a critical regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis (M phase). By inhibiting CDK1, Avotaciclib is designed to cause cell cycle arrest and induce apoptosis in rapidly proliferating cancer cells.[1][3] However, since CDK1 is also essential for the division of normal proliferating cells (e.g., hematopoietic stem cells, intestinal epithelial cells), off-target toxicity can be a concern.
Q2: What are the potential side effects of inhibiting CDK1 in normal tissues?
A2: While specific data for Avotaciclib is not widely available, inhibiting CDK1 in normal, rapidly dividing cells could theoretically lead to toxicities similar to those seen with other cell cycle inhibitors. These may include myelosuppression (neutropenia, anemia, thrombocytopenia), gastrointestinal issues (diarrhea, nausea), and fatigue. It is crucial to monitor for these effects in your experimental models.
Q3: How can I determine a therapeutic window for Avotaciclib in my experiments?
A3: Establishing a therapeutic window involves identifying a concentration range where Avotaciclib shows efficacy against cancer cells while having minimal impact on normal cells. This is typically achieved by performing dose-response studies in parallel on your cancer cell line of interest and one or more relevant normal cell lines (e.g., primary cells from the same tissue of origin, or immortalized normal cell lines).
Q4: Are there strategies to protect normal cells from Avotaciclib-induced toxicity?
A4: Several strategies can be explored, though they require experimental validation:
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Dosing Schedule Optimization: Instead of continuous dosing, intermittent dosing schedules (e.g., 4 days on, 3 days off) may allow normal cells to recover while still exerting an anti-tumor effect.
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Combination Therapies: Combining Avotaciclib with agents that specifically sensitize cancer cells could allow for lower, less toxic doses of Avotaciclib to be used.
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Use of Cytoprotective Agents: Depending on the observed toxicities, co-administration of agents that protect specific normal tissues could be considered, although this can add complexity to the experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity observed in normal control cell lines at effective cancer cell IC50. | Narrow therapeutic window. | 1. Re-evaluate the IC50 in both cell types using a finer concentration gradient. 2. Assess cell cycle arrest vs. apoptosis in normal cells; transient arrest may be acceptable. 3. Explore intermittent dosing strategies in longer-term culture models. |
| Inconsistent results in cell viability assays. | Issues with compound solubility, cell plating density, or assay timing. | 1. Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in media.[5] 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 3. Perform a time-course experiment to determine the optimal treatment duration. |
| Unexpected morphological changes in normal cells. | Off-target effects or induction of senescence. | 1. Document morphological changes with microscopy. 2. Perform assays for senescence markers (e.g., SA-β-gal staining). 3. Consider profiling Avotaciclib against a broader kinase panel to identify potential off-targets. |
Data Presentation
Use the following table templates to structure your experimental data for clear comparison.
Table 1: Comparative IC50 Values of this compound
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) after 72h |
| Example: PANC-1 | Pancreatic Carcinoma | Pancreas | [Enter Data] |
| Example: HPDE | Normal Pancreatic Duct Epithelial | Pancreas | [Enter Data] |
| [Your Cancer Cell Line] | [Cancer Type] | [Tissue] | [Enter Data] |
| [Your Normal Cell Line] | Normal | [Tissue] | [Enter Data] |
Table 2: Cell Cycle Analysis of Normal Cells Treated with Avotaciclib
| Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells (Sub-G1) |
| 0 (Vehicle Control) | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
| IC25 | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
| IC50 | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Avotaciclib on both cancerous and normal cell lines.
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Materials: this compound, DMSO, 96-well plates, complete cell culture medium, MTT reagent (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01M HCl).
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Procedure:
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Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of Avotaciclib in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Replace the medium with the drug-containing medium and incubate for the desired duration (e.g., 48, 72, or 96 hours).
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Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of solubilization buffer to each well.
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Incubate for 4-12 hours in the dark, ensuring complete dissolution of formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Materials: this compound, 6-well plates, complete medium, PBS, 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution.
-
Procedure:
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Seed cells in 6-well plates and treat with desired concentrations of Avotaciclib for 24-48 hours.
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Harvest cells (including any floating cells in the supernatant) and wash with ice-cold PBS.
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Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Centrifuge the fixed cells and wash with PBS.
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Resuspend the cell pellet in PI staining solution containing RNase A.
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Incubate in the dark for 30 minutes at room temperature.
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Analyze the samples using a flow cytometer.
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Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.
-
Visualizations
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow.
References
Avotaciclib Trihydrochloride Technical Support Center
Welcome to the technical support center for Avotaciclib trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the handling, storage, and stability of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
Proper storage is critical to maintaining the integrity of this compound. For the solid powder, storage at -20°C for up to 3 years is recommended.[1][2] Once dissolved into a stock solution, it is best to aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month.[1] To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.[1] Some suppliers also recommend storing solutions protected from light and under a nitrogen atmosphere.[3]
Q2: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur, especially when diluting a concentrated stock solution in an aqueous buffer. If you observe precipitation, you can try pre-warming both the stock solution and the dilution medium to 37°C before mixing.[4] Gentle sonication can also aid in redissolving the compound.[4] It is also important to use fresh, high-quality solvents, as moisture-absorbing DMSO can reduce solubility.[1][5]
Q3: I am observing inconsistent results in my experiments. Could this be related to compound degradation?
Inconsistent results can indeed be a sign of compound degradation. To minimize this risk, always use freshly prepared dilutions from a properly stored stock solution for your experiments. If you suspect degradation, it is advisable to prepare a fresh stock solution from the solid compound. For sensitive experiments, performing a stability test of this compound under your specific experimental conditions is recommended.
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO and water, but it is reported to be insoluble in ethanol.[1][2] There are slight variations in the reported solubility values between different suppliers. One source indicates a solubility of 4 mg/mL in DMSO and 78 mg/mL in water.[1][2]
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Recommended Storage Duration | Key Considerations |
| Solid Powder | -20°C | 3 years[1][2] | Keep tightly sealed. |
| Stock Solution | -80°C | 1 year[1] | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | -20°C | 1 month[1][3] | Protect from light; consider storing under nitrogen.[3] |
Solubility of this compound
| Solvent | Reported Solubility |
| DMSO | 4 mg/mL (10.23 mM)[1][5] |
| Water | 78 mg/mL (199.66 mM)[1][2] |
| Ethanol | Insoluble[1][2] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
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Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-binding tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage. Ensure the tubes are well-sealed.
Visual Guides
Caption: Workflow for preparing and storing Avotaciclib stock solutions.
Caption: Troubleshooting decision tree for common Avotaciclib solution issues.
Caption: Factors that can potentially influence the stability of Avotaciclib in solution.
References
long-term stability of Avotaciclib trihydrochloride in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and handling of Avotaciclib trihydrochloride in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. For short-term storage, -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2][3]
Q2: How long can I store this compound in DMSO at different temperatures?
A2: Based on manufacturer recommendations, the stability of this compound in DMSO varies with temperature. The following table summarizes the recommended storage periods.
Q3: Why is it crucial to use anhydrous (dry) DMSO?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly impact the solubility and stability of this compound, potentially leading to its degradation or precipitation.[2] Therefore, it is critical to use newly opened or properly stored anhydrous DMSO for preparing stock solutions.
Q4: What is the mechanism of action of Avotaciclib?
A4: Avotaciclib is an orally active and potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][4] By inhibiting CDK1, Avotaciclib can arrest the cell cycle, induce apoptosis (programmed cell death), and inhibit the proliferation of tumor cells.[1][4][5] CDK1 is a key regulator of cell division and is often overexpressed in various cancers.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the DMSO stock solution upon thawing. | 1. The solution may be supersaturated. 2. The compound has low solubility at room temperature. 3. The DMSO has absorbed water, reducing solubility. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[3] 2. Ensure you are using anhydrous DMSO. 3. Prepare a new stock solution if precipitation persists. |
| Inconsistent or lower than expected activity in cell-based assays. | 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate initial concentration of the stock solution. 3. Precipitation of the compound upon dilution in aqueous media. | 1. Prepare fresh aliquots from a new stock solution. Always use a fresh aliquot for each experiment. 2. Verify the concentration of your stock solution. 3. When diluting in aqueous buffer or media, perform serial dilutions in DMSO first to a concentration closer to the final working concentration before the final dilution into the aqueous solution. |
| Difficulty dissolving the solid compound in DMSO. | 1. The compound may require energy to fully dissolve. 2. The DMSO may not be of high enough purity or may contain water. | 1. Use ultrasonication or gentle warming (up to 60°C) to aid dissolution.[1] 2. Use a fresh, high-purity, anhydrous grade of DMSO. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Maximum Storage Duration | Key Considerations |
| -80°C | 6 months to 1 year[1][2] | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month[1][3] | Suitable for short-term storage of working aliquots. |
| 4°C | Not recommended for solutions | Store only the solid powder at this temperature, protected from light and moisture.[1] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or cryovials
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Vortex mixer
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Sonicator (optional)
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Calibrated pipettes
-
-
Procedure:
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
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Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly to dissolve the powder. If necessary, use a sonicator or warm the vial gently (not exceeding 60°C) to ensure complete dissolution.[1]
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Once fully dissolved, aliquot the stock solution into single-use, sterile cryovials.
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Label the aliquots clearly with the compound name, concentration, date, and store at -80°C for long-term storage or -20°C for short-term use.
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Protocol for Assessing Long-Term Stability by HPLC-UV
-
Objective: To quantify the percentage of intact this compound in a DMSO stock solution over time.
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Materials:
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This compound in DMSO stock solution (stored under desired conditions)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Appropriate HPLC column (e.g., C18)
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Mobile phases (e.g., Acetonitrile and water with a modifier like formic acid)
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Reference standard of this compound
-
-
Procedure:
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Time Point 0 (Baseline):
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Immediately after preparing the stock solution, dilute a small aliquot to a known concentration suitable for HPLC analysis.
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Inject the sample into the HPLC system and record the chromatogram.
-
The peak area of this compound at this time point is considered 100%.
-
-
Subsequent Time Points (e.g., 1, 3, 6 months):
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At each scheduled time point, retrieve one aliquot from storage.
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Allow the aliquot to thaw completely at room temperature.
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Prepare a dilution identical to the one made at Time Point 0.
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Inject the sample into the HPLC and record the chromatogram under the same conditions.
-
-
Data Analysis:
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Compare the peak area of this compound at each time point to the peak area at Time Point 0.
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Calculate the percentage of the remaining compound.
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Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Visualizations
Caption: Workflow for assessing the long-term stability of Avotaciclib in DMSO.
Caption: Avotaciclib inhibits CDK1, leading to G2/M cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. An Integrative Human Pan-Cancer Analysis of Cyclin-Dependent Kinase 1 (CDK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Avotaciclib Trihydrochloride and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference when using Avotaciclib trihydrochloride in fluorescence-based assays.
Disclaimer: There is currently no direct experimental evidence in the public domain demonstrating that this compound interferes with fluorescence assays. The following guidance is based on the chemical properties of Avotaciclib, general principles of fluorescence interference by small molecules, and best practices for assay development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Avotaciclib is an orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3] By binding to and inhibiting CDK1, Avotaciclib can arrest the cell cycle, induce apoptosis (programmed cell death), and inhibit tumor cell proliferation.[4] It is currently under investigation for its potential as an antineoplastic agent in cancers where CDK1 is overexpressed.[4]
Q2: Could this compound potentially interfere with my fluorescence assay?
While direct evidence is unavailable, it is prudent to consider potential interference from any small molecule in a fluorescence-based assay. Interference can arise from two primary mechanisms:
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Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of the assay's fluorophore, leading to a false-positive signal.
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Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the signal (false negative).[5][6]
Analysis of Avotaciclib's chemical structure, which contains multiple aromatic ring systems (bis(2-aminopyrimidin-4-yl)pyridin-3-ol), suggests a potential for intrinsic fluorescence. Aromatic systems can absorb UV and visible light and may emit fluorescence.
Q3: What are the common types of fluorescence assays that could be affected?
Any assay that relies on a fluorescent readout could potentially be affected. This includes, but is not limited to:
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Cell viability and cytotoxicity assays (e.g., using Calcein AM or resazurin-based dyes).
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Enzyme activity assays using fluorescent substrates.
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Fluorescence polarization (FP) assays for binding studies.[7]
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Immunofluorescence (IF) and high-content screening (HCS).
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Reporter gene assays using fluorescent proteins (e.g., GFP, RFP).
Troubleshooting Guide
Problem: Unexpected or inconsistent results in a fluorescence assay when using Avotaciclib.
Step 1: Identify the Source of Interference
The first step is to determine if Avotaciclib is indeed interfering with your assay's fluorescence signal.
Experimental Protocol: Compound Interference Test
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Prepare Control Wells:
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Blank: Assay buffer only.
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Vehicle Control: Assay buffer + vehicle (e.g., DMSO).
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Positive Control: Assay components without the test compound, generating a maximal fluorescence signal.
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Negative Control: Assay components without the key enzyme or substrate, generating a minimal fluorescence signal.
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Compound Control: Assay buffer + Avotaciclib at the highest concentration used in the experiment.
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Compound + Dye Control: Assay buffer + Avotaciclib + fluorescent dye/substrate (without the biological system, e.g., cells or enzyme).
-
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Incubation: Incubate the plate under the same conditions as your main experiment (time, temperature, etc.).
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Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
Data Interpretation:
| Well Condition | Expected Result (No Interference) | Indication of Interference |
| Compound Control | Fluorescence similar to Blank. | Autofluorescence: Higher fluorescence than Blank. |
| Compound + Dye Control | Fluorescence similar to the sum of Compound Control and Dye alone. | Quenching: Lower fluorescence than Dye alone. Autofluorescence: Higher fluorescence than Dye alone. |
Step 2: Mitigate the Interference
If interference is detected, several strategies can be employed to minimize its impact.
Mitigation Strategies for Autofluorescence:
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Spectral Shift: If possible, switch to a fluorescent dye that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm).[7][8] Many interfering compounds fluoresce in the blue-green spectrum.
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Background Subtraction: Subtract the fluorescence signal of the "Compound Control" well from the experimental wells containing Avotaciclib. This is most effective if the autofluorescence is additive and does not change in the presence of other assay components.
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Pre-read: For cell-based assays, a "pre-read" of the plate after adding the compound but before adding the fluorescent dye can help quantify and subtract the compound's intrinsic fluorescence.[8]
Mitigation Strategies for Quenching:
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Inner Filter Effect Correction: The inner filter effect, a form of quenching where the compound absorbs excitation or emission light, can sometimes be corrected mathematically if the absorbance spectrum of the compound is known.
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Reduce Compound Concentration: If the experimental window allows, reducing the concentration of Avotaciclib may decrease the quenching effect to an acceptable level.
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Change Assay Format: Consider assays that are less susceptible to quenching, such as time-resolved fluorescence (TRF) or luminescence-based assays.
Step 3: Consider Alternative Assay Formats
If interference cannot be adequately mitigated, switching to an orthogonal assay with a different detection method is the most robust solution.
Alternative Assays for CDK1 Inhibition:
| Assay Type | Principle | Advantages |
| Luminescence-Based Kinase Assays | Measures ATP consumption by the kinase using a luciferase-luciferin reaction. | High sensitivity, less prone to compound interference. |
| Label-Free Assays (e.g., Surface Plasmon Resonance - SPR) | Measures binding of the inhibitor to the kinase directly. | No fluorescent labels, provides kinetic data. |
| Western Blotting | Measures the phosphorylation of a CDK1 substrate. | Provides direct evidence of target engagement in a cellular context. |
| AlphaScreen®/AlphaLISA® | Homogeneous bead-based assay measuring protein-protein or protein-peptide interactions. | High sensitivity, resistant to some types of interference. |
Visualizations
CDK1 Signaling Pathway
Avotaciclib inhibits CDK1, a key regulator of the cell cycle, particularly the G2/M transition.
Caption: Simplified CDK1 signaling pathway and the inhibitory action of Avotaciclib.
Experimental Workflow for Interference Testing
A systematic workflow to identify and address potential compound interference.
Caption: Workflow for identifying and mitigating compound interference in fluorescence assays.
Troubleshooting Decision Tree
A decision tree to guide troubleshooting when encountering unexpected fluorescence assay results with a test compound.
Caption: Decision tree for troubleshooting fluorescence assay interference.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
unexpected phenotypes with Avotaciclib trihydrochloride treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Avotaciclib trihydrochloride. Given that Avotaciclib is a novel CDK1 inhibitor, this guide incorporates data from the broader class of cyclin-dependent kinase (CDK) inhibitors to help researchers anticipate and troubleshoot potential unexpected findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Avotaciclib is an orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2] CDK1 is a critical enzyme that, in complex with Cyclin B, orchestrates the transition of cells from the G2 phase of the cell cycle into mitosis (M phase).[3][4] By inhibiting CDK1, Avotaciclib is expected to cause cell cycle arrest at the G2/M checkpoint, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells, particularly those with high CDK1 activity.[1][2]
Q2: What are the expected, on-target phenotypes when treating cancer cell lines with Avotaciclib?
Based on its mechanism as a CDK1 inhibitor, the expected phenotypes in sensitive cancer cell lines include:
-
Reduced cell viability and proliferation: A dose-dependent decrease in the number of living cells.
-
Induction of apoptosis: An increase in the percentage of cells undergoing programmed cell death.
-
Cell cycle arrest at G2/M: An accumulation of cells in the G2 or M phase of the cell cycle.
Q3: Are there any known off-target effects or unexpected toxicities associated with CDK inhibitors as a class that I should be aware of?
While specific data for Avotaciclib is limited, the broader class of CDK inhibitors (primarily CDK4/6 inhibitors) has a known profile of adverse effects that could be considered unexpected in a research setting. These include:
-
Hematological Toxicities: The most common side effects are neutropenia (low neutrophils), leukopenia (low white blood cells), and anemia.[5][6] These are generally reversible with dose adjustments.
-
Gastrointestinal Issues: Diarrhea and nausea are frequently reported.[5]
-
Organ-specific Toxicities: Though less common, severe toxicities have been observed, including:
-
Thromboembolic Events: An increased risk of blood clots has been noted with some CDK inhibitors.[7]
Researchers should be aware that small molecule kinase inhibitors can have off-target effects, sometimes inhibiting kinases other than the intended target, which can lead to unexpected biological outcomes.[11][12]
Troubleshooting Guide
This guide addresses unexpected experimental outcomes that may arise during treatment with this compound.
Issue 1: Higher-than-expected cytotoxicity in non-cancerous or "control" cell lines.
-
Possible Cause: CDK1 is essential for the proliferation of all eukaryotic cells, not just cancer cells. While cancer cells often have a higher dependency on CDK1, normal proliferating cells can also be sensitive to its inhibition.[3][4] Your non-cancerous cell line may have a high proliferation rate under your specific culture conditions.
-
Troubleshooting Steps:
-
Confirm Proliferation Rate: Analyze the cell cycle of your control cell line using Propidium Iodide staining and flow cytometry to confirm the percentage of cells in S and G2/M phases.
-
Titrate Dose: Perform a dose-response curve on both your cancer and non-cancerous cell lines to determine the therapeutic window.
-
Synchronize Cells: If you are studying cell cycle-specific effects, consider synchronizing your cells in the G1 phase before treatment. This can mitigate toxicity in normal cells that may spend more time in G1.[4]
-
Issue 2: The observed phenotype (e.g., cell death) persists even after genetic knockout of CDK1 in the cell line.
-
Possible Cause: The compound may be acting via one or more off-target kinases. It is a known phenomenon that the efficacy of some kinase inhibitors is due to off-target interactions rather than the intended target.[11]
-
Troubleshooting Steps:
-
Kinome Profiling: Perform a kinome-wide activity or binding assay to identify other kinases that are inhibited by Avotaciclib at the effective concentration. This can reveal the true molecular target responsible for the phenotype.
-
Validate Off-Targets: Use siRNA or CRISPR to knock down the identified off-target(s) and repeat the treatment to see if the phenotype is abrogated.
-
Re-evaluate Compound: This finding is significant and suggests a novel mechanism of action for the compound in your specific model system.
-
Issue 3: Inconsistent results or paradoxical activation of a downstream signaling pathway.
-
Possible Cause 1 (Inconsistency): Assay variability. Kinase inhibitor assays can be sensitive to factors like ATP concentration, enzyme purity, and DMSO concentration.[13][14]
-
Possible Cause 2 (Paradoxical Activation): Feedback loops. Inhibiting a key node in a signaling network can sometimes lead to the compensatory activation of other pathways.[12]
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure consistent ATP and substrate concentrations, enzyme lots, and final DMSO percentage across experiments. It is recommended to test inhibitors at an ATP concentration equal to the Km(ATP) for the enzyme.[14]
-
Phospho-Proteomic Analysis: Use techniques like mass spectrometry-based proteomics or antibody arrays to get a broader view of the signaling network. This can help identify compensatory changes in protein phosphorylation that may explain paradoxical pathway activation.
-
Time-Course Experiment: Analyze pathway activation at multiple time points after treatment. Some feedback loops are activated as a later response to the initial inhibition.
-
Quantitative Data Summary
The following tables summarize the incidence of common and rare adverse events observed in clinical trials for the CDK4/6 inhibitor class. This data is provided as a reference for the potential toxicities that could be associated with CDK inhibitors.
Table 1: Common Adverse Events (Any Grade) Associated with CDK4/6 Inhibitors
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
|---|---|---|---|
| Neutropenia | High | High | Moderate |
| Leukopenia | High | High | Moderate |
| Anemia | High | Moderate | Moderate |
| Thrombocytopenia | High | Moderate | Low |
| Fatigue | High | High | High |
| Nausea | High | High | High |
| Diarrhea | Moderate | Moderate | High |
| Alopecia (Hair Loss) | Low | High | Low |
(Data synthesized from multiple sources indicating relative frequency)[5][7][15]
Table 2: Rare but Severe Adverse Events Associated with CDK4/6 Inhibitors
| Adverse Event | Associated Drug(s) | Reported Incidence |
|---|---|---|
| Interstitial Lung Disease/Pneumonitis | Class Effect (all) | Rare |
| Venous Thromboembolism | Abemaciclib | Higher Risk |
| Hepatotoxicity | Ribociclib, Abemaciclib | Higher Risk |
| QT Interval Prolongation | Ribociclib | Higher Risk |
(Data synthesized from multiple sources)[7][8][10]
Visualizations
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and culture overnight.[16]
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1] Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance on a microplate spectrophotometer at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: Subtract the background absorbance from a media-only control. Plot the corrected absorbance against the compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the cell cycle phase distribution.
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with Avotaciclib or vehicle control for the desired time.
-
Cell Harvest: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Fix for at least 2 hours at 4°C.[6][9]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[5]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[6][9]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[5][17]
Protocol 3: Apoptosis Detection (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Culture and Treatment: Treat cells with Avotaciclib or vehicle control.
-
Cell Harvest: Harvest all cells (adherent and floating) and wash twice with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[18]
-
Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V and a viability dye like propidium iodide (PI) or 7-AAD.[3][11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[18]
-
Live cells: Annexin V negative / PI negative
-
Early apoptotic cells: Annexin V positive / PI negative
-
Late apoptotic/necrotic cells: Annexin V positive / PI positive
-
Protocol 4: In Vitro Organ Toxicity Screening
To investigate potential organ-specific toxicities, researchers can use specialized in vitro assays.
-
Cardiotoxicity: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). Assess changes in beat rate, calcium oscillations, and electrophysiology (e.g., using multi-electrode arrays or patch-clamp to measure effects on channels like hERG).[4][7][15]
-
Hepatotoxicity: Use primary human hepatocytes or metabolically active cell lines like HepaRG.[19][20] Assess cytotoxicity (e.g., LDH leakage, ATP levels) and liver-specific injury markers after 24-48 hours of treatment.[19][21]
-
Nephrotoxicity: Use primary human renal proximal tubular epithelial cells (HPTECs) or cell lines like HK-2.[22][23] Measure cytotoxicity and the release of kidney-specific injury biomarkers (e.g., KIM-1, Clusterin) into the culture medium.[22]
Protocol 5: Kinome Profiling for Off-Target Analysis
To identify potential off-target effects, a kinase selectivity profiling assay can be performed.
-
Assay Principle: These assays typically measure the ability of a compound to inhibit the activity of a large panel of purified recombinant kinases.[8][24]
-
Method:
-
A library of kinases is arrayed in a multi-well plate.
-
Each kinase reaction is initiated by adding its specific substrate and ATP, in the presence of either Avotaciclib or a vehicle control.[24]
-
After incubation, the amount of substrate phosphorylation (or ADP produced) is quantified. Luminescence-based readouts (e.g., ADP-Glo™) are common.[24]
-
-
Data Analysis: The percentage of inhibition for each kinase at a given concentration of Avotaciclib is calculated. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition). This provides a selectivity profile and identifies potential off-targets.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. kumc.edu [kumc.edu]
- 19. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 20. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iscrm.uw.edu [iscrm.uw.edu]
- 24. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Avotaciclib Trihydrochloride & DMSO Vehicle Controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of Avotaciclib trihydrochloride and how to effectively control for the effects of its common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
Avotaciclib is an orally active and potent inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3] By inhibiting CDK1, a key regulator of the cell cycle, Avotaciclib can block cell division, inhibit tumor cell proliferation, and induce apoptosis.[3][4] It is under investigation for its potential therapeutic use in cancers with abnormal CDK1 expression, such as pancreatic and lung cancer.[1][5]
Like many organic molecules used in research, Avotaciclib has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an ideal vehicle for preparing high-concentration stock solutions of Avotaciclib for in vitro experiments.[6]
Q2: What is a "vehicle control" and why is it critical in my experiments?
A vehicle control is a sample that contains everything your experimental sample contains except for the compound of interest. In this case, it is the cell culture medium with the same final concentration of DMSO that is used to deliver Avotaciclib to your treated cells.
This control is essential because DMSO is not biologically inert.[6] It can have its own effects on cell viability, proliferation, differentiation, and gene expression.[7][8][9] Without a vehicle control, it is impossible to distinguish between the effects of Avotaciclib and the effects of the DMSO solvent. The true effect of Avotaciclib should always be determined by comparing the drug-treated group to the vehicle control group.[10][11]
Q3: What are the known biological effects of DMSO on cells in culture?
DMSO can exert a range of biological effects, which are highly dependent on the cell type, concentration, and exposure duration.[12][13][14]
-
Cytotoxicity: High concentrations of DMSO (>1%) can inhibit cell growth or be cytotoxic.[6][12] Concentrations above 10% are reported to induce apoptosis.[15]
-
Cell Proliferation: The effect is variable. Some studies report that very low concentrations of DMSO can stimulate cell growth, while higher concentrations are inhibitory.[6][16]
-
Differentiation: DMSO is a known inducer of cell differentiation in certain cell lines, such as embryonic carcinoma and hematopoietic cells.[6][7]
-
Gene Expression & Signaling: Even at recommended "safe" concentrations (e.g., ≤ 0.1%), DMSO has been shown to alter gene expression profiles and modulate signaling pathways, with effects varying significantly between different cell lines.[8]
Q4: What is the maximum recommended concentration of DMSO for my cell-based assays?
There is no single universal "safe" concentration, as sensitivity to DMSO is cell-line specific.[13] However, a general consensus in the scientific community provides the following guidelines:
-
Gold Standard: Keep the final concentration of DMSO at or below 0.1% (v/v) .[13]
-
Generally Acceptable: Many cell lines can tolerate up to 0.5% (v/v) without significant cytotoxic effects.[12]
-
Use with Caution: Concentrations between 0.5% and 1.0% (v/v) should only be used if absolutely necessary and after performing thorough validation to ensure the vehicle effect is minimal for your specific cell line and endpoint.[13][14]
Crucially, you should always perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest concentration that does not significantly affect the outcomes you plan to measure.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High cytotoxicity observed in the vehicle (DMSO-only) control group. | DMSO concentration is too high for your specific cell line. | 1. Verify your dilution calculations. 2. Perform a DMSO dose-response curve (e.g., 0.01% to 2.0%) to determine the No-Observed-Adverse-Effect-Level (NOAEL) for your cells. 3. Reduce the final DMSO concentration in all experimental conditions to below the NOAEL. |
| Poor quality or oxidized DMSO. | Use fresh, high-purity, anhydrous DMSO. Store it properly in small aliquots, protected from light and moisture.[1][2] | |
| Vehicle control shows unexpected biological activity (e.g., altered morphology, changes in protein expression). | The cell line is highly sensitive to DMSO. | 1. Lower the DMSO concentration to the absolute minimum required to keep Avotaciclib in solution (ideally ≤0.1%). 2. Acknowledge the baseline shift in your analysis by comparing drug-treated samples directly against the time- and dose-matched vehicle control. 3. If effects persist, consider alternative solvents if Avotaciclib solubility allows. |
| Avotaciclib precipitates out of solution when added to the cell culture medium. | The aqueous medium is causing the drug to "crash" out of the high-concentration DMSO stock. | 1. Pre-warm the culture medium to 37°C before adding the drug stock.[5] 2. Perform a serial dilution of the DMSO stock in DMSO first, then add the lower-concentration stock to the medium. This gradual change in solvent polarity can prevent precipitation.[5] 3. After adding the drug to the medium, mix gently but thoroughly by inverting or pipetting. |
Quantitative Data Summary
The following tables summarize the effects of DMSO on various cell lines as reported in the literature. This data highlights the variability in cellular response and underscores the need for cell-line-specific validation.
Table 1: Effect of DMSO Concentration on Cell Viability
| Cell Line | DMSO Concentration (v/v) | Exposure Time | Observed Effect | Reference |
| Various Cancer Lines | >0.6% | - | Reduced Proliferation | [14] |
| Hep G2 | 3% - 5% | 72 hours | Significant growth inhibition | [12] |
| Human Foreskin MSCs | 0.1% - 1.0% | - | Dose-dependent reduction in viability | [7] |
| H9c2 Cardiomyoblasts | < 0.5% | 6 days | Enhanced cell viability | [16] |
| H9c2 Cardiomyoblasts | 3.7% | 6 days | Increased apoptosis, mitochondrial dysfunction | [16] |
| MCF-7 Breast Cancer | 0.001% | 6 days | Increased proliferative activity | [16] |
| MCF-7 Breast Cancer | ≥0.009% | 6 days | Reduced bioenergetics, increased apoptosis | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Stock Solution: this compound is soluble in DMSO at concentrations of 4-5 mg/mL.[1][2] To prepare a 10 mM stock solution (MW: 390.66 g/mol for trihydrochloride), dissolve 3.91 mg of this compound in 1 mL of fresh, anhydrous DMSO. Gentle warming (to 60°C) and sonication can aid dissolution.[1][5]
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles and moisture absorption by DMSO.[17]
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution in cell culture medium to achieve your final desired concentrations.
-
Important: Ensure the final DMSO concentration remains constant across all treatment groups (except the untreated control). For example, if your highest Avotaciclib concentration requires a 1:1000 dilution from the stock (resulting in 0.1% DMSO), you must add the same amount of DMSO (1 µL per 1 mL of media) to your vehicle control.
-
Protocol 2: Cell Viability Assay (e.g., MTT) with Appropriate Controls
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Control Setup: Designate wells for each of the following conditions:
-
Untreated Control: Cells + fresh medium only.
-
Vehicle Control: Cells + medium + DMSO (at the final concentration used in the drug-treated wells).
-
Avotaciclib Treatment: Cells + medium + desired concentrations of Avotaciclib.
-
Positive Control (for death): Cells + a known cytotoxic agent (or 10% DMSO).[11]
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Treatment: Remove the old medium and add the prepared media for each condition to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average absorbance of the Blank Control from all other readings.
-
Normalize the data by setting the average absorbance of the Vehicle Control as 100% viability.
-
Calculate the percent viability for the Avotaciclib-treated wells relative to the Vehicle Control.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action for Avotaciclib.
Caption: Experimental workflow for testing Avotaciclib.
Troubleshooting Logic
Caption: Logic for troubleshooting DMSO vehicle effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Avotaciclib hydrochloride | CDK | TargetMol [targetmol.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 16. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound|CAS 1983984-01-5|DC Chemicals [dcchemicals.com]
Avotaciclib trihydrochloride batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Avotaciclib trihydrochloride. The information provided is based on publicly available data and general best practices for handling potent small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BEY1107 trihydrochloride) is a potent and orally active inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3] Its primary mechanism of action is the inhibition of CDK1, which can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[3] It is being investigated for its potential use in cancer research, particularly for pancreatic and lung cancer.[3][4]
Q2: How should I store and handle this compound to ensure its stability?
To maintain the integrity of the compound, it is crucial to adhere to the recommended storage conditions. The powder form is typically stable for up to 3 years when stored at -20°C.[1][5] Stock solutions in solvent should be stored at -80°C for up to 1 year to avoid degradation.[1][5] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Q3: What are the recommended solvents for dissolving this compound?
This compound has varying solubility in different solvents. It is soluble in water at a concentration of 78 mg/mL and in DMSO at 4 mg/mL.[1][5] It is generally considered insoluble in ethanol.[1][5] For in vivo studies, a homogeneous suspension can be prepared using CMC-Na.[5] When using DMSO, it is recommended to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q4: I've noticed slight differences in solubility between different batches. Is this normal?
Yes, it is normal to observe slight batch-to-batch variations in the solubility of chemical compounds.[5] These minor differences are generally not indicative of a quality issue but are inherent to the manufacturing and purification processes. If you experience significant solubility issues, it is recommended to contact the supplier's technical support.
Q5: What level of purity should I expect for this compound?
Suppliers of this compound typically provide a high level of purity, often greater than 99%.[1][3] You can find the specific purity for your batch on the Certificate of Analysis (CoA) provided by the supplier.
Troubleshooting Guide
Q1: My experimental results are inconsistent between different batches of this compound. What could be the cause?
Inconsistent results between batches can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Compound Handling and Storage: Ensure that all batches have been stored correctly at -20°C for the powder and -80°C for stock solutions.[1][5] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
-
Standardize Solution Preparation: Prepare fresh stock solutions from each batch using the same solvent and concentration. Ensure the compound is fully dissolved.
-
Perform a Dose-Response Curve: Run a parallel dose-response experiment with the old and new batches to directly compare their potency (e.g., IC50 values).
-
Check for Contamination: Ensure that solvents and labware are free from contaminants that could affect the compound's activity.
-
Contact the Supplier: If significant discrepancies persist, contact the supplier and provide them with the batch numbers and a summary of your findings.
Q2: I am observing lower than expected potency in my cell-based assays. What should I do?
-
Confirm Solution Concentration: The concentration of your stock solution may be inaccurate. If possible, verify the concentration using an analytical method like HPLC.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Cell passage number can also affect experimental outcomes.
-
Check Assay Protocol: Review your assay protocol for any potential sources of error, such as incubation times, reagent concentrations, and detection methods.
-
Evaluate Compound Stability in Media: this compound may have limited stability in cell culture media. Consider preparing fresh dilutions for each experiment.
Q3: The this compound powder is difficult to dissolve in DMSO. What steps can I take?
-
Use Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO, as moisture can negatively impact solubility.[1]
-
Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Use a vortex mixer or a sonicator bath to facilitate the dissolution process.
-
Prepare a More Dilute Stock: If the desired concentration is high, consider preparing a more dilute stock solution that can be added in a larger volume to your experimental setup, ensuring the final DMSO concentration is not inhibitory to your cells.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| Water | 78 | 199.66 | [1][5] |
| DMSO | 4 | 10.23 | [1][5] |
| Ethanol | Insoluble | - | [1][5] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][5] |
| Stock Solution | -80°C | 1 year | [1][5] |
| Stock Solution | -20°C | 1 month | [1] |
Experimental Protocols
Protocol: Cell Viability Assay using MTT
This protocol provides a standardized method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Avotaciclib Trihydrochloride & Western Blotting
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering high background issues in Western blots when using Avotaciclib trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a key protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).[4][5] It is currently under investigation for its potential use in treating various cancers, including pancreatic cancer.[2][3][6]
Q2: Why am I seeing a high background on my Western blot when using this compound?
A high background on a Western blot can be caused by a multitude of factors, many of which are general to the Western blotting technique itself.[7][8][9][10][11] These common issues should be ruled out first. However, it is also possible that a small molecule like this compound could contribute to the high background through several potential mechanisms:
-
Off-target binding: The compound might non-specifically interact with proteins in your lysate or the membrane itself.
-
Interaction with antibodies: It is possible, though less common, for a small molecule to interfere with the binding of the primary or secondary antibodies.
-
Alteration of target protein conformation: While unlikely to cause a uniform high background, the inhibitor binding to its target (CDK1) could potentially expose new epitopes that lead to non-specific antibody binding.
A systematic troubleshooting approach is the best way to identify the root cause.
Q3: What are the first steps I should take to troubleshoot a high background?
Before investigating if this compound is the cause, it is crucial to address the most common sources of high background in any Western blot experiment.[7][8][9][10][11] These include:
-
Optimizing Blocking: Ensure your blocking buffer is fresh and appropriate for your antibodies.[12][13][14]
-
Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[15][16][17]
-
Washing Steps: Increase the number and duration of your washes to effectively remove unbound antibodies.[15][18][19]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[20]
Troubleshooting Guide: High Background with this compound
This guide provides a step-by-step approach to diagnose and resolve high background issues when using this compound.
Step 1: Rule out Common Western Blotting Issues
Before considering Avotaciclib as the culprit, systematically work through these common troubleshooting steps.
Troubleshooting Common Causes of High Background
| Potential Cause | Recommendation | Additional Notes |
| Insufficient Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).[13][21] | For phospho-specific antibodies, BSA is generally preferred over milk. |
| Antibody Concentration Too High | Perform a dot blot to determine the optimal antibody concentration.[22][23] Serially dilute your primary and secondary antibodies.[24] | Check the manufacturer's datasheet for recommended starting dilutions. |
| Inadequate Washing | Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).[15][18][19] Ensure the wash buffer volume is sufficient to fully cover the membrane. | Adding a detergent like Tween-20 to your wash buffer can help reduce non-specific binding.[8] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers.[20] | Bacterial growth in buffers can lead to high background. |
| Membrane Type | If using a PVDF membrane, consider switching to a nitrocellulose membrane, which can sometimes have lower background.[8] | Ensure proper activation of PVDF membranes with methanol. |
| Overexposure | Reduce the exposure time when imaging the blot. | This is a simple way to reduce background, but it may also weaken your signal of interest. |
Step 2: Investigate Potential Interference from this compound
If the high background persists after addressing the common issues above, the following experiments can help determine if Avotaciclib is contributing to the problem.
Experimental Workflow to Test for Avotaciclib Interference
Caption: Experimental workflow to identify Avotaciclib interference.
Interpreting the Results:
-
If the background is high in all lanes, including the "No Avotaciclib" control: The issue is likely not with Avotaciclib itself, but with a general component of your Western blot protocol. Revisit Step 1.
-
If the background is significantly higher in "Lane 2" and "Lane 3" compared to "Lane 1": This suggests that Avotaciclib may be directly or indirectly causing the high background.
-
If the "Secondary Antibody Only" control blot shows high background: This indicates that the secondary antibody may be binding non-specifically, potentially exacerbated by the presence of Avotaciclib. Consider using a pre-adsorbed secondary antibody.
-
If the background in "Lane 3" is higher than in "Lane 2": This could point to an interaction of Avotaciclib with components of the lysate or the antibodies during the blotting process.
Step 3: Mitigating Avotaciclib-Specific High Background
If you have evidence to suggest Avotaciclib is the cause of the high background, try the following:
Protocol Modifications to Reduce Avotaciclib Interference
| Modification | Rationale | Detailed Protocol |
| Pre-clear Lysate | To remove any potential Avotaciclib-protein aggregates that may non-specifically bind antibodies. | 1. After lysing Avotaciclib-treated cells, add protein A/G agarose beads to the lysate. 2. Incubate for 1 hour at 4°C with gentle rotation. 3. Centrifuge to pellet the beads and use the supernatant for your Western blot. |
| Increase Detergent Concentration | To disrupt weak, non-specific interactions. | Increase the concentration of Tween-20 in your wash buffer from 0.1% to 0.5%. Perform an additional wash with this higher concentration buffer. |
| Modify Blocking Buffer | To more effectively block non-specific sites that Avotaciclib might be interacting with. | Try a commercial blocking buffer, which often contains a proprietary mix of blocking agents that can be more effective than single-protein blockers.[25] |
Signaling Pathway Context: CDK1
Understanding the pathway you are investigating can help in interpreting your results. Avotaciclib targets CDK1, a central regulator of the cell cycle.
Caption: Simplified CDK1 signaling pathway and the action of Avotaciclib.
By systematically troubleshooting, you can determine if the high background you are observing is a general Western blotting issue or a specific effect of this compound, allowing you to obtain clear and reliable data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 1983984-01-5|DC Chemicals [dcchemicals.com]
- 4. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. clyte.tech [clyte.tech]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. arp1.com [arp1.com]
- 12. biocompare.com [biocompare.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 15. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 17. biossusa.com [biossusa.com]
- 18. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 19. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. promegaconnections.com [promegaconnections.com]
- 24. blog.addgene.org [blog.addgene.org]
- 25. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
Validation & Comparative
A Comparative Guide to CDK1 Inhibitors: Avotaciclib Trihydrochloride vs. RO-3306
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 1 (CDK1) has emerged as a critical target for intervention due to its pivotal role in cell cycle progression. This guide provides a detailed, objective comparison of two prominent CDK1 inhibitors: Avotaciclib trihydrochloride (also known as BEY1107) and RO-3306. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by available experimental data.
Mechanism of Action
Both Avotaciclib and RO-3306 are small molecule inhibitors that target CDK1, a key regulator of the G2/M phase transition in the cell cycle.[1][2] By inhibiting CDK1, these compounds aim to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells, which often exhibit overexpression of CDK1.[1][3]
This compound is an orally bioavailable inhibitor of CDK1 with potential antineoplastic activity.[1][3] Upon administration, it binds to and inhibits CDK1, which can lead to the inhibition of cancer stem cell division, cell cycle arrest, and ultimately, apoptosis.[1][3] It is currently under investigation in clinical trials for pancreatic and lung cancer.[3][4]
RO-3306 is an ATP-competitive and selective inhibitor of CDK1.[2][5] It has been shown to enhance p53-mediated Bax activation and mitochondrial apoptosis.[2] Extensive preclinical studies have demonstrated its ability to induce G2/M arrest and apoptosis in various cancer cell lines.[2][6]
Efficacy Data
While no direct head-to-head comparative studies between this compound and RO-3306 are publicly available, this section summarizes the existing efficacy data for each compound.
This compound: In Vitro Efficacy
Quantitative data on the inhibitory activity of Avotaciclib is primarily available in the form of EC50 values in specific cancer cell lines.
| Cell Line (Radiotherapy-Resistant Non-Small Cell Lung Cancer) | EC50 (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
Table 1: EC50 values of Avotaciclib in radiotherapy-resistant non-small cell lung cancer cell lines after 48 hours of treatment.[7]
RO-3306: In Vitro Efficacy
RO-3306 has been more extensively characterized in preclinical studies, with available data on both its kinase inhibitory activity (Ki) and its anti-proliferative effects (IC50) in various cancer cell lines.
Kinase Inhibitory Activity
| Target | Ki (nM) |
| CDK1 | 20 |
| CDK1/cyclin B1 | 35 |
| CDK1/cyclin A | 110 |
| CDK2/cyclin E | 340 |
| CDK4/cyclin D | >2000 |
Table 2: Inhibitory constants (Ki) of RO-3306 against various cyclin-dependent kinases.[2][5]
Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 3.2 |
| SKOV3 | Ovarian Cancer | 16.92 |
| HEY | Ovarian Cancer | 10.15 |
| PA-1 | Ovarian Cancer | 7.24 |
| OVCAR5 | Ovarian Cancer | 8.74 |
| IGROV1 | Ovarian Cancer | 13.89 |
Table 3: IC50 values of RO-3306 in various cancer cell lines.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in the cited studies.
Avotaciclib Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of Avotaciclib in inhibiting cell viability.
Methodology:
-
Cell Culture: Radiotherapy-resistant non-small cell lung cancer cell lines (H1437R, H1568R, H1703R, and H1869R) were cultured under standard conditions.
-
Treatment: Cells were treated with varying concentrations of Avotaciclib (ranging from 0 to 64 µM) for 48 hours.
-
Viability Assessment: Cell viability was assessed using a standard cell proliferation assay (the specific assay, e.g., MTT, was not detailed in the available source).
-
Data Analysis: The EC50 values were calculated from the dose-response curves.[7]
RO-3306 Kinase Assay
Objective: To determine the inhibitory constant (Ki) of RO-3306 against various CDKs.
Methodology:
-
Assay Format: A homogeneous time-resolved fluorescence (HTRF) assay was performed in a 96-well format.
-
Reaction Mixture: The assay buffer contained 25 mM Hepes, 6.25 mM MgCl2, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT, and varying concentrations of ATP depending on the CDK being assayed.
-
Enzyme and Substrate: Recombinant CDK/cyclin complexes and a pRB substrate were used.
-
Inhibitor: RO-3306 was diluted to various concentrations.
-
Reaction and Detection: The reaction was incubated at 37°C and terminated by the addition of an anti-phospho pRB antibody. A secondary antibody conjugated to a fluorophore was then added for detection.
-
Data Analysis: IC50 values were calculated from the fluorescence readings, and Ki values were determined using the Cheng-Prusoff equation.[5]
RO-3306 Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of RO-3306 in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, various ovarian cancer lines) were seeded in 96-well plates.[1][2]
-
Treatment: After 24 hours, cells were treated with different concentrations of RO-3306 for 72 hours.[1]
-
Viability Assessment: Cell proliferation was assessed using the MTT assay. This colorimetric assay measures the metabolic activity of viable cells.
-
Data Analysis: The IC50 values were calculated from the dose-response curves, representing the concentration of RO-3306 required to inhibit cell proliferation by 50%.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these CDK1 inhibitors.
References
- 1. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma [thno.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Avotaciclib trihydrochloride and Dinaciclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the target specificity of two cyclin-dependent kinase (CDK) inhibitors: Avotaciclib trihydrochloride and Dinaciclib. The information presented is based on publicly available preclinical data to assist researchers in evaluating these compounds for their studies.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. This compound (also known as BEY1107) and Dinaciclib (also known as SCH727965) are small molecule inhibitors that target CDKs, but with differing specificity profiles. Understanding these differences is critical for selecting the appropriate tool compound for research and for predicting potential therapeutic applications and off-target effects.
Avotaciclib is a potent and orally active inhibitor primarily targeting CDK1.[1][2][3] Its mechanism of action involves the inhibition of CDK1, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Dinaciclib is a potent inhibitor of multiple CDKs, with primary activity against CDK1, CDK2, CDK5, and CDK9.[4][5] This broader spectrum of activity allows Dinaciclib to arrest the cell cycle at multiple checkpoints and to suppress transcription, leading to the downregulation of anti-apoptotic proteins.[6]
Quantitative Comparison of Kinase Inhibition
The following tables summarize the available quantitative data on the inhibitory activity of this compound and Dinaciclib against various kinases. It is important to note that direct head-to-head comparative studies across a comprehensive kinase panel are not publicly available. The data presented here is compiled from various sources.
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nM) | Notes |
| CDK1 | Data not publicly available | Described as a potent and selective CDK1 inhibitor.[1][2][3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical assay.
Table 2: Biochemical IC50 Values for Dinaciclib
| Target | IC50 (nM) |
| CDK1 | 3[4] |
| CDK2 | 1[4] |
| CDK5 | 1[4] |
| CDK9 | 4[4] |
IC50 values were determined in cell-free assays.[4]
Experimental Protocols
The following are generalized protocols for key experiments used to determine the specificity and cellular effects of CDK inhibitors. These are based on methodologies described in the literature for similar compounds.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay is used to determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
Protocol:
-
Reagents and Materials: Purified recombinant human CDK/cyclin complexes, appropriate peptide substrate (e.g., a derivative of histone H1), ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP), kinase buffer, inhibitor compound (Avotaciclib or Dinaciclib) at various concentrations, and a detection system.
-
Assay Procedure:
-
The kinase reaction is initiated by combining the purified CDK/cyclin enzyme, the peptide substrate, and the inhibitor at various concentrations in a kinase reaction buffer.
-
The reaction is started by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
The reaction is terminated, often by the addition of a stop solution containing EDTA.
-
-
Detection:
-
Radiometric Assay: The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Non-Radioactive Assay (e.g., ADP-Glo™ Kinase Assay): The amount of ADP produced, which is proportional to kinase activity, is measured via a luminescence-based detection system.
-
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the inhibitor (Avotaciclib or Dinaciclib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Quantification of Cell Viability: Cell viability is assessed using various methods, such as:
-
MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 or IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by Avotaciclib and Dinaciclib, as well as a typical experimental workflow for evaluating CDK inhibitors.
Caption: Avotaciclib inhibits the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and apoptosis.
Caption: Dinaciclib inhibits multiple CDKs, causing cell cycle arrest and transcriptional inhibition, leading to apoptosis.
References
- 1. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Avotaciclib Trihydrochloride: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinase selectivity profile of avotaciclib trihydrochloride, a potent and orally active inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2] Avotaciclib is under investigation for its potential as an antineoplastic agent, with proposed mechanisms including the induction of cell cycle arrest and apoptosis in cancer cells.[2][3][4] Understanding the selectivity of a kinase inhibitor is crucial for predicting its efficacy and potential off-target effects.
At present, comprehensive, publicly available data on the selectivity of this compound against a broad panel of kinases is limited. The primary target is well-established as CDK1.[1][2] This guide will therefore focus on the known mechanism of action related to CDK1 and provide a framework for how its selectivity against other kinases would be evaluated and presented.
Data Presentation: Kinase Inhibition Profile
A critical aspect of characterizing a kinase inhibitor is to determine its potency and selectivity across the human kinome. This is typically achieved by screening the compound against a large panel of purified kinases and determining the concentration required to inhibit 50% of the kinase activity (IC50). The following table serves as a template for presenting such data, illustrating how the selectivity of avotaciclib would be compared against its primary target, CDK1, and other relevant kinases.
Note: The following data is illustrative and does not represent actual experimental results for avotaciclib's activity against kinases other than its primary target, CDK1.
| Kinase Target | Primary Cellular Function | Sample IC50 (nM) | Fold Selectivity vs. CDK1 |
| CDK1 | G2/M phase transition, mitosis | [Actual Data] | 1x |
| CDK2 | G1/S phase transition, S phase progression | [Hypothetical Data] | >10x |
| CDK4 | G1/S phase transition | [Hypothetical Data] | >100x |
| CDK6 | G1/S phase transition | [Hypothetical Data] | >100x |
| AURKA | Mitotic spindle assembly | [Hypothetical Data] | >50x |
| PLK1 | Mitotic progression, cytokinesis | [Hypothetical Data] | >50x |
| WEE1 | G2/M checkpoint, CDK1 inhibition | [Hypothetical Data] | >200x |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is paramount. Below is a detailed methodology for a common in vitro kinase assay used for this purpose.
In Vitro Radiometric Kinase Assay for IC50 Determination
This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of an inhibitor.
1. Materials and Reagents:
-
Purified recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
Unlabeled ("cold") ATP
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
2. Assay Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the kinase reaction buffer. A DMSO control (vehicle) is also included.
-
Kinase Reaction Mixture: For each kinase to be tested, a master mix is prepared containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Reaction Initiation: The kinase reaction mixture is dispensed into the wells of a microplate. The serially diluted avotaciclib or DMSO control is then added to the respective wells. The reaction is initiated by the addition of a mix of [γ-³³P]ATP and unlabeled ATP (at a concentration typically near the Km for each kinase).
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), allowing for enzymatic activity.
-
Reaction Termination and Substrate Capture: The reaction is stopped by adding phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated substrate, being charged, binds to the filter paper, while the unreacted [γ-³³P]ATP is washed away.
-
Quantification: After washing and drying the filter plate, a scintillation cocktail is added to each well, and the amount of incorporated radiolabel is measured using a microplate scintillation counter.
3. Data Analysis:
-
The raw counts per minute (CPM) are converted to percent inhibition relative to the DMSO control.
-
The percent inhibition is plotted against the logarithm of the avotaciclib concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
Signaling Pathway of Avotaciclib's Primary Target: CDK1
The following diagram illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition of the cell cycle and the mechanism by which avotaciclib exerts its effect.
Caption: Avotaciclib inhibits the active CDK1/Cyclin B complex, preventing mitosis.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the general workflow for determining the selectivity profile of a kinase inhibitor like avotaciclib.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
Validating CDK1 as the Primary Target of Avotaciclib Trihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) currently under investigation as a potential anti-cancer therapeutic.[1][2] CDK1 is a critical regulator of cell cycle progression, particularly at the G2/M transition, and its overexpression is frequently observed in various tumor types.[1] Inhibition of CDK1 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.[1]
This guide provides a comparative analysis of Avotaciclib trihydrochloride and another well-characterized selective CDK1 inhibitor, RO-3306, to help researchers evaluate the evidence supporting CDK1 as the primary target of Avotaciclib. The guide summarizes available experimental data and provides detailed protocols for key validation assays.
Comparative Analysis of CDK1 Inhibitors
Table 1: Comparison of Avotaciclib and RO-3306
| Feature | Avotaciclib (BEY1107) Trihydrochloride | RO-3306 |
| Primary Target | Cyclin-Dependent Kinase 1 (CDK1)[1] | Cyclin-Dependent Kinase 1 (CDK1) |
| Mechanism of Action | Binds to and inhibits the activity of CDK1, leading to cell cycle arrest and apoptosis.[1] | ATP-competitive inhibitor of CDK1. |
| Reported Potency | EC50 values of 0.580 µM to 0.918 µM in various non-small cell lung cancer cell lines.[5] | Ki of 35 nM against CDK1/cyclin B1. |
| Kinase Selectivity | Described as a selective CDK1 inhibitor.[3] Quantitative data against a kinase panel is not publicly available. | ~10-fold selective for CDK1/cyclin B1 over CDK2/cyclin E and >50-fold over CDK4/cyclin D. |
| Cellular Effects | Induces apoptosis and cell cycle arrest.[5] | Induces G2/M cell cycle arrest and apoptosis. |
| In Vivo Efficacy (Monotherapy) | Data from monotherapy xenograft studies is not publicly available. It has been studied in combination with gemcitabine.[1] | Demonstrated tumor growth inhibition in ovarian and hepatocellular carcinoma xenograft models.[6][7] |
Experimental Protocols for Target Validation
To rigorously validate CDK1 as the primary target of Avotaciclib, a series of biochemical and cell-based assays are required. Below are detailed protocols for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of CDK1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Avotaciclib against CDK1.
Materials:
-
Recombinant human CDK1/Cyclin B1 complex
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
This compound and RO-3306 (as a positive control)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of Avotaciclib and RO-3306 in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK1/Cyclin B1, and Histone H1.
-
Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To demonstrate the direct binding of Avotaciclib to CDK1 in intact cells.
Materials:
-
Cancer cell line with known CDK1 expression (e.g., HeLa, HCT116)
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK1 antibody
Protocol:
-
Treat cultured cells with Avotaciclib or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease and phosphatase inhibitors and divide into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK1 antibody.
-
Quantify the band intensities and plot the fraction of soluble CDK1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Avotaciclib indicates target engagement.
Western Blot Analysis of Downstream Signaling
Inhibition of CDK1 is expected to alter the phosphorylation state of its downstream substrates.
Objective: To assess the effect of Avotaciclib on the phosphorylation of CDK1 substrates.
Materials:
-
Cancer cell line
-
This compound and RO-3306
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against phospho-Lamin A/C (Ser22), total Lamin A/C, and a loading control (e.g., GAPDH)
Protocol:
-
Treat cells with increasing concentrations of Avotaciclib or RO-3306 for a defined period.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Lamin A/C (Ser22) and total Lamin A/C.
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of Lamin A/C would support on-target activity of Avotaciclib.
Mandatory Visualizations
Caption: CDK1 Signaling Pathway and the Point of Inhibition by Avotaciclib.
Caption: Experimental Workflow for Validating CDK1 as the Primary Target of Avotaciclib.
Caption: Logical Relationship of Evidence Supporting CDK1 as the Primary Target.
Conclusion
The available evidence strongly suggests that this compound is a CDK1 inhibitor that induces cell cycle arrest and apoptosis in cancer cells. However, a comprehensive, publicly available dataset for direct comparison with other CDK1 inhibitors like RO-3306 is currently lacking. To definitively validate CDK1 as the primary and selective target of Avotaciclib, further studies, including comprehensive kinase profiling and in vivo monotherapy efficacy studies, are warranted. The experimental protocols provided in this guide offer a framework for researchers to conduct such validation studies.
References
- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma [thno.org]
A Comparative Guide to Avotaciclib Trihydrochloride and CDK4/6 Inhibitors: Mechanisms of Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the resistance mechanisms observed in cancer cells to Avotaciclib trihydrochloride, a Cyclin-Dependent Kinase 1 (CDK1) inhibitor, and the established class of CDK4/6 inhibitors. Understanding these distinct and overlapping resistance pathways is crucial for the development of next-generation therapies and effective combination strategies to overcome treatment failure.
Introduction to Cell Cycle Inhibition in Cancer Therapy
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition has emerged as a promising therapeutic strategy. CDK4 and CDK6 are crucial for the G1 phase progression, while CDK1 controls the G2/M transition and entry into mitosis.
This compound is an orally active inhibitor of CDK1, which can induce apoptosis and inhibit the proliferation of tumor cells.[1][2][3] In contrast, the widely used CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, primarily induce a G1 cell cycle arrest.[4][5][6] This fundamental difference in their mechanism of action leads to distinct resistance profiles.
Comparative Analysis of Resistance Mechanisms
Resistance to CDK inhibitors can be broadly categorized into two main types: on-target resistance, involving alterations in the drug's direct target pathway, and off-target resistance, which involves the activation of bypass signaling pathways.
Table 1: Comparison of Resistance Mechanisms to Avotaciclib (CDK1i) and CDK4/6 Inhibitors
| Resistance Mechanism Category | Specific Mechanism | Avotaciclib (CDK1 Inhibitor) - Inferred | CDK4/6 Inhibitors - Observed | Key Experimental Evidence |
| On-Target Resistance | Alterations in the Drug Target | Potential mutations in CDK1 affecting drug binding. | Amplification or overexpression of CDK4/6, mutations in CDK4/6.[7][8] | Sequencing of resistant clones, kinase activity assays. |
| Alterations in Target's Regulatory Subunit | Overexpression of Cyclin B1. | Overexpression of Cyclin D1.[9] | Western blot, RT-qPCR. | |
| Downstream Pathway Alterations | - | Loss of Retinoblastoma (Rb) protein, E2F amplification.[5][7] | Western blot for Rb, FISH for E2F amplification. | |
| Off-Target Resistance (Bypass Pathways) | Upregulation of other CDKs | Upregulation of CDK2/Cyclin E. | Upregulation of CDK2/Cyclin E.[8] | Western blot for CDK2/Cyclin E, cell cycle analysis. |
| Activation of Mitogenic Signaling Pathways | Activation of pathways like PI3K/AKT/mTOR. | Activation of PI3K/AKT/mTOR, RAS/MAPK, and FGFR signaling.[8][10] | Western blot for pathway components (p-AKT, p-ERK), receptor tyrosine kinase assays. | |
| Drug Efflux and Metabolism | Increased Drug Efflux | Overexpression of ABC transporters (e.g., ABCB1). | Overexpression of ABC transporters (e.g., ABCB1).[11] | Drug accumulation assays, western blot for ABC transporters. |
| Apoptosis Evasion | Alterations in Apoptotic Machinery | Upregulation of anti-apoptotic proteins (e.g., Bcl-2). | - | Western blot for apoptotic proteins, caspase activity assays. |
Note: Specific resistance mechanisms for Avotaciclib are largely inferred from studies on other CDK1 inhibitors due to limited publicly available data on Avotaciclib resistance. The principles of resistance are expected to be similar.
Signaling Pathways in Drug Resistance
The development of resistance often involves the rewiring of intracellular signaling networks. Below are graphical representations of the key pathways implicated in resistance to CDK1 and CDK4/6 inhibitors.
Figure 1: Putative resistance mechanisms to the CDK1 inhibitor Avotaciclib.
Figure 2: Established resistance mechanisms to CDK4/6 inhibitors.
Experimental Protocols for Investigating Resistance
Validating and understanding resistance mechanisms requires robust experimental methodologies. Below are summaries of key protocols.
Protocol 1: Establishment of Drug-Resistant Cancer Cell Lines
This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Figure 3: Workflow for generating drug-resistant cell lines.
Methodology:
-
Determine IC50: The half-maximal inhibitory concentration (IC50) of the drug (Avotaciclib or a CDK4/6 inhibitor) is first determined for the parental cancer cell line using a cell viability assay (e.g., MTT or CCK-8).
-
Initial Culture: Cells are cultured in the presence of the drug at a concentration below the IC50.
-
Dose Escalation: The drug concentration is gradually increased in a stepwise manner as the cells adapt and resume proliferation.[12][13][14]
-
Monitoring: Cell viability, proliferation rate, and morphology are continuously monitored.
-
Expansion: Once cells can proliferate steadily at a significantly higher drug concentration (e.g., 5-10 fold the original IC50), resistant clones are isolated and expanded.
-
Validation: The resistance of the newly established cell line is confirmed by re-evaluating the IC50 and comparing it to the parental line.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. They are fundamental for determining IC50 values and assessing the efficacy of inhibitors.
Methodology:
-
Cell Seeding: Cells (parental and resistant) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of drug concentrations for a specified period (e.g., 48-72 hours).
-
Reagent Incubation:
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, which is crucial for investigating changes in signaling pathways and cell cycle regulators.
Methodology:
-
Protein Extraction: Total protein is extracted from parental and resistant cell lysates.[17][18][19][20]
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., CDK1, CDK6, Rb, p-AKT), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent or fluorescent substrate and imaged. Protein levels can be quantified relative to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Preparation: Cells are harvested, washed, and fixed (e.g., with ethanol).
-
DNA Staining: The fixed cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI) or DAPI.[21][22]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content of each cell.
-
Data Analysis: The data is used to generate a histogram that shows the number of cells in each phase of the cell cycle. Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have a DNA content between 2N and 4N.
Conclusion and Future Directions
The emergence of resistance to CDK inhibitors is a significant clinical challenge. While Avotaciclib and CDK4/6 inhibitors both target the cell cycle, their distinct mechanisms of action result in different, though sometimes overlapping, resistance pathways. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for:
-
Developing Novel Therapeutic Strategies: Designing new inhibitors that can overcome known resistance mechanisms.
-
Rational Combination Therapies: Combining CDK inhibitors with agents that target bypass pathways or other cellular vulnerabilities.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to a particular therapy and to monitor for the emergence of resistance.
Further research is needed to specifically elucidate the clinical resistance mechanisms to Avotaciclib and other CDK1 inhibitors as they progress through clinical trials. This will provide a more complete picture of the landscape of CDK inhibitor resistance and inform the development of more durable and effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 5. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment [frontiersin.org]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Protocols for Western blot | Abcam [abcam.com]
- 20. origene.com [origene.com]
- 21. mdpi.com [mdpi.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Acquired Resistance to Avotaciclib trihydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to targeted cancer therapies is a significant challenge in oncology. Avotaciclib trihydrochloride, a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1), has shown promise in preclinical studies for various malignancies, including pancreatic and non-small cell lung cancer.[1][2] However, the development of acquired resistance can limit its therapeutic efficacy. This guide provides a comparative overview of the known and potential mechanisms of acquired resistance to Avotaciclib and other CDK1 inhibitors in vitro, supported by experimental data and detailed methodologies.
Understanding Avotaciclib's Mechanism of Action
Avotaciclib primarily targets CDK1, a key regulator of the G2/M phase of the cell cycle.[1][2][3] By inhibiting CDK1, Avotaciclib induces cell cycle arrest and apoptosis in cancer cells.[2][4] This mechanism is distinct from the more widely studied CDK4/6 inhibitors, which primarily control the G1/S transition. While specific data on acquired resistance to Avotaciclib is limited, insights can be drawn from studies on other CDK inhibitors.
Mechanisms of Acquired Resistance to CDK Inhibitors
The development of resistance to CDK inhibitors is a multifactorial process. Based on in vitro studies of various CDK inhibitors, several key mechanisms have been identified:
-
Target Alterations: While not yet reported for Avotaciclib, mutations in the target kinase can prevent inhibitor binding. For instance, resistance to CDK7 and CDK12 inhibitors has been linked to mutations in the respective kinase domains.
-
Upregulation of the Target or Related Kinases: Increased expression of the target kinase or functionally redundant kinases can overcome the inhibitory effect of the drug. For example, amplification of CDK6 has been observed in cells with acquired resistance to CDK4/6 inhibitors.[5] Similarly, upregulation of CDK2 can contribute to resistance to CDK4/6 inhibitors by providing an alternative pathway for cell cycle progression.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the block imposed by the CDK inhibitor. Activation of the MAPK and PI3K/AKT/mTOR pathways has been implicated in acquired resistance to CDK4/6 inhibitors.[6][7]
-
Alterations in Downstream Effectors: Loss or inactivation of downstream tumor suppressors, such as the Retinoblastoma (Rb) protein, can render cells independent of CDK activity for cell cycle progression.[6]
Comparative Analysis of Resistant vs. Sensitive Cell Lines
While specific data for Avotaciclib-resistant cell lines is not yet available in the public domain, the following table illustrates the kind of comparative data generated in studies of other CDK inhibitors. For the purpose of this guide, we present hypothetical data based on typical findings in the field to demonstrate the expected changes in a resistant phenotype.
| Parameter | Parental (Sensitive) Cell Line | Avotaciclib-Resistant Cell Line | Alternative CDK Inhibitor-Resistant Line (e.g., Palbociclib) |
| Drug Sensitivity (IC50) | |||
| This compound | 0.5 µM | 10 µM (20-fold increase) | 0.6 µM |
| Palbociclib (CDK4/6i) | 5 µM | 5 µM | 15 µM (3-fold increase) |
| Cell Cycle Analysis | |||
| % Cells in G2/M (with Avotaciclib) | 70% | 25% | 30% |
| Protein Expression Levels | |||
| CDK1 | 1.0 (normalized) | 1.0 | 1.0 |
| Cyclin B1 | 1.0 (normalized) | 1.2 | 1.1 |
| p-Rb (Ser807/811) | 1.0 (normalized) | 0.9 | 2.5 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 (normalized) | 3.5 | 3.0 |
| p-AKT (Ser473) | 1.0 (normalized) | 2.8 | 2.5 |
Experimental Protocols
Generation of Acquired Resistance to Avotaciclib In Vitro
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
-
Cell Line Selection and Initial IC50 Determination:
-
Select a cancer cell line of interest (e.g., a pancreatic or non-small cell lung cancer line).
-
Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Dose Escalation:
-
Begin by continuously culturing the parental cells in media containing Avotaciclib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells resume a normal growth rate, gradually increase the concentration of Avotaciclib in the culture medium. Incremental increases of 1.5- to 2-fold are typical.
-
At each concentration, allow the cells to stabilize and resume normal proliferation before the next dose escalation. This process can take several months.
-
-
Confirmation of Resistance:
-
Periodically assess the IC50 of the cultured cells to monitor the development of resistance.
-
A significant increase in the IC50 (typically >10-fold) compared to the parental cell line indicates the establishment of a resistant cell line.
-
-
Characterization of Resistant Phenotype:
-
Perform cell cycle analysis by flow cytometry to determine if the resistant cells have overcome the Avotaciclib-induced G2/M arrest.
-
Conduct Western blot analysis to examine changes in the expression and phosphorylation status of key proteins in the CDK1 pathway and potential bypass pathways (e.g., CDK1, Cyclin B1, p-Rb, p-ERK, p-AKT).
-
Utilize genomic and transcriptomic analyses (e.g., RNA-seq, WES) to identify potential mutations, amplifications, or changes in gene expression that contribute to resistance.
-
Western Blotting for Pathway Analysis
-
Cell Lysis:
-
Treat parental and resistant cells with Avotaciclib at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizing Signaling Pathways and Experimental Workflows
Caption: Avotaciclib inhibits the CDK1/Cyclin B complex, blocking the G2/M cell cycle transition.
Caption: A stepwise approach to generating and characterizing drug-resistant cell lines in vitro.
Overcoming Acquired Resistance: Alternative and Combination Therapies
The elucidation of resistance mechanisms provides a rationale for designing novel therapeutic strategies.
-
Combination with Bypass Pathway Inhibitors: For resistance driven by the activation of parallel signaling pathways, combining Avotaciclib with inhibitors of those pathways is a logical approach. For example, co-treatment with MEK or PI3K/AKT inhibitors could be effective if resistance is mediated by the MAPK or PI3K pathways, respectively.
-
Targeting Downstream Effectors: In cases of Rb loss, where resistance to CDK4/6 inhibitors is common, targeting downstream components of the cell cycle machinery, such as CDK2, may be a viable strategy.
-
Sequential or Pulsed Dosing: Intermittent dosing schedules or "drug holidays" have been explored with CDK4/6 inhibitors to potentially resensitize resistant cells.[5] This strategy could also be investigated for Avotaciclib.
Conclusion
While this compound holds promise as a CDK1-targeted therapy, the potential for acquired resistance necessitates a thorough understanding of the underlying molecular mechanisms. Although specific data on Avotaciclib resistance is still emerging, the principles learned from other CDK inhibitors provide a valuable framework for future research. The development and characterization of Avotaciclib-resistant cell lines using the protocols outlined in this guide will be crucial for identifying predictive biomarkers of resistance and for designing effective combination therapies to improve patient outcomes.
References
- 1. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
Avotaciclib Trihydrochloride: A Comparative Analysis of its Impact on the mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Avotaciclib trihydrochloride, a potent cyclin-dependent kinase 1 (CDK1) inhibitor, and its impact on the mechanistic target of rapamycin (mTOR) pathway. While not a direct mTOR inhibitor, Avotaciclib's primary target, CDK1, has significant crosstalk with mTOR signaling, making this analysis crucial for researchers in oncology and cell biology. This document compares Avotaciclib with established CDK4/6 inhibitors and direct mTOR inhibitors, supported by experimental data and detailed protocols.
Introduction to Avotaciclib and the mTOR Pathway
This compound (also known as BEY1107) is an orally active and potent inhibitor of CDK1.[1] CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The mTOR pathway is a central signaling node that controls cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is a common feature in many cancers.
Recent research has unveiled a functional link between CDK1 and the mTOR pathway. During mitosis, CDK1 can phosphorylate key substrates of mTORC1, such as 4E-BP1, thereby maintaining cap-dependent translation in a manner resistant to mTOR inhibitors. This crosstalk highlights the potential for CDK1 inhibitors like Avotaciclib to modulate mTOR-related cellular processes, particularly in dividing cells.
Comparative Analysis of Inhibitors
This guide compares Avotaciclib with two other classes of inhibitors:
-
CDK4/6 Inhibitors: Palbociclib, Abemaciclib, and Ribociclib are approved cancer therapeutics that target different cyclin-dependent kinases. The rationale for their inclusion is the known crosstalk between the CDK4/6 and PI3K/Akt/mTOR pathways.
-
Direct mTOR Inhibitors: Rapamycin, Everolimus (allosteric mTORC1 inhibitors), and Torin 1 (an ATP-competitive mTORC1/2 inhibitor) are included as benchmarks for direct mTOR pathway modulation.
Data Presentation
The following tables summarize the available quantitative data for the compared inhibitors.
Table 1: Biochemical Potency of Selected Inhibitors
| Compound | Primary Target(s) | IC50 (nM) |
| Avotaciclib | CDK1 | Potent inhibitor (Specific IC50 not publicly available) |
| Palbociclib | CDK4, CDK6 | 11, 15 |
| Abemaciclib | CDK4, CDK6 | 2, 10 |
| Ribociclib | CDK4, CDK6 | 10, 39 |
| Rapamycin | mTORC1 (allosteric) | ~0.1 |
| Everolimus | mTORC1 (allosteric) | 1.6 - 2.4 |
| Torin 1 | mTORC1, mTORC2 (ATP-competitive) | 2 - 10 |
Table 2: Anti-proliferative Activity of Selected Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Avotaciclib | Radiotherapy-resistant non-small cell lung cancer cell lines | Non-small cell lung cancer | Effective in the 0-64 µM range |
| Palbociclib | MCF7 | Breast Cancer | ~0.06 |
| Palbociclib | T47D | Breast Cancer | ~0.1 |
| Abemaciclib | A549 | Lung Cancer | ~0.5 |
| Abemaciclib | HCT116 | Colon Cancer | ~0.4 |
| Ribociclib | CAMA-1 | Breast Cancer | ~0.1 |
| Rapamycin | T98G | Glioblastoma | 0.002 |
| Rapamycin | U87-MG | Glioblastoma | 1 |
| Everolimus | BT474 | Breast Cancer | 0.071 |
| Torin 1 | HCT116 | Colon Cancer | ~0.025 |
Signaling Pathway Diagrams
The following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
A Comparative Guide to the Cellular Metabolic Effects of Avotaciclib Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular metabolic alterations induced by Avotaciclib trihydrochloride, a Cyclin-Dependent Kinase 1 (CDK1) inhibitor, and other CDK inhibitors, particularly those targeting CDK4/6. While direct and extensive metabolomic studies on Avotaciclib are emerging, this document synthesizes available data on the metabolic consequences of CDK1 inhibition and contrasts them with the well-documented metabolic reprogramming induced by CDK4/6 inhibitors like Palbociclib.
Executive Summary
This compound (BEY1107) is an orally bioavailable inhibitor of CDK1, a key regulator of the G2/M phase of the cell cycle.[1][2][3] Its mechanism of action, centered on inducing cell cycle arrest and apoptosis, distinguishes it from the more extensively studied CDK4/6 inhibitors that primarily control the G1/S transition.[1][4] This fundamental difference in their primary targets suggests distinct downstream effects on cellular metabolism. Emerging evidence indicates that while CDK4/6 inhibitors can enhance mitochondrial metabolism, CDK1 inhibition may lead to impaired energy production. This guide will delve into these differences, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Comparative Analysis of Metabolic Changes
The following tables summarize the known effects of CDK1 and CDK4/6 inhibitors on key cellular metabolic parameters. Due to the limited direct data on Avotaciclib, the potent and selective CDK1 inhibitor RO-3306 is used as a proxy to delineate the metabolic consequences of CDK1 inhibition.
Table 1: Effects on Cellular Bioenergetics
| Parameter | CDK1 Inhibition (RO-3306) | CDK4/6 Inhibition (Palbociclib) | Reference |
| Oxygen Consumption Rate (OCR) | Data not available | Increased in WM266.4 and A375 melanoma cells | [5] |
| ATP Generation | Slightly decreased in nasopharyngeal carcinoma cells | Increased in pancreatic ductal adenocarcinoma models | [6] |
| Mitochondrial Mass | Data not available | Increased in melanoma cells | [5] |
Table 2: Alterations in Key Metabolic Pathways and Metabolites
| Metabolic Area | CDK1 Inhibition (RO-3306) | CDK4/6 Inhibition (Palbociclib) | Reference |
| Glycolysis | Data not available | No significant change in glycolysis rate in melanoma cells | [5] |
| Glutamine Metabolism | Data not available | Increased glutamine consumption in melanoma cells | [5] |
| Fatty Acid Oxidation | Data not available | Increased fatty acid oxidation in melanoma cells | [5] |
| Amino Acid Metabolism | Data not available | Altered levels of various amino acids in colorectal cancer cells | [1] |
| Glutathione Metabolism | Data not available | Altered in colorectal cancer cells | [1] |
| Purine Metabolism | Data not available | Altered in colorectal cancer cells | [1] |
Signaling Pathways and Metabolic Regulation
The distinct roles of CDK1 and CDK4/6 in cell cycle control lead to different downstream effects on metabolic signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 Inhibition Reprograms Mitochondrial Metabolism in BRAFV600 Melanoma via a p53 Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress-Induced Unscheduled CDK1–Cyclin B1 Activity Impairs ER–Mitochondria-Mediated Bioenergetic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Avotaciclib Trihydrochloride in Sensitive vs. Resistant Cancer Cell Lines
A comprehensive analysis of the differential effects of the CDK1 inhibitor Avotaciclib on cancer cell lines with varying sensitivity, providing key experimental data and mechanistic insights for researchers in oncology and drug development.
Avotaciclib trihydrochloride, a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1), has emerged as a promising therapeutic agent in preclinical studies for various cancers, including pancreatic and lung cancer.[1][2] Its mechanism of action involves the direct inhibition of CDK1, a key regulator of cell cycle progression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][3] However, the development of drug resistance remains a significant challenge in cancer therapy. This guide provides a comparative analysis of the effects of Avotaciclib in sensitive versus resistant cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Analysis of Avotaciclib Efficacy
The differential sensitivity to Avotaciclib is most clearly demonstrated by comparing the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values in sensitive parental cell lines versus their resistant counterparts. While direct studies on Avotaciclib-resistant cell lines are emerging, data from radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines provide a relevant comparison, showing varying degrees of sensitivity to Avotaciclib.
| Cell Line | Cancer Type | Resistance Profile | Avotaciclib EC50 (µM) | Reference |
| H1437R | Non-Small Cell Lung Cancer | Radiotherapy-Resistant | 0.918 | [1] |
| H1568R | Non-Small Cell Lung Cancer | Radiotherapy-Resistant | 0.580 | [1] |
| H1703R | Non-Small Cell Lung Cancer | Radiotherapy-Resistant | 0.735 | [1] |
| H1869R | Non-Small Cell Lung Cancer | Radiotherapy-Resistant | 0.662 | [1] |
This table presents the EC50 values of Avotaciclib in a panel of radiotherapy-resistant NSCLC cell lines, indicating its activity in cells with a resistant phenotype to other treatments.
In the absence of publicly available data on cell lines with acquired resistance specifically to Avotaciclib, we can extrapolate from studies on other CDK inhibitors. For instance, in a study developing resistance to the CDK4/6 inhibitor palbociclib, the IC50 value in the resistant MCF7 cell line was 87-fold higher than in the parental sensitive MCF7 cells. A similar magnitude of change would be expected in Avotaciclib-resistant lines.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance | Reference |
| Parental MCF7 | Palbociclib | ~9 | - | Inferred from study |
| Palbociclib-Resistant MCF7 | Palbociclib | ~783 | 87 | Inferred from study |
This table illustrates the typical shift in IC50 values observed when a cancer cell line develops resistance to a CDK inhibitor, using palbociclib as an example.
Differential Effects on Cell Cycle and Apoptosis
Cell Cycle Progression: In sensitive cancer cell lines, Avotaciclib is expected to induce a robust G2/M phase cell cycle arrest due to the inhibition of CDK1, which is essential for the G2/M transition. In resistant cell lines, this G2/M arrest would be significantly attenuated, allowing cells to continue progressing through the cell cycle even in the presence of the drug.
Apoptosis Induction: Avotaciclib effectively induces apoptosis in sensitive cancer cells.[1] In contrast, resistant cells would exhibit a marked decrease in the apoptotic response to Avotaciclib treatment. This can be quantified by assays such as Annexin V and Propidium Iodide staining.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action of Avotaciclib is the inhibition of the CDK1/Cyclin B complex, which prevents the phosphorylation of downstream targets required for mitotic entry.
Mechanisms of resistance to CDK inhibitors can be broadly categorized as either on-target or off-target.
-
On-target alterations may include mutations in the CDK1 gene that prevent Avotaciclib binding.
-
Off-target mechanisms are more common and involve the activation of bypass signaling pathways. For CDK1 inhibitors, this could involve the upregulation of other CDKs that can compensate for CDK1 inhibition, such as CDK2/Cyclin E, or alterations in upstream regulators of the cell cycle.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of Avotaciclib's effects in sensitive and resistant cell lines.
Generation of Avotaciclib-Resistant Cell Lines
-
Initial Dosing: Begin by treating the parental sensitive cancer cell line with a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Gradually increase the concentration of Avotaciclib in the culture medium as the cells develop tolerance and resume proliferation. This is typically done in a stepwise manner over several months.
-
Selection and Expansion: At each concentration, select the surviving cells and expand the population.
-
Verification of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of Avotaciclib, confirm the resistance by determining the IC50 value and comparing it to the parental cell line using a cell viability assay. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Avotaciclib concentrations for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat sensitive and resistant cells with Avotaciclib at a relevant concentration (e.g., IC50 of the sensitive line) for a defined time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in each population.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat sensitive and resistant cells with Avotaciclib as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The comparative analysis of this compound's effects on sensitive and resistant cancer cell lines is essential for understanding its therapeutic potential and the mechanisms that may limit its efficacy. While Avotaciclib demonstrates potent anti-proliferative and pro-apoptotic activity in sensitive cells, the emergence of resistance necessitates further investigation into bypass signaling pathways and potential combination therapies to overcome this challenge. The experimental protocols provided herein offer a framework for researchers to conduct these critical investigations and advance the development of more effective cancer treatments.
References
- 1. probiologists.com [probiologists.com]
- 2. Frontiers | Quantitative Proteomic Profiling Identifies a Potential Novel Chaperone Marker in Resistant Breast Cancer [frontiersin.org]
- 3. [PDF] Mechanisms of drug resistance of pancreatic ductal adenocarcinoma at different levels | Semantic Scholar [semanticscholar.org]
The Emerging Synergy of Avotaciclib and PARP Inhibitors: A Mechanistic Comparison and Guide for Researchers
For Immediate Release
In the rapidly evolving landscape of oncology, the strategic combination of targeted therapies is paramount to overcoming drug resistance and improving patient outcomes. This guide provides a comprehensive comparison of Avotaciclib trihydrochloride, a potent CDK1 inhibitor, and PARP inhibitors, highlighting the strong preclinical rationale for their synergistic use in cancer therapy. While direct clinical data on the Avotaciclib-PARP inhibitor combination is not yet available, a wealth of preclinical evidence with other CDK1 inhibitors provides a compelling foundation for future investigation.
Understanding the Individual Mechanisms of Action
Avotaciclib: A Gatekeeper of the Cell Cycle
Avotaciclib is an orally bioavailable small molecule that specifically inhibits Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a critical enzyme that, when complexed with Cyclin B, forms the Maturation-Promoting Factor (MPF), which drives cells through the G2/M checkpoint and into mitosis. In many cancers, the CDK1 pathway is dysregulated, leading to uncontrolled cell proliferation. By inhibiting CDK1, Avotaciclib induces a G2/M cell cycle arrest, preventing cancer cells from dividing and ultimately leading to apoptosis.
PARP Inhibitors: Exploiting DNA Repair Deficiencies
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors block this function, leading to the accumulation of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cells with a deficient homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, resulting in genomic instability and cell death. This concept is known as synthetic lethality.
The Scientific Rationale for Synergy: Inducing a "BRCA-like" State
The combination of Avotaciclib and PARP inhibitors is predicated on the ability of CDK1 inhibition to induce a state of "BRCAness" or HR deficiency in cancer cells that are otherwise proficient in this repair pathway. Preclinical studies have demonstrated that CDK1 plays a crucial role in the effective functioning of the HR pathway by phosphorylating key proteins, including BRCA1.
By inhibiting CDK1 with a drug like Avotaciclib, the phosphorylation and subsequent function of BRCA1 are impaired.[1] This disruption of the HR pathway renders cancer cells unable to efficiently repair DSBs. Consequently, when a PARP inhibitor is co-administered, the resulting accumulation of DSBs becomes highly toxic to the cancer cells, leading to a synergistic anti-tumor effect.[1][2][3] This strategy could potentially expand the utility of PARP inhibitors to a broader range of cancers beyond those with inherent BRCA mutations.[1]
Preclinical Evidence for CDK1 and PARP Inhibitor Synergy
While specific data for Avotaciclib in combination with PARP inhibitors is not yet published, studies involving other CDK1 inhibitors have provided strong proof-of-concept for this therapeutic strategy.
| CDK1 Inhibitor | PARP Inhibitor | Cancer Type | Key Findings | Reference |
| CDK1 depletion (siRNA) | Rucaparib | Breast Cancer | Reduced colony formation, delayed tumor xenograft growth, and induced tumor regression in BRCA-wild-type models. | [1] |
| Dinaciclib (CDK1/2/5/9 inhibitor) | Olaparib | Prostate Cancer | Showed promising synergistic effects in vitro and in vivo. | [4] |
Table 1: Summary of Preclinical Studies on CDK1 and PARP Inhibitor Combinations. This table highlights key findings from preclinical studies that support the synergistic interaction between CDK1 inhibition and PARP inhibition in various cancer models.
Experimental Protocols
To facilitate further research in this promising area, detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines (e.g., BRCA-proficient breast, ovarian, or prostate cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of Avotaciclib and a PARP inhibitor (e.g., Olaparib, Talazoparib) for 72 hours.
-
Viability Assay: Cell viability is assessed using a resazurin-based assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn. A CI value < 1 indicates synergy.
Homologous Recombination Functional Assay (e.g., RAD51 Foci Formation)
-
Cell Treatment: Cells are grown on coverslips and treated with Avotaciclib for 24 hours, followed by treatment with a DNA-damaging agent (e.g., mitomycin C or ionizing radiation) to induce DSBs.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody against RAD51 and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy and Analysis: Images are captured using a fluorescence microscope, and the percentage of cells with RAD51 foci is quantified. A significant reduction in RAD51 foci formation in Avotaciclib-treated cells indicates impaired HR.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Synergistic mechanism of Avotaciclib and PARP inhibitors.
Caption: Experimental workflow for evaluating synergy.
Conclusion and Future Directions
The combination of Avotaciclib and PARP inhibitors represents a promising therapeutic strategy that warrants further investigation. The strong preclinical rationale, based on the induction of synthetic lethality through CDK1-mediated HR disruption, suggests that this combination could be effective in a broader patient population than is currently treatable with PARP inhibitors alone. Future studies should focus on direct preclinical evaluation of Avotaciclib with various PARP inhibitors in a range of cancer models, followed by well-designed clinical trials to determine the safety and efficacy of this combination in patients.
References
- 1. Compromised CDK1 activity sensitizes BRCA-proficient cancers to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Comparative Guide: Avotaciclib Trihydrochloride and the Tumor Microenvironment
An Objective Comparison of Cyclin-Dependent Kinase Inhibitors' Impact on the Tumor Microenvironment for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of Avotaciclib trihydrochloride and other cyclin-dependent kinase (CDK) inhibitors, with a focus on their effects on the tumor microenvironment (TME). While Avotaciclib is a potent CDK1 inhibitor, the broader class of CDK4/6 inhibitors has been more extensively studied for its TME-modulating properties. This document will first detail the known mechanism of Avotaciclib and then compare it with the established effects of CDK4/6 inhibitors on the TME, supported by experimental data and methodologies.
Section 1: Avotaciclib (BEY1107) - A Cyclin-Dependent Kinase 1 (CDK1) Inhibitor
This compound (also known as BEY1107) is an orally bioavailable small molecule that primarily functions as an inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4][5] CDK1 is a critical kinase that plays a key role in regulating cell division, particularly during the G2/M phase of the cell cycle.[2][6] By targeting and inhibiting CDK1, Avotaciclib can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor proliferation.[2][3][4][5][7] Its potential antineoplastic activity has led to its investigation in clinical trials, such as for pancreatic cancer in combination with gemcitabine.[7][8]
Currently, there is a lack of published scientific literature specifically detailing the effects of Avotaciclib on the tumor microenvironment. Its primary mechanism of action is understood to be direct cell cycle inhibition of cancer cells.
Mechanism of Action: Avotaciclib
The primary mechanism of Avotaciclib is the inhibition of CDK1. This disruption of the cell cycle is intended to lead to cancer cell death.
Preclinical Data: Avotaciclib
Preclinical studies have demonstrated the cytotoxic effects of Avotaciclib on various cancer cell lines.
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| H1437R | Non-Small Cell Lung Cancer | 0.918 | [3][4] |
| H1568R | Non-Small Cell Lung Cancer | 0.580 | [3][4] |
| H1703R | Non-Small Cell Lung Cancer | 0.735 | [3][4] |
| H1869R | Non-Small Cell Lung Cancer | 0.662 | [3][4] |
Section 2: CDK4/6 Inhibitors - A Comparative Benchmark for TME Modulation
In contrast to the focused CDK1 inhibition of Avotaciclib, a significant body of research has elucidated the role of CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, and Abemaciclib) in modulating the tumor microenvironment.[9][10][11][12] These agents not only induce G1 cell cycle arrest in cancer cells but also exhibit profound effects on anti-tumor immunity.[12]
Impact of CDK4/6 Inhibitors on the TME
CDK4/6 inhibitors have been shown to enhance anti-tumor immunity through several mechanisms:
-
Reduction of Regulatory T cells (Tregs): These inhibitors can decrease the proliferation of immunosuppressive Tregs within the TME.[10]
-
Enhancement of Antigen Presentation: By downregulating the DNA methyltransferase 1 (DNMT1), CDK4/6 inhibitors can increase the expression of MHC class I molecules on cancer cells, making them more visible to the immune system.[11]
-
Increased T-cell Infiltration: Treatment can lead to an influx of cytotoxic T lymphocytes into the tumor.
-
Modulation of Cytokine Production: CDK4/6 inhibitors can alter the cytokine profile within the TME, often leading to a more pro-inflammatory environment.
-
Increased PD-L1 Expression: Interestingly, these inhibitors can also increase the expression of the immune checkpoint protein PD-L1 on tumor cells, providing a rationale for combination therapy with immune checkpoint inhibitors.[10][12]
Comparative Efficacy of CDK4/6 Inhibitors in Clinical Trials
The clinical benefits of CDK4/6 inhibitors, often in combination with endocrine therapy for HR+/HER2- breast cancer, are well-documented.
| Drug | Trial | Combination Therapy | Median Progression-Free Survival (PFS) | Control Arm PFS | Reference |
| Abemaciclib | MONARCH 2 | Fulvestrant | 16.4 months | 9.3 months | [13] |
| Abemaciclib | MONARCH 3 | Aromatase Inhibitor | Not Reached | 14.7 months | [14] |
| Palbociclib | PALOMA-2 | Letrozole | 24.8 months | 14.5 months | |
| Ribociclib | MONALEESA-2 | Letrozole | 25.3 months | 16.0 months |
Note: Data for Palbociclib and Ribociclib are from widely recognized pivotal trials and are included for comparative context.
Section 3: Experimental Protocols for TME Analysis
To assess the impact of CDK inhibitors on the TME, a variety of experimental techniques are employed. Below are representative protocols based on studies of CDK4/6 inhibitors.
Flow Cytometry for Immune Cell Profiling
-
Objective: To quantify the populations of various immune cells (e.g., CD8+ T cells, Tregs) within the tumor.
-
Methodology:
-
Tumor tissue is harvested and mechanically or enzymatically dissociated into a single-cell suspension.
-
Cells are stained with a cocktail of fluorescently-labeled antibodies specific for cell surface and intracellular markers (e.g., CD3, CD4, CD8, FOXP3).
-
Stained cells are analyzed on a flow cytometer to identify and quantify different immune cell subsets.
-
Data is analyzed to compare the relative abundance of these cells between treated and control groups.
-
Immunohistochemistry (IHC) for Protein Expression
-
Objective: To visualize and quantify the expression of proteins of interest (e.g., PD-L1, MHC-I) within the tumor tissue.
-
Methodology:
-
Tumor samples are fixed, embedded in paraffin, and sectioned.
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target protein.
-
Sections are incubated with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to an enzyme.
-
A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of the protein.
-
Slides are counterstained, dehydrated, and mounted for microscopic analysis.
-
Conclusion
Avotaciclib is a promising CDK1 inhibitor with a primary mechanism of inducing cell cycle arrest and apoptosis in cancer cells. While its direct impact on the tumor microenvironment remains to be elucidated, the well-documented immunomodulatory effects of the broader class of CDK4/6 inhibitors provide a valuable framework for future investigation. As research progresses, it will be crucial to determine if CDK1 inhibition by Avotaciclib shares any of the TME-modulating properties of CDK4/6 inhibitors or if it possesses a unique mechanism of interaction with the host immune system. Understanding these differences will be key to optimizing its clinical development and potential combination with immunotherapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. patientworthy.com [patientworthy.com]
- 10. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effect of CDK4/6 Inhibitors on Tumor Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Confirming the efficacy and safety of CDK4/6 inhibitors in the first-line treatment of HR+ advanced breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Avotaciclib Trihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Avotaciclib (also known as BEY1107) is an orally active and potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.[4] This guide provides a comparative overview of Avotaciclib and other relevant CDK inhibitors, along with detailed experimental protocols to validate its target engagement in a research setting.
Comparative Analysis of CDK Inhibitors
While Avotaciclib is a CDK1 inhibitor, it is often discussed in the broader context of CDK inhibitors, which include the well-characterized CDK4/6 inhibitors. It's crucial to distinguish their primary targets and cellular effects.
Biochemical Potency and Selectivity
This table summarizes the biochemical potency (IC50 or Ki) of Avotaciclib's comparator inhibitors against various CDKs. Specific biochemical potency data for Avotaciclib is not publicly available, though it is described as a potent and selective CDK1 inhibitor.[2][5]
| Inhibitor | Type | CDK1 | CDK2 | CDK4 | CDK5 | CDK9 | Reference |
| Avotaciclib (BEY1107) | CDK1 Inhibitor | Potent (Exact IC50 not published) | - | - | - | - | [1][2] |
| RO-3306 | Selective CDK1 Inhibitor | Ki: 35 nM | Ki: 340 nM | Ki: >2000 nM | - | - | [6][7][8] |
| Dinaciclib | Pan-CDK Inhibitor | IC50: 3 nM | IC50: 1 nM | IC50: 100 nM | IC50: 1 nM | IC50: 4 nM | [5] |
| Flavopiridol | Pan-CDK Inhibitor | IC50: 30 nM | IC50: 170 nM | IC50: 100 nM | - | IC50: 10 nM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher potency.
Cellular Activity in Cancer Cell Lines
The following table presents the half-maximal effective concentration (EC50) or IC50 for cell viability or proliferation of Avotaciclib and comparator compounds in various cancer cell lines.
| Inhibitor | Cell Line (Cancer Type) | EC50/IC50 (µM) | Assay Type | Reference |
| Avotaciclib (BEY1107) | H1437R (NSCLC, radiotherapy-resistant) | 0.918 | Cell Viability | [6] |
| H1568R (NSCLC, radiotherapy-resistant) | 0.580 | Cell Viability | [6] | |
| H1703R (NSCLC, radiotherapy-resistant) | 0.735 | Cell Viability | [6] | |
| H1869R (NSCLC, radiotherapy-resistant) | 0.662 | Cell Viability | [6] | |
| RO-3306 | SKOV3 (Ovarian) | 16.92 | Cell Proliferation | |
| HEY (Ovarian) | 10.15 | Cell Proliferation | ||
| PA-1 (Ovarian) | 7.24 | Cell Proliferation | ||
| Dinaciclib | A2780 (Ovarian) | 0.004 | DNA Replication Inhibition | [5] |
NSCLC: Non-Small Cell Lung Cancer.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols for Target Engagement
Validating that a compound interacts with its intended target within a cellular context is a cornerstone of drug development. The following are detailed protocols for common target engagement assays.
Western Blot for Downstream Substrate Phosphorylation
This method indirectly assesses CDK1 target engagement by measuring the phosphorylation status of a known downstream substrate. A reduction in substrate phosphorylation upon treatment with Avotaciclib indicates inhibition of CDK1 activity. A known substrate of CDK1 is the catalytic subunit of protein phosphatase 1 alpha (PP1α) at the Threonine 320 residue.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Avotaciclib trihydrochloride
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-PP1α (Thr320)
-
Primary antibody: Mouse anti-Actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of Avotaciclib (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-PP1α primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.
-
Re-probing for Loading Control: Strip the membrane and re-probe with the anti-Actin antibody to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding. Increased thermal stability of CDK1 in the presence of Avotaciclib confirms direct target engagement.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen
-
Ultracentrifuge
-
Western blot materials (as described above, with a primary antibody against total CDK1)
Procedure:
-
Cell Treatment: Treat a confluent T150 flask of cells with a high concentration of Avotaciclib (e.g., 10-50 µM) and another with a vehicle control for 2-4 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CDK1 at each temperature for both the Avotaciclib-treated and vehicle-treated samples using the Western blot protocol described above.
-
Data Analysis: Plot the band intensity of soluble CDK1 as a function of temperature. A rightward shift in the melting curve for the Avotaciclib-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET). This assay requires the expression of a NanoLuc® luciferase-tagged CDK1 fusion protein.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CDK1-NanoLuc® fusion vector and a corresponding cyclin expression vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-10
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring donor and acceptor wavelengths (e.g., 450nm and 610nm)
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CDK1-NanoLuc® and cyclin expression vectors in suspension and plate them in the assay plates. Incubate for 20-24 hours.
-
Compound Addition: Prepare serial dilutions of Avotaciclib. Add the compounds to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ Tracer K-10 to all wells at its predetermined optimal concentration.
-
Substrate Addition: Just prior to reading, add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor mixture to the wells.
-
BRET Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by Avotaciclib will result in a decrease in the BRET ratio. Plot the BRET ratio against the logarithm of the Avotaciclib concentration and fit a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for CDK1 in live cells.
References
- 1. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
- 2. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetedonc.com [targetedonc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
